3-Bromo-6-methyl-1H-indazole
Description
BenchChem offers high-quality 3-Bromo-6-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBAPWGVIHWNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306340 | |
| Record name | 1H-Indazole, 3-bromo-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40598-73-0 | |
| Record name | 1H-Indazole, 3-bromo-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40598-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 3-bromo-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-6-methyl-1H-indazole chemical properties
An In-depth Technical Guide to 3-Bromo-6-methyl-1H-indazole for Advanced Chemical Synthesis
Executive Summary
This technical guide provides a comprehensive overview of 3-Bromo-6-methyl-1H-indazole, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The indazole nucleus is a privileged scaffold, appearing in numerous biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors.[1][2] This document delineates the core chemical properties, synthetic accessibility, and, most critically, the reactive potential of 3-Bromo-6-methyl-1H-indazole. We will explore its utility in cornerstone synthetic transformations such as palladium-catalyzed cross-coupling reactions, providing field-proven insights and detailed protocols to empower scientists in their research and development endeavors.
Core Physicochemical and Spectroscopic Profile
3-Bromo-6-methyl-1H-indazole is a solid at room temperature. Its structure, featuring a bromine atom at the C3 position, makes it an exceptionally versatile intermediate for introducing molecular diversity through cross-coupling chemistry. The methyl group at the C6 position subtly modulates the electronic properties and lipophilicity of the scaffold.
Table 1: Physicochemical Properties of 3-Bromo-6-methyl-1H-indazole
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | PubChem[3] |
| Molecular Weight | 211.06 g/mol | PubChem[3] |
| IUPAC Name | 6-bromo-3-methyl-2H-indazole | PubChem[3] |
| CAS Number | 7746-27-2 / 90221-46-8 | PubChem[3][4] |
| Canonical SMILES | CC1=C2C=CC(=CC2=NN1)Br | PubChemLite[5] |
| InChI Key | PUVRYFUBGFMXMW-UHFFFAOYSA-N | PubChemLite[5] |
| Appearance | Solid | CymitQuimica[6] |
| Monoisotopic Mass | 209.97926 Da | PubChem[3] |
Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are available through specialized databases and should be referenced for specific batches.[7][8]
Synthesis and Purification
While numerous suppliers offer 3-Bromo-6-methyl-1H-indazole, understanding its synthesis provides context for potential impurities and scalability. A common conceptual pathway involves the bromination of a suitable 6-methyl-1H-indazole precursor. The challenge in indazole synthesis often lies in controlling the regioselectivity of substitution on the heterocyclic ring.
A plausible laboratory-scale synthesis can be conceptualized from commercially available 6-methyl-1H-indazole. Direct bromination at the C3 position is a key transformation.
Conceptual Protocol: C3-Bromination of 6-methyl-1H-indazole
Causality: The C3 position of the indazole ring is susceptible to electrophilic halogenation. This protocol employs N-Bromosuccinimide (NBS) as a mild and reliable source of electrophilic bromine, minimizing over-bromination and harsh reaction conditions.
-
Reaction Setup: To a solution of 6-methyl-1H-indazole (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile) in a round-bottom flask, add N-Bromosuccinimide (1.05-1.1 eq.) portion-wise at 0 °C.
-
Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure complete consumption of the starting material.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the aqueous layer with an organic solvent such as Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-Bromo-6-methyl-1H-indazole.
Chemical Reactivity and Synthetic Utility
The synthetic power of 3-Bromo-6-methyl-1H-indazole stems from the reactivity of the C-Br bond, which serves as a handle for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental to modern drug discovery.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures.[9] For 3-Bromo-6-methyl-1H-indazole, this reaction allows for the introduction of a vast array of aryl or heteroaryl substituents at the C3 position.
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[10] Key steps include the oxidative addition of the Pd(0) catalyst into the C-Br bond of the indazole, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9][10] Microwave-assisted protocols have been shown to be particularly effective for coupling NH-free 3-bromoindazoles, often leading to improved yields and shorter reaction times.[11]
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
Self-Validation: This protocol incorporates standard best practices for Suzuki couplings. The choice of a tetrakis(triphenylphosphine)palladium(0) catalyst is robust for many applications, and the use of an aqueous base/solvent system is common and effective.[11][12]
-
Inert Atmosphere: Charge a microwave vial or Schlenk tube with 3-Bromo-6-methyl-1H-indazole (1.0 eq.), the desired arylboronic acid (1.5 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), to the vessel.
-
Solvent Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction: Seal the vessel and heat the mixture to 100-140°C (either conventionally or via microwave irradiation) for 2-8 hours, monitoring by TLC/LC-MS.[11][12]
-
Work-up: After cooling, dilute the reaction mixture with water and extract with Ethyl Acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via flash column chromatography to obtain the 3-aryl-6-methyl-1H-indazole product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and amines.[13][14] Applying this reaction to 3-Bromo-6-methyl-1H-indazole allows for the synthesis of diverse 3-amino-6-methyl-1H-indazole derivatives, which are key intermediates for various therapeutic agents.[15]
Mechanistic Insight: Similar to the Suzuki coupling, this reaction is mediated by a palladium catalyst. The cycle involves oxidative addition of Pd(0) to the C-Br bond, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the active Pd(0) catalyst.[16][17] The choice of ligand is critical for efficiency, with bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) often providing the best results.[15][16]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Representative Protocol: Buchwald-Hartwig Amination
Trustworthiness: This protocol employs a well-established catalyst/ligand system and a strong, non-nucleophilic base (NaOtBu), which is standard for this transformation to ensure efficient deprotonation of the amine.[16]
-
Inert Atmosphere: In a glovebox or under a strong flow of inert gas, charge an oven-dried vial with a palladium source (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.08 eq.), and a strong base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Reagent Addition: Add 3-Bromo-6-methyl-1H-indazole (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the vial and heat to 80-110°C until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by flash column chromatography to yield the 3-amino-6-methyl-1H-indazole product.
Applications in Medicinal Chemistry and Drug Discovery
The indazole scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to act as a bioisostere of indole and engage in crucial hydrogen bonding interactions with protein targets.[2] 3-Bromo-6-methyl-1H-indazole serves as a key starting material for generating libraries of novel compounds for biological screening.
-
Kinase Inhibitors: The indazole core is a frequent component of ATP-competitive kinase inhibitors, where the N-H group can form a critical hydrogen bond with the hinge region of the kinase. By using Suzuki and Buchwald-Hartwig reactions, chemists can rapidly diversify the C3 position to optimize potency, selectivity, and pharmacokinetic properties.[1][2]
-
Anti-Cancer Agents: Many indazole derivatives have demonstrated potent anti-proliferative activities against various cancer cell lines.[1][18] The ability to functionalize 3-Bromo-6-methyl-1H-indazole allows for the exploration of structure-activity relationships (SAR) to develop novel oncology drug candidates.
-
Antimicrobial Agents: The indazole nucleus has also been incorporated into compounds with significant antibacterial and antifungal properties.[19][20]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-Bromo-6-methyl-1H-indazole.
Table 2: GHS Hazard Information
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | PubChem[3] |
| H315 | Causes skin irritation | PubChem[3] |
| H319 | Causes serious eye irritation | PubChem[3] |
| H335 | May cause respiratory irritation | PubChem[3] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.[21][22]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[22][23]
-
Storage: Store in a cool, dry place in a tightly sealed container.[23]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[21]
References
-
Guillaumet, G. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17, 304–309. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 50(29), 6552-6556. [Link]
-
PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 5684-5692. [Link]
-
PubChem. 6-bromo-3-methyl-1H-indazole. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chen, C., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 77(17), 7437–7444. [Link]
-
Organic-Reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
PubChem. 6-Bromo-1-methyl-1H-indazole. [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12, 1141-1149. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]
-
Sapeta, K., & Kerr, M. A. (2014). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis, 12, 225-330. [Link]
-
ChemSynthesis. 6-bromo-3-ethyl-1-methyl-1H-indazole. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Boateng, C. A., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 4, 100388. [Link]
-
Quehua Technology. CAS 90221-46-8 6-bromo-3-methyl-1H-indazole. [Link]
-
PubChemLite. 6-bromo-3-methyl-1h-indazole (C8H7BrN2). [Link]
-
ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]
-
Kumar, A., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(23), 4358. [Link]
-
Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14, 1874-1901. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. qhpharmaceutical.com [qhpharmaceutical.com]
- 5. PubChemLite - 6-bromo-3-methyl-1h-indazole (C8H7BrN2) [pubchemlite.lcsb.uni.lu]
- 6. Methyl 6-bromo-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 7. 6-BROMO-3-METHYL INDAZOLE(7746-27-2) 1H NMR spectrum [chemicalbook.com]
- 8. 6-BROMO-3-METHYL-1H-INDAZOLE(90221-46-8) 1H NMR [m.chemicalbook.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fishersci.com [fishersci.com]
- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. fishersci.com [fishersci.com]
A Technical Guide to 3-Bromo-6-methyl-1H-indazole: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets. This guide provides an in-depth technical analysis of 3-Bromo-6-methyl-1H-indazole, a key heterocyclic building block. We will explore its fundamental structure and nomenclature, detail robust synthetic and characterization protocols, and examine its strategic application in the development of targeted therapeutics, particularly protein kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development pipelines.
The Indazole Scaffold: A Foundation for Therapeutic Innovation
Nitrogen-containing heterocyclic compounds are paramount in pharmaceutical development, forming the core of numerous approved drugs[1]. Among these, the indazole ring system—a bicyclic structure comprising fused benzene and pyrazole rings—stands out for its remarkable versatility. While rare in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties[1].
The utility of the indazole scaffold can be attributed to several key features:
-
Bioisosterism: The 1H-indazole moiety can act as a bioisostere for native structures like indole or phenol. It mimics the hydrogen bond donor capability of indole's N-H group while introducing an additional nitrogen atom that can serve as a hydrogen bond acceptor, expanding its potential interactions within a target's binding site[2].
-
Structural Rigidity: The fused ring system provides a rigid, planar scaffold that can be precisely decorated with functional groups to optimize target engagement and pharmacokinetic properties.
-
Synthetic Tractability: The indazole core is amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
3-Bromo-6-methyl-1H-indazole is a particularly valuable derivative. The bromine atom at the C3 position serves as a versatile synthetic handle for cross-coupling reactions, while the methyl group at the C6 position can influence solubility, metabolic stability, and steric interactions with the target protein.
Core Compound Profile: 3-Bromo-6-methyl-1H-indazole
A precise understanding of the molecule's identity and physicochemical properties is the foundation of its effective use.
Structure and IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-Bromo-6-methyl-1H-indazole . Its structure is characterized by an indazole core with a bromine atom substituted at position 3 and a methyl group at position 6.
Caption: 2D structure of 3-Bromo-6-methyl-1H-indazole.
Physicochemical and Identification Data
The fundamental properties of a compound are critical for experimental design, including reaction setup, purification, and formulation. The data below is summarized for quick reference.
| Property | Value | Source |
| IUPAC Name | 3-Bromo-6-methyl-1H-indazole | - |
| CAS Number | 40598-73-0 | [3] |
| Molecular Formula | C₈H₇BrN₂ | [3] |
| Molecular Weight | 211.06 g/mol | [3][4] |
| Monoisotopic Mass | 209.97926 Da | [4][5] |
| Appearance | Solid | [6] |
| Topological Polar Surface Area | 17.8 Ų | [5] |
| MDL Number | MFCD07781626 | [3] |
Synthesis and Mechanistic Considerations
The synthesis of substituted indazoles can be approached through various strategies. A common and effective method for preparing 3-bromoindazoles involves the direct bromination of the corresponding indazole precursor.
General Synthetic Workflow: Electrophilic Bromination
The most direct route to 3-Bromo-6-methyl-1H-indazole is the electrophilic bromination of 6-methyl-1H-indazole. The C3 position of the indazole ring is electron-rich and thus susceptible to electrophilic attack.
Caption: A representative workflow for the synthesis of 3-Bromo-6-methyl-1H-indazole.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for indazole bromination[7].
Materials:
-
6-methyl-1H-indazole
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: To a solution of 6-methyl-1H-indazole (1.0 eq) in DMF or DCM, cooled to 0 °C in an ice bath, add the brominating agent (Br₂ or NBS, 1.05 eq) dropwise or portion-wise.
-
Causality: The reaction is performed at low temperature to control the exothermic reaction and minimize the formation of poly-brominated side products. DMF is an effective solvent for this transformation.
-
-
Reaction Monitoring: Stir the mixture at 0 °C and allow it to warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Self-Validation: The washing steps are crucial to remove residual acid and inorganic salts, ensuring a cleaner crude product for purification.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 3-Bromo-6-methyl-1H-indazole.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the methyl group protons, and a broad singlet for the N-H proton of the indazole ring.
-
¹³C NMR: The carbon NMR will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The signal for the carbon atom bonded to bromine (C3) will be shifted accordingly.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks [M]+ and [M+2]+ of nearly equal intensity, confirming the presence of one bromine atom[8].
-
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching band. Spectroscopic data for similar isomers are available for comparison[9][10].
Applications in Drug Discovery: A Versatile Intermediate
3-Bromo-6-methyl-1H-indazole is not typically a final drug product but rather a crucial intermediate. The bromine at the C3 position is a key functional group that enables further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.
Role in Kinase Inhibitor Synthesis
Protein kinases are a major class of drug targets, particularly in oncology. The indazole scaffold is a privileged structure for kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 3-Bromo-6-methyl-1H-indazole [myskinrecipes.com]
- 4. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 6-bromo-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 7. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 8. PubChemLite - 6-bromo-3-methyl-1h-indazole (C8H7BrN2) [pubchemlite.lcsb.uni.lu]
- 9. 6-BROMO-3-METHYL INDAZOLE(7746-27-2) 1H NMR spectrum [chemicalbook.com]
- 10. 6-BROMO-3-METHYL-1H-INDAZOLE(90221-46-8) 1H NMR spectrum [chemicalbook.com]
Spectroscopic Characterization of 3-Bromo-6-methyl-1H-indazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-6-methyl-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of spectroscopy and the analysis of structurally related compounds. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide offers a robust framework for its characterization, grounded in scientific expertise and validated methodologies.
Introduction: The Importance of Spectroscopic Analysis in Drug Discovery
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed portrait of the molecule's architecture. For a heterocyclic compound like 3-Bromo-6-methyl-1H-indazole, a scaffold of interest in medicinal chemistry, a thorough understanding of its spectroscopic signature is crucial for synthesis confirmation, purity assessment, and the interpretation of structure-activity relationships (SAR).
This guide will delve into the predicted spectroscopic data for 3-Bromo-6-methyl-1H-indazole and provide detailed, field-proven protocols for acquiring such data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and trustworthiness.
Predicted Spectroscopic Data for 3-Bromo-6-methyl-1H-indazole
The following sections detail the anticipated ¹H NMR, ¹³C NMR, IR, and MS data for 3-Bromo-6-methyl-1H-indazole. These predictions are derived from the analysis of similar indazole derivatives and the known effects of bromo and methyl substituents on the indazole ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Bromo-6-methyl-1H-indazole, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methyl group, as well as their positions on the indazole ring.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| NH | 12.0 - 13.5 | broad singlet | - | The N-H proton of the indazole ring is typically deshielded and appears as a broad singlet. |
| H4 | 7.6 - 7.8 | doublet | 8.0 - 9.0 | This proton is adjacent to a nitrogen atom and is expected to be in the downfield region of the aromatic signals. |
| H5 | 7.0 - 7.2 | doublet of doublets | 8.0 - 9.0, ~1.0 | Coupled to both H4 and H7, this proton will appear as a doublet of doublets. |
| H7 | 7.3 - 7.5 | singlet (or narrow doublet) | - (or < 1.0) | The proton at C7 is expected to show minimal coupling to H5. |
| CH₃ | 2.4 - 2.6 | singlet | - | The methyl protons will appear as a singlet in the upfield region. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | 120 - 125 | The C-Br carbon is expected to be significantly shielded compared to an unsubstituted carbon. |
| C3a | 140 - 142 | A quaternary carbon in the pyrazole ring. |
| C4 | 120 - 122 | Aromatic CH carbon. |
| C5 | 125 - 128 | Aromatic CH carbon. |
| C6 | 135 - 138 | The carbon bearing the methyl group will be deshielded. |
| C7 | 110 - 112 | Aromatic CH carbon. |
| C7a | 148 - 150 | A quaternary carbon in the benzene ring, adjacent to a nitrogen. |
| CH₃ | 20 - 22 | The methyl carbon appears in the typical aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Bromo-6-methyl-1H-indazole is expected to show characteristic bands for N-H and C-H stretching, as well as aromatic C=C bending.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3300 | Medium, Broad | N-H stretch of the indazole ring |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Weak | Aliphatic C-H stretch (methyl group) |
| 1600 - 1620 | Medium | C=N stretch of the pyrazole ring |
| 1450 - 1580 | Strong | Aromatic C=C stretching |
| 800 - 850 | Strong | C-H out-of-plane bending for a 1,2,4-trisubstituted benzene ring |
| 600 - 700 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For 3-Bromo-6-methyl-1H-indazole, the mass spectrum will show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Predicted Mass Spectrometry Data
| m/z | Ion | Rationale |
| 210/212 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern of bromine. |
| 131 | [M - Br]⁺ | Loss of the bromine atom. |
| 104 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrazole ring. |
Experimental Protocols
The following protocols are provided as a guide for the spectroscopic analysis of 3-Bromo-6-methyl-1H-indazole. These are generalized procedures that may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy Protocol
A general procedure for acquiring high-quality NMR spectra of a solid organic compound.
-
Sample Preparation:
-
Weigh 5-10 mg of 3-Bromo-6-methyl-1H-indazole into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks. DMSO-d₆ is often a good choice for heterocyclic compounds that may have limited solubility in chloroform.
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
-
If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1]
-
The number of scans can range from 8 to 64, depending on the sample concentration.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[1]
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups if necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[1]
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
NMR Acquisition Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
IR Spectroscopy Protocol (Thin Solid Film Method)
This method is suitable for solid samples and is a common technique in organic chemistry labs.[2]
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of 3-Bromo-6-methyl-1H-indazole in a volatile solvent such as methylene chloride or acetone.
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Apply a drop of the solution to the center of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[2]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
If the peaks are too weak, add another drop of the solution to the plate, allow the solvent to evaporate, and re-acquire the spectrum.[2] If the peaks are too intense, prepare a more dilute solution and repeat the process.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
IR Spectroscopy Workflow
Caption: Workflow for IR spectroscopy using the thin solid film method.
Mass Spectrometry Protocol (Electron Ionization)
Electron Ionization (EI) is a common technique for the mass spectrometry of small, volatile organic molecules.
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
-
Ionization:
-
Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Detection and Data Analysis:
-
Detect the ions and generate a mass spectrum.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The characteristic isotopic pattern of bromine should be clearly visible.
-
Mass Spectrometry Workflow
Caption: Workflow for mass spectrometry using electron ionization.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-Bromo-6-methyl-1H-indazole. By leveraging established spectroscopic principles and data from analogous structures, we have outlined the expected NMR, IR, and MS data. The detailed experimental protocols offer a robust starting point for researchers to acquire high-quality data for this and similar compounds. This synthesis of predictive analysis and practical methodology underscores the core tenets of scientific integrity and expertise, providing a valuable resource for professionals in the field of drug development.
References
-
University of Colorado Boulder. IR Spectroscopy of Solids. [Link]
Sources
The Biological Versatility of Substituted Indazole Derivatives: A Technical Guide for Drug Discovery
The indazole core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities.[1][2][3][4] This technical guide provides an in-depth exploration of the multifaceted biological landscape of substituted indazole derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into their therapeutic potential, underlying mechanisms of action, and the robust experimental methodologies required for their evaluation, moving beyond a mere recitation of facts to an integrated understanding of this important class of compounds.
The Indazole Scaffold: A Foundation for Diverse Pharmacology
Indazole, consisting of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and is the form predominantly found in biologically active derivatives.[2][3] The versatility of the indazole nucleus allows for substitutions at various positions, leading to a vast chemical space for the exploration of structure-activity relationships (SAR). This has led to the development of several clinically approved drugs, such as the anticancer agents pazopanib, axitinib, and niraparib, underscoring the therapeutic significance of this scaffold.[1][5][6]
A Spectrum of Biological Activities
Substituted indazole derivatives have demonstrated a remarkable range of pharmacological effects, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
The most extensively studied application of indazole derivatives is in oncology.[6][7] Their anticancer effects are often mediated through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[5][8]
Key Therapeutic Targets:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Many indazole derivatives, including the approved drug pazopanib, are potent inhibitors of VEGFRs, thereby suppressing angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[5][9]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Concurrent inhibition of PDGFRs, as seen with axitinib, further contributes to the anti-angiogenic effect.
-
Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. Indazole derivatives have been designed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[10]
-
Poly(ADP-ribose) Polymerase (PARP): Niraparib is a notable example of an indazole-based PARP inhibitor, which is particularly effective in cancers with BRCA mutations.[11]
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. Novel indazole derivatives have been identified as potent FGFR1 inhibitors.[12]
-
Pim Kinases: These are constitutively active serine/threonine kinases involved in cell survival and proliferation. Indazole derivatives have shown potent pan-Pim kinase inhibitory activity.[1]
The antiproliferative activity of these compounds is often evaluated in various cancer cell lines, with IC50 values providing a quantitative measure of their potency. For instance, a series of indazole derivatives showed potent growth inhibitory activity against several cancer cell lines with IC50 values in the micromolar to nanomolar range.[13][14] One notable compound, 2f , exhibited significant antiproliferative activity against the 4T1 breast cancer cell line (IC50 = 0.23 µM), HepG2 liver cancer cells (IC50 = 0.80 µM), and MCF-7 breast cancer cells (IC50 = 0.34 µM).[14]
Anti-inflammatory and Analgesic Activity
Indazole derivatives have also demonstrated significant anti-inflammatory and analgesic properties.[15][16][17] The underlying mechanisms often involve the inhibition of key inflammatory mediators.
-
Cyclooxygenase (COX) Inhibition: Some indazole derivatives have been shown to inhibit COX enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.
-
Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain indazole derivatives have been found to inhibit iNOS, thereby reducing NO levels.[18]
-
Cytokine Inhibition: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) play a central role in the inflammatory cascade. Studies have shown that indazole derivatives can inhibit the production of these cytokines.[15][19]
In vivo studies using models such as carrageenan-induced paw edema in rats are commonly employed to evaluate the anti-inflammatory potential of these compounds.[15][19][20]
Antimicrobial and Antiviral Activity
The indazole scaffold is also a promising template for the development of novel antimicrobial and antiviral agents.[4]
-
Antibacterial Activity: Various substituted indazoles have been synthesized and evaluated for their activity against a range of Gram-positive and Gram-negative bacteria.
-
Antifungal Activity: Some indazole derivatives have shown promising antifungal activity, for example, against Candida albicans and Candida glabrata.[4]
-
Antiviral Activity: The potential of indazole derivatives as anti-HIV agents has also been explored.[1]
Neuroprotective Effects
Emerging research suggests that indazole derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases. Their mechanism of action in this context is still under investigation but may involve the modulation of signaling pathways related to neuronal survival and inflammation.
Mechanism of Action: A Focus on Kinase Inhibition
A predominant mechanism through which substituted indazole derivatives exert their biological effects, particularly their anticancer activity, is the inhibition of protein kinases.[5][8]
Targeting the ATP-Binding Pocket
Most indazole-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. The 1H-indazole-3-amine moiety has been identified as an effective hinge-binding fragment, crucial for anchoring the inhibitor to the kinase.[21]
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition by Indazole Derivatives
Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by an indazole derivative.
Structure-Activity Relationship (SAR) Insights
Systematic structural modifications of the indazole scaffold have provided valuable insights into the structure-activity relationships that govern their biological activities. For instance, in the context of VEGFR-2 inhibitors, the presence of hydrophobic groups such as alkyl or halogen moieties can influence potency, while hydrogen bond-forming groups like amides and sulfonamides can enhance activity.[5] The substitution pattern on the phenyl ring at the C3 position and the nature of the substituent at the N1 or N2 position of the indazole core are critical determinants of kinase selectivity and overall biological activity.
Experimental Protocols for Biological Evaluation
The following section outlines key experimental protocols for assessing the biological activity of substituted indazole derivatives. These protocols are designed to be self-validating and provide a robust framework for drug discovery and development.
In Vitro Antiproliferative and Cytotoxicity Assays
The initial screening of potential anticancer agents involves evaluating their ability to inhibit the growth of cancer cell lines. Tetrazolium-based colorimetric assays are widely used for this purpose.
MTT vs. XTT Assays: A Comparative Overview
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays measure cell viability by assessing the metabolic activity of living cells.[22] Mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt to a colored formazan product, the intensity of which is proportional to the number of living cells.[22]
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to insoluble purple formazan crystals.[22][23] | Reduction of XTT to a water-soluble orange formazan product.[22][24] |
| Solubilization Step | Required (e.g., with DMSO or isopropanol).[22] | Not required.[22][24] |
| Workflow | Longer protocol with an additional solubilization step.[24] | Streamlined protocol, saving time and reducing potential errors.[22][24] |
| Throughput | Less suitable for high-throughput screening. | Well-suited for high-throughput screening in 96- and 384-well formats.[24] |
Detailed Protocol: XTT Cell Viability Assay [22]
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test indazole derivative and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Reagent Addition: Add the activated XTT solution to each well.[22]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours, or until a color change is apparent.[22]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
In Vitro Kinase Inhibition Assay
To confirm the mechanism of action of indazole derivatives as kinase inhibitors, in vitro kinase assays are essential. Luminescence-based assays that measure ADP production are a common and reliable method.[25][26]
Workflow: In Vitro Luminescence-Based Kinase Assay
Caption: A streamlined workflow for an in vitro luminescence-based kinase inhibition assay.
Detailed Protocol: Luminescence-Based Kinase Assay [25]
-
Kinase Reaction Setup: In a 96-well plate, add the kinase of interest, a suitable substrate peptide, and the indazole inhibitor at various concentrations.
-
Pre-incubation: Allow the inhibitor to bind to the kinase by incubating for a short period at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add a Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence against the inhibitor concentration to determine the IC50 value.
In Vivo Anticancer Efficacy: Xenograft Models
To evaluate the in vivo anticancer potential of promising indazole derivatives, xenograft models are indispensable.[27][28] These models involve the transplantation of human tumor cells or tissues into immunodeficient mice.[28]
Types of Xenograft Models:
-
Cell Line-Derived Xenografts (CDX): These models utilize established human cancer cell lines and are valuable for initial efficacy testing due to their reproducibility.[29][30]
-
Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from patients into mice, better recapitulating the heterogeneity and clinical behavior of human cancers.[29]
General Protocol for a CDX Model Study:
-
Cell Culture and Implantation: Culture the desired human cancer cell line and implant the cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the indazole derivative (e.g., orally or intraperitoneally) and a vehicle control according to a predetermined dosing schedule.
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of indazole derivatives to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[31]
Detailed Protocol: Griess Assay for Nitrite Determination [32]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the indazole derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.[33][34]
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.
-
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Antimicrobial Susceptibility Testing
Standard methods for evaluating the antimicrobial activity of indazole derivatives include broth microdilution and agar diffusion assays.[35][36][37]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the indazole derivative in a 96-well microplate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[38]
Conclusion and Future Perspectives
Substituted indazole derivatives represent a highly versatile and pharmacologically significant class of compounds with proven therapeutic potential, particularly in oncology. Their ability to modulate the activity of a wide range of biological targets, especially protein kinases, has driven extensive research and development efforts. The continued exploration of the vast chemical space around the indazole scaffold, guided by a deeper understanding of structure-activity relationships and the application of robust biological evaluation methodologies, holds great promise for the discovery of novel and more effective therapeutic agents for a multitude of diseases.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. biotech-spain.com [biotech-spain.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. xenograft.org [xenograft.org]
- 29. startresearch.com [startresearch.com]
- 30. blog.crownbio.com [blog.crownbio.com]
- 31. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 32. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. academic.oup.com [academic.oup.com]
- 35. mdpi.com [mdpi.com]
- 36. researchgate.net [researchgate.net]
- 37. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]
- 38. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-Bromo-6-methyl-1H-indazole in Modern Medicinal Chemistry: A Technical Guide
Abstract
The indazole nucleus stands as a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" for its remarkable versatility in engaging a wide array of biological targets.[1][2] This technical guide delves into the specific and strategic role of a key derivative, 3-Bromo-6-methyl-1H-indazole , a versatile building block that offers a unique combination of structural features essential for the development of next-generation therapeutics. We will explore its synthesis, physicochemical properties, and its pivotal role as a starting point for creating diverse compound libraries, with a particular focus on the development of potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
The Indazole Scaffold: A Foundation of Therapeutic Potential
Indazoles, bicyclic aromatic heterocycles, are bioisosteres of indoles and are present in numerous clinically approved drugs.[3] Their unique electronic and structural properties allow them to form key interactions, such as hydrogen bonds and π-stacking, with biological macromolecules. This has led to their successful application in developing agents with a broad spectrum of activities, including anti-cancer, anti-inflammatory, and anti-infective properties.[4][5] The indazole core is particularly prominent in the field of oncology, forming the backbone of several approved tyrosine kinase inhibitors like Axitinib and Pazopanib.[6]
Physicochemical Properties and Synthesis of 3-Bromo-6-methyl-1H-indazole
The strategic placement of the bromo and methyl groups on the indazole core imparts specific properties that are highly advantageous for drug discovery. The bromine atom at the C3 position serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the exploration of a vast chemical space.[7] The methyl group at the C6 position can enhance metabolic stability and provide crucial hydrophobic interactions within target binding sites.[8]
Physicochemical Data Summary
Below is a summary of the key physicochemical properties for 3-Bromo-6-methyl-1H-indazole.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | [9] |
| Molecular Weight | 211.06 g/mol | [9] |
| CAS Number | 40598-73-0 | |
| Appearance | Solid | |
| Topological Polar Surface Area | 28.7 Ų | [9] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 1 | [9] |
| Predicted LogP | 2.6 | [9] |
Synthetic Strategy: A Robust and Scalable Approach
A reliable synthesis of 3-Bromo-6-methyl-1H-indazole can be achieved through a multi-step sequence starting from a readily available substituted aniline. The following protocol is a representative and adaptable method.
Rationale: The synthesis leverages a classical approach involving the formation of the indazole ring system from an ortho-substituted aniline, followed by a regioselective bromination. The choice of reagents and conditions is aimed at achieving good yields and purity, essential for downstream applications in library synthesis. A plausible synthetic route begins with the diazotization of an appropriate aminotoluene derivative, followed by cyclization and subsequent bromination. A well-established method for the synthesis of the related 6-bromo-1H-indazole from 4-bromo-2-methylaniline provides a strong foundation for this protocol.[10]
Step 1: Synthesis of 6-methyl-1H-indazole from 2-amino-4-methylbenzonitrile
-
Diazotization: To a cooled (0-5 °C) solution of 2-amino-4-methylbenzonitrile (1.0 eq) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours. Then, slowly warm the mixture to room temperature and subsequently heat to 60-70 °C until the evolution of nitrogen gas ceases.
-
Work-up and Isolation: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 6-methyl-1H-indazole.
Step 2: Bromination of 6-methyl-1H-indazole
-
Reaction Setup: Dissolve 6-methyl-1H-indazole (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Brominating Agent Addition: To this solution, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. The use of NBS allows for a more controlled bromination compared to elemental bromine.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield 3-Bromo-6-methyl-1H-indazole.
The Role of 3-Bromo-6-methyl-1H-indazole in Kinase Inhibitor Discovery
The 3-bromo-6-methyl-1H-indazole scaffold is a powerful starting point for the synthesis of kinase inhibitors. The C3-bromo atom is strategically positioned to allow for the introduction of various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These appended groups can then occupy the ATP-binding site of kinases, forming crucial interactions that lead to potent inhibition.
The Suzuki-Miyaura Coupling: A Gateway to Chemical Diversity
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. In the context of 3-Bromo-6-methyl-1H-indazole, it allows for the facile introduction of a wide range of substituents at the C3 position, which is critical for modulating kinase selectivity and potency.
Rationale: This protocol provides a general and reliable method for the Suzuki-Miyaura coupling of 3-Bromo-6-methyl-1H-indazole with various boronic acids or their esters. The choice of a palladium catalyst with a suitable ligand (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) is crucial for efficient catalysis. The base (e.g., cesium carbonate or potassium carbonate) is necessary to activate the boronic acid. The use of microwave irradiation can significantly accelerate the reaction.[2]
-
Reaction Setup: In a microwave-safe vial, combine 3-Bromo-6-methyl-1H-indazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a temperature between 100-140 °C for 15-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-6-methyl-1H-indazole derivative.
Application in Pim Kinase Inhibitor Development
The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in various cancers and are attractive targets for therapeutic intervention.[1] The indazole scaffold has been successfully employed in the development of potent pan-Pim inhibitors.[1][2]
The 3-bromo-6-methyl-1H-indazole core can be elaborated to generate potent Pim kinase inhibitors. The 6-methyl group can occupy a hydrophobic pocket in the ATP-binding site, while the substituent introduced at the C3 position via Suzuki coupling can form key hydrogen bonds with the hinge region of the kinase.
While specific data for 3-bromo-6-methyl-1H-indazole derivatives are emerging, SAR studies on related indazole-based Pim kinase inhibitors reveal key trends:
-
C3-Substituent: The nature of the aryl or heteroaryl group at the C3 position is critical for potency. Groups capable of acting as hydrogen bond acceptors (e.g., pyrazines, pyridines) often lead to high affinity by interacting with hinge residues.[1]
-
C6-Substituent: Small alkyl groups like methyl at the C6 position are generally well-tolerated and can enhance potency by engaging with hydrophobic residues in the active site.[8]
The following diagram illustrates a typical drug discovery workflow for developing kinase inhibitors starting from 3-Bromo-6-methyl-1H-indazole.
Caption: Drug discovery workflow utilizing 3-Bromo-6-methyl-1H-indazole.
Pim Kinase Signaling Pathway and Inhibition
Pim kinases are constitutively active and regulate cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD. Inhibition of Pim kinases can therefore lead to apoptosis in cancer cells.
The diagram below illustrates the Pim kinase signaling pathway and the point of intervention for inhibitors derived from 3-Bromo-6-methyl-1H-indazole.
Caption: Inhibition of the Pim kinase signaling pathway by indazole derivatives.
Conclusion
3-Bromo-6-methyl-1H-indazole is a highly valuable and strategically designed building block for modern medicinal chemistry. Its synthetic tractability, particularly through robust cross-coupling methodologies, allows for the creation of large and diverse compound libraries. The inherent drug-like properties of the indazole scaffold, further enhanced by the 6-methyl substitution, make it an ideal starting point for the discovery of novel therapeutics. Its proven utility in the development of potent kinase inhibitors, such as those targeting the Pim kinase family, underscores its significance in the ongoing quest for more effective and selective cancer therapies. As drug discovery continues to evolve, the strategic application of such well-designed scaffolds will remain paramount to success.
References
-
Wang HL, Cee VJ, Chavez F Jr, et al. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorg Med Chem Lett. 2015;25(4):834-840. [Link]
-
Hu H, Wang X, Chan GK, et al. Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors. Bioorg Med Chem Lett. 2015;25(22):5258-5264. [Link]
-
Cerecetto H, Gerpe A, González M, Arán VJ, de Ocariz CO. Pharmacological properties of indazole derivatives: recent developments. Mini Rev Med Chem. 2005;5(10):869-878. [Link]
- Khan I, Ibrar A, Zaib S, Ahmad S. Indazole: a medicinally important heterocyclic moiety. Med Chem Res. 2014;23(10):4237-4251.
- Faria JV, Leal B, Fonte-Boa F, et al. Indazole: a privileged scaffold in medicinal chemistry. Future Med Chem. 2017;9(11):1245-1266.
- Singh P, Kaur M, Verma P. A review on synthesis and therapeutic potential of indazole derivatives. Eur J Med Chem. 2016;124:186-213.
-
RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Adv., 2024, 14, 23456-23467. [Link]
-
Ben-Yahia A, et al. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. 2018. [Link]
-
Wu C, et al. Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate. 2021. [Link]
-
Frejat FOA, et al. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorg Chem. 2022;126:105922. [Link]
-
Liu K, et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Adv., 2021, 11, 15675-15687. [Link]
-
Byju's. Sandmeyer Reaction Mechanism. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
National Center for Biotechnology Information. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. [Link]
-
National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Adv., 2021, 11, 7107-7114. [Link]
-
ResearchGate. IC 50 values of compound 6a-6u against four tumor cell lines in vitro. [Link]
-
National Center for Biotechnology Information. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
-
ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
-
ResearchGate. Structures of kinase inhibitors containing an indazole moiety. [Link]
-
ResearchGate. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. [Link]
- Kerr, M. A. Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis.
-
OUCI. Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. [Link]
-
National Center for Biotechnology Information. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. [Link]
-
Biosciences Biotechnology Research Asia. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
- Google Patents.
-
PubChem. 6-bromo-3-methyl-1H-indazole. [Link]
-
ResearchGate. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]
- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]
-
Beilstein Journals. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. [Link]
Sources
- 1. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Privileged 1H-Indazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of Substituted 1H-Indazoles
The 1H-indazole core is a bicyclic aromatic heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide array of biological interactions.[1][2] Indazole is a bioisostere of indole, yet its additional nitrogen atom provides distinct hydrogen bonding capabilities and metabolic stability profiles. This has led to its incorporation into numerous clinically successful therapeutics. Notable examples include Pazopanib , a multi-targeted tyrosine kinase inhibitor for treating renal cell carcinoma, and Niraparib , a poly(ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer therapy.[1][3][4]
While indazole can exist in three tautomeric forms (1H, 2H, and 3H), the 1H-tautomer is generally the most thermodynamically stable and has been the primary focus of drug development efforts.[4][5] The demand for novel, functionally diverse 1H-indazole derivatives has driven the development of a rich and varied portfolio of synthetic methodologies. This guide provides a comprehensive overview of the core synthetic strategies, from foundational cyclization reactions to modern transition-metal-catalyzed approaches, designed to equip researchers and drug development professionals with the knowledge to construct this critical heterocyclic system.
Chapter 1: Foundational Strategies: Classical Cyclization Reactions
The earliest approaches to the indazole core laid the groundwork for modern synthesis, often relying on intramolecular cyclization of pre-functionalized aromatic precursors. These methods, while sometimes limited in scope or requiring harsh conditions, remain valuable for their directness and reliability with specific substitution patterns.
Intramolecular Cyclization of Arylhydrazones
A cornerstone of classical indazole synthesis involves the formation of an N-N bond through the cyclization of an arylhydrazone. The key is the strategic placement of a reactive group on the ortho-position of the aromatic ring that enables ring closure.
Causality Behind Experimental Choices: The choice of oxidant or catalyst is critical. Strong oxidants like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or iodine can facilitate a direct C-H amination, where an ortho C-H bond is functionalized to close the ring.[2][4] This approach is powerful as it avoids the pre-installation of a leaving group. Alternatively, using an ortho-haloaryl ketone as a precursor allows for a copper- or palladium-catalyzed intramolecular C-N coupling, a more controlled and often higher-yielding transformation.[1][4] The base used, such as potassium or cesium carbonate, is crucial for deprotonating the hydrazone NH, making it sufficiently nucleophilic for the subsequent cyclization step.
Caption: General workflow for classical arylhydrazone cyclization.
Experimental Protocol: PIFA-Mediated Oxidative Cyclization of Arylhydrazones[2][4]
-
Preparation: To a solution of the starting arylhydrazone (1.0 mmol) in a suitable solvent such as 1,2-dichloroethane (DCE) or acetonitrile (MeCN) (5 mL) in a round-bottom flask, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol, 1.2 equiv).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM, 20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 10 mL) and then with brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1H-indazole.
Chapter 2: The Davis-Beirut Reaction: A Gateway to 2H- and 1H-Indazoles
The Davis-Beirut reaction is a powerful and versatile method for synthesizing 2H-indazoles and indazolones from inexpensive starting materials without the need for toxic metals.[6][7] While it directly produces the 2H-tautomer, these products are valuable intermediates that can be subsequently converted into N-substituted 1H-indazoles.[6][8]
Mechanistic Pathways: Base vs. Acid Catalysis
The reaction proceeds through distinct mechanisms depending on the catalytic conditions.
-
Base-Catalyzed Mechanism: This pathway typically starts from an N-substituted 2-nitrobenzylamine.[6] A strong base (e.g., KOH) deprotonates the benzylic carbon, creating a carbanion. This carbanion then attacks an oxygen of the ortho-nitro group, initiating an intramolecular redox cyclization that ultimately forms the N-N bond of the 2H-indazole ring.[6]
-
Acid-Catalyzed Mechanism: This route often utilizes an o-nitrosobenzaldehyde and a primary amine.[9] These condense to form an o-nitrosobenzylidine imine intermediate. A concerted, N-N bond-forming heterocyclization then occurs to yield the 2H-indazole.[9]
Caption: Comparison of base- and acid-catalyzed Davis-Beirut pathways.
From 2H- to 1H-Indazoles
The 2H-indazoles produced via the Davis-Beirut reaction can be readily converted to N1,N2-disubstituted-1H-indazolones. This is achieved through a 1,6-electrophilic addition of reagents like acid chlorides or anhydrides, followed by a ring-opening and ring-closure (AERORC) sequence.[8]
Experimental Protocol: Base-Catalyzed Davis-Beirut Synthesis of a 2H-Indazole[9]
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the N-substituted 2-nitrobenzylamine (1.0 mmol) in ethanol (10 mL).
-
Reagent Addition: Add a solution of potassium hydroxide (KOH) (3.0 mmol, 3.0 equiv) in water (2 mL).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 1-3 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography to yield the pure 2H-indazole derivative.
Chapter 3: Modern Frontiers: Transition-Metal-Catalyzed Synthesis
Transition-metal catalysis has revolutionized indazole synthesis, offering highly efficient, atom-economical, and regioselective routes to complex derivatives.[10] C-H activation and cross-coupling strategies are particularly prominent, allowing for the construction of the indazole core from simple, readily available precursors.[11][12]
Rhodium(III)-Catalyzed C-H Activation/Annulation
Rhodium(III) catalysts are exceptionally effective at activating otherwise inert C-H bonds, enabling formal [4+1] or [3+2] annulation reactions. A common strategy involves using a directing group, such as an azo moiety in an azobenzene, to guide the catalyst to a specific ortho C-H bond.[12][13]
Causality Behind Experimental Choices: The catalytic system, typically [CpRhCl₂]₂ paired with a silver salt like AgSbF₆, generates a highly electrophilic [CpRh(III)]²⁺ active species. The silver salt acts as a halide scavenger.[11][12] The azo group on the azobenzene starting material coordinates to the rhodium center, positioning it perfectly to activate a nearby C-H bond, forming a five-membered rhodacycle intermediate. This intermediate can then react with a variety of coupling partners, such as aldehydes or ylides, leading to cyclization and formation of the indazole ring.[11][13] Copper(II) salts are often added as oxidants to regenerate the active catalyst.[11]
Caption: Simplified catalytic cycle for Rh(III)-catalyzed indazole synthesis.
Overview of Metal-Catalyzed Strategies
A variety of transition metals have been successfully employed for indazole synthesis, each with preferred substrates and reaction types.
| Metal Catalyst | Starting Materials | Reaction Type | Key Features | Reference(s) |
| Rhodium (Rh) | Azobenzenes, Aldehyde Hydrazones | C-H Activation / Annulation | High efficiency, broad substrate scope. | [11][12][13][14] |
| Palladium (Pd) | o-Haloaryl Hydrazones, Aryl Bromides | Intramolecular C-N Coupling | Excellent for C-N bond formation. | [4][15][16] |
| Copper (Cu) | o-Haloaryl N-Sulfonylhydrazones | Intramolecular C-N Coupling | Cost-effective, good for N-N bond formation. | [1][4] |
| Silver (Ag) | Arylhydrazones | Oxidative C-H Amination | Mediates SET for C-N bond formation. | [3] |
Experimental Protocol: Rh(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles[13]
-
Preparation: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the azobenzene (0.20 mmol), [Cp*RhCl₂]₂ (0.01 mmol, 5 mol%), and AgSbF₆ (0.04 mmol, 20 mol%).
-
Solvent and Reagent Addition: Add anhydrous dioxane (1.0 mL) followed by the aldehyde (0.40 mmol, 2.0 equiv).
-
Reaction: Seal the tube and heat the mixture at 80 °C for 24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the substituted 2H-indazole.
Chapter 4: Convergent Approaches: [3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions provide a highly convergent and often regioselective route to the indazole core. This strategy involves the reaction of a three-atom dipole with a two-atom dipolarophile. The use of arynes as the dipolarophile is a particularly powerful modern approach.
Aryne-Sydnone Cycloaddition
The reaction between an aryne (generated in situ) and a sydnone, a stable cyclic 1,3-dipole, is a rapid and efficient method for the selective synthesis of 2H-indazoles.[17][18][19]
Causality Behind Experimental Choices: Arynes are highly reactive, transient species generated from precursors like o-(trimethylsilyl)aryl triflates in the presence of a fluoride source (e.g., CsF or TBAF).[20] The sydnone undergoes a [3+2] dipolar cycloaddition with the aryne to form an unstable bicyclic adduct. This adduct rapidly undergoes a retro-[4+2] cycloaddition, spontaneously extruding a molecule of carbon dioxide (CO₂) to form the stable, aromatic 2H-indazole ring.[17][18] This decarboxylation step is the thermodynamic driving force for the reaction, ensuring high yields and clean conversion under mild conditions.
Caption: Mechanism of 2H-indazole synthesis via aryne-sydnone cycloaddition.
Experimental Protocol: Synthesis of 2H-Indazoles via Aryne-[3+2] Cycloaddition[18]
-
Preparation: To a flame-dried flask under argon, add the sydnone (0.4 mmol, 1.0 equiv) and cesium fluoride (CsF) (1.2 mmol, 3.0 equiv).
-
Reagent Addition: Add anhydrous acetonitrile (4 mL). To this suspension, add a solution of the o-(trimethylsilyl)aryl triflate (0.6 mmol, 1.5 equiv) in anhydrous acetonitrile (1 mL) dropwise over 5 minutes.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Isolation: Purify the crude product via flash chromatography on silica gel to afford the pure 2H-indazole.
Conclusion and Future Outlook
The synthesis of substituted 1H-indazoles has evolved significantly, moving from classical, often substrate-specific cyclizations to highly versatile and efficient catalytic methodologies. Classical methods remain relevant for specific applications, while the Davis-Beirut reaction offers an excellent metal-free route to 2H-indazole precursors. The advent of transition-metal catalysis, particularly rhodium- and palladium-mediated C-H activation, has opened the door to unprecedented molecular complexity with high atom economy.[10][12] Concurrently, cycloaddition strategies using reactive intermediates like arynes provide powerful and convergent pathways to the indazole core.[17][18]
Looking ahead, the field will continue to advance towards more sustainable and efficient protocols. The development of earth-abundant metal catalysts, photoredox-mediated reactions, and flow chemistry applications will likely define the next generation of indazole synthesis. As the demand for novel indazole-based therapeutics continues to grow, these innovative synthetic strategies will be paramount for accelerating drug discovery and development.
References
-
Babu, B. R., et al. (2021). Transition-Metal-Catalyzed Syntheses of Indazoles. Advanced Synthesis & Catalysis. Available at: [Link]
-
Wikipedia. (n.d.). Davis–Beirut reaction. Available at: [Link]
-
Kurth, M. J., et al. (2009). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Journal of Organic Chemistry. Available at: [Link]
-
Ellman, J. A., et al. (2013). Two-Step Synthesis of 2H-Indazoles via C–H Activation of Azobenzenes. Organic Letters. Available at: [Link]
-
Larock, R. C., et al. (2010). Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. Organic Letters. Available at: [Link]
-
MDPI. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Available at: [Link]
-
Haddadin, M. J., et al. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Larock, R. C., et al. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Available at: [Link]
-
Haddadin, M. J., & Kurth, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. Available at: [Link]
-
Ellman, J. A., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. Available at: [Link]
-
American Chemical Society. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Cycloaddition of Arynes and Sydnones. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]
-
American Chemical Society. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2020). SYNTHESIS OF 1H-INDAZOLES USING LEMON PEEL POWDER AS A NATURAL, GREEN AND EFFICIENT CATALYST UNDER ULTRASOUND IRRADIATION. Available at: [Link]
-
ResearchGate. (n.d.). Effect of various solvents on the synthesis of 1H- indazole. Available at: [Link]
-
Haddadin, M. J., et al. (2011). The Davis-Beirut Reaction: N1,N2-disubstituted-1H-indazolones via 1,6-electrophilic Addition to 3-alkoxy-2H-indazoles. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). (a) and (b) ‐ Evolution of transition metal‐catalyzed synthesis of... Available at: [Link]
-
ResearchGate. (n.d.). C−H functionalization of 2H‐indazoles. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-indazole-derived biologically active compounds.... Available at: [Link]
-
Park, A., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]
-
American Chemical Society. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2023). (PDF) Transition-Metal-Catalyzed Syntheses of Indazoles. Available at: [Link]
-
Royal Society of Chemistry. (2016). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications. Available at: [Link]
-
Bentham Science. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Available at: [Link]
-
ResearchGate. (n.d.). Strategy design for 1H-indazole synthesis from aldehyde hydrazones. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 7. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Davis-Beirut reaction: N1,N2-disubstituted-1H-indazolones via 1,6-electrophilic addition to 3-alkoxy-2H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ir.niist.res.in:8080 [ir.niist.res.in:8080]
- 11. mdpi.com [mdpi.com]
- 12. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Indazole synthesis [organic-chemistry.org]
3-Bromo-6-methyl-1H-indazole: A Comprehensive Technical Guide for a Versatile Heterocyclic Building Block in Drug Discovery
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2] Among the vast array of functionalized indazoles, 3-bromo-6-methyl-1H-indazole stands out as a highly versatile and strategic building block. The bromine atom at the C-3 position serves as a key synthetic handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[3][4] Concurrently, the methyl group at the C-6 position provides a subtle yet significant modulation of the scaffold's electronic and steric properties, influencing molecular recognition and pharmacokinetic profiles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-bromo-6-methyl-1H-indazole, from its synthesis and physicochemical properties to its strategic application in the construction of complex molecular architectures for drug discovery.
Introduction: The Strategic Importance of the Indazole Scaffold
Indazole, a bioisostere of indole, is a bicyclic heteroaromatic compound that has garnered immense interest in the field of medicinal chemistry.[5] Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological targets, most notably through hydrogen bonding via the N-1 proton and the N-2 lone pair. The indazole core is a key pharmacophore in a number of approved kinase inhibitors, including pazopanib, axitinib, and entrectinib, highlighting its proven clinical relevance.[1]
The strategic introduction of substituents onto the indazole ring is a cornerstone of modern drug design. 3-Bromo-6-methyl-1H-indazole offers a powerful platform for such molecular elaboration. The C-3 bromine is particularly amenable to substitution via transition-metal-catalyzed cross-coupling reactions, while the C-6 methyl group can influence the molecule's lipophilicity and metabolic stability.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 3-bromo-6-methyl-1H-indazole is crucial for its effective utilization in synthesis and for predicting the drug-like properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | [6] |
| Molecular Weight | 211.06 g/mol | [6][7] |
| CAS Number | 40598-73-0 | [8] |
| Appearance | Solid | |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 1 | [6] |
| Topological Polar Surface Area | 28.7 Ų | [6] |
Note: Some properties are for the isomeric 6-bromo-3-methyl-1H-indazole, which is expected to have very similar physicochemical characteristics.
Synthesis of 3-Bromo-6-methyl-1H-indazole
While various synthetic routes to substituted indazoles exist, a common and effective method for the preparation of 3-bromo-6-methyl-1H-indazole involves the regioselective bromination of 6-methyl-1H-indazole. The choice of brominating agent and reaction conditions is critical to achieve the desired C-3 selectivity.
Caption: General synthetic scheme for 3-bromo-6-methyl-1H-indazole.
Exemplary Synthetic Protocol:
-
Starting Material: To a solution of 6-methyl-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (CH2Cl2), add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford pure 3-bromo-6-methyl-1H-indazole.
Causality Behind Experimental Choices: The use of NBS provides a milder and more selective source of electrophilic bromine compared to elemental bromine, minimizing the formation of poly-brominated byproducts. The choice of solvent can influence the reaction rate and selectivity.
Reactivity and Key Transformations: A Gateway to Molecular Diversity
The synthetic utility of 3-bromo-6-methyl-1H-indazole lies in the reactivity of the C-Br bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis and drug discovery, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
Caption: Core reactivity of 3-bromo-6-methyl-1H-indazole.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the indazole C-3 position and a wide range of aryl, heteroaryl, or vinyl boronic acids or esters.[3][5] This reaction is widely employed in the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.[1]
Mechanism Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the indazole, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active palladium(0) species.[9]
Generalized Experimental Protocol for Suzuki-Miyaura Coupling: [3][5]
-
Reaction Setup: In a reaction vessel, combine 3-bromo-6-methyl-1H-indazole, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Solvent System: Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane, dimethoxyethane (DME), or toluene, and water.[3][5]
-
Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. Microwave irradiation can often significantly reduce reaction times.[4][10]
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite. The filtrate is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (Microwave) | Good to Excellent |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-dioxane/H₂O | 100 | Good |
| Pd(OAc)₂/RuPhos | K₃PO₄ | 1,4-dioxane/H₂O | Microwave | Good to Excellent |
Table based on data from similar bromo-indazole couplings.[4][10]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines.[11][12] This reaction is invaluable for introducing primary and secondary amines at the C-3 position of the indazole, a common strategy for modulating solubility, basicity, and hydrogen bonding capacity of drug candidates.
Mechanism Insight: The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and then reductive elimination to form the C-N bond.[11][13] The choice of phosphine ligand is critical for the success of this reaction.[14]
Generalized Experimental Protocol for Buchwald-Hartwig Amination: [12][15]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 3-bromo-6-methyl-1H-indazole, the amine (1.1-1.5 equivalents), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).
-
Solvent: Add an anhydrous, aprotic solvent such as toluene, dioxane, or THF.
-
Heating: Heat the reaction mixture under an inert atmosphere until completion.
-
Work-up and Purification: The work-up and purification are similar to those described for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper(I) species.[16][17] This reaction introduces a linear and rigid alkynyl group at the C-3 position, which can act as a linker or a pharmacophoric element itself.
Mechanism Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.[17]
Generalized Experimental Protocol for Sonogashira Coupling: [16][18]
-
Reaction Setup: To a solution of 3-bromo-6-methyl-1H-indazole and the terminal alkyne (1.1-1.5 equivalents) in a suitable solvent (e.g., DMF, THF, or triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (typically an amine like triethylamine or diisopropylamine).
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere.
-
Reaction Conditions: The reaction is often run at room temperature to moderate heat.
-
Work-up and Purification: The work-up typically involves filtration to remove the precipitated amine hydrohalide salt, followed by extraction and purification by column chromatography.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[2] The N-1 and N-2 atoms of the indazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. 3-Bromo-6-methyl-1H-indazole serves as an excellent starting point for the synthesis of libraries of potential kinase inhibitors.
Caption: Workflow for utilizing 3-bromo-6-methyl-1H-indazole in drug discovery.
For instance, the development of pan-Pim kinase inhibitors has utilized the 3-(pyrazin-2-yl)-1H-indazole scaffold.[19] Starting from a bromo-indazole, a Suzuki coupling with a pyrazinylboronic acid derivative would be a key step in the synthesis of such compounds. The 6-methyl group in this context can occupy a hydrophobic pocket in the kinase active site, potentially enhancing binding affinity and selectivity.
Conclusion
3-Bromo-6-methyl-1H-indazole is a high-value, strategic building block for medicinal chemistry and drug discovery. Its well-defined reactivity in key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides a reliable and versatile platform for the synthesis of complex, biologically active molecules. The insights and protocols presented in this guide are intended to empower researchers to fully leverage the synthetic potential of this important heterocyclic scaffold in their quest for novel therapeutics.
References
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Retrieved from [Link]
-
Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com. Retrieved from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Retrieved from [Link]
-
3-bromo-6-nitro-1H-indazole. PubChem. Retrieved from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. Retrieved from [Link]
-
6-bromo-3-methyl-1H-indazole. PubChem. Retrieved from [Link]
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
-
6-Bromo-1-methyl-1H-indazole. PubChem. Retrieved from [Link]
-
Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. HAL Open Science. Retrieved from [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Retrieved from [Link]
-
6-Bromo-1H-indazole-3-carboxylic acid methyl ester. Chemsrc. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
- Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. Unknown Source.
-
The Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]
-
6-bromo-3-ethyl-1-methyl-1H-indazole. ChemSynthesis. Retrieved from [Link]
-
Structure-Based Design, Synthesis, and Antimicrobial Activity of Indazole-Derived SAH/MTA Nucleosidase Inhibitors. ACS Publications. Retrieved from [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Retrieved from [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira coupling. Wikipedia. Retrieved from [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Retrieved from [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Semantic Scholar. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. Retrieved from [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Retrieved from [Link]
-
The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. National Institutes of Health. Retrieved from [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 40598-73-0 CAS MSDS (3-BROMO-6-METHYL (1H)INDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. kbfi.ee [kbfi.ee]
- 19. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Potential Therapeutic Targets for 3-Bromo-6-methyl-1H-indazole Derivatives
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved and investigational drugs. Its unique bicyclic aromatic system, featuring a fusion of benzene and pyrazole rings, provides an ideal framework for developing highly specific and potent therapeutic agents. This guide focuses on the 3-Bromo-6-methyl-1H-indazole core, a versatile starting material for the synthesis of a diverse array of bioactive molecules. While direct therapeutic applications of its derivatives are an emerging area of research, the broader class of 3,6-disubstituted indazoles has shown significant promise, particularly in oncology. This document will synthesize the current understanding of potential therapeutic targets for derivatives of 3-Bromo-6-methyl-1H-indazole, drawing insights from structurally related compounds and providing detailed experimental protocols for target validation and compound characterization. The primary focus will be on protein kinases and epigenetic readers, two classes of targets where indazole-based compounds have demonstrated considerable potential.
The 3,6-Disubstituted Indazole Scaffold: A Gateway to Potent Bioactivity
The 3-Bromo-6-methyl-1H-indazole molecule is strategically functionalized for facile chemical modification. The bromine atom at the 3-position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the introduction of a wide range of aryl and heteroaryl moieties, enabling the exploration of diverse chemical space to optimize interactions with biological targets. The methyl group at the 6-position can contribute to favorable hydrophobic interactions within a target's binding pocket and can influence the overall pharmacokinetic properties of the molecule.
The general synthetic strategy for derivatizing the 3-Bromo-6-methyl-1H-indazole core is outlined below. This workflow highlights the utility of the Suzuki-Miyaura cross-coupling reaction, a powerful tool for creating carbon-carbon bonds.[2]
Figure 1: General synthetic workflow for derivatization.
Potential Therapeutic Targets in Oncology
Based on the established activity of structurally similar indazole derivatives, two prominent classes of therapeutic targets in oncology emerge as highly relevant for derivatives of 3-Bromo-6-methyl-1H-indazole: Pim kinases and Bromodomain-containing protein 4 (BRD4).
Pim Kinases: Regulators of Cell Fate
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell proliferation, survival, and metabolism.[3] Overexpressed in a variety of hematological malignancies and solid tumors, they represent a compelling target for anticancer therapies. Several indazole-based scaffolds have been reported as potent pan-Pim kinase inhibitors.[3][4] The unique ATP-binding pocket of Pim kinases, which includes a proline-hinge region, allows for the design of highly selective inhibitors.[5]
The signaling pathway downstream of Pim kinases involves the phosphorylation of numerous substrates that ultimately promote cell survival and proliferation while inhibiting apoptosis.
Figure 2: Simplified Pim kinase signaling pathway.
Bromodomain-containing Protein 4 (BRD4): An Epigenetic Reader
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that act as epigenetic "readers."[6] By binding to acetylated lysine residues on histones, BRD4 plays a critical role in the regulation of gene expression, including key oncogenes like c-Myc.[6][7] Inhibition of BRD4 has emerged as a promising therapeutic strategy in various cancers. Several indazole-based compounds have been identified as potent BRD4 inhibitors.[6][7]
The mechanism of BRD4 inhibition involves the displacement of BRD4 from chromatin, leading to the downregulation of target gene expression and subsequent cell cycle arrest and apoptosis.
Figure 3: Mechanism of BRD4 inhibition.
Experimental Protocols for Target Validation and Compound Characterization
The following section provides detailed, step-by-step methodologies for key experiments to validate the potential therapeutic targets of novel 3-Bromo-6-methyl-1H-indazole derivatives and to characterize their biological activity.
In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. A luminescent signal is generated that is proportional to the ADP concentration.
Materials:
-
Recombinant human kinase (e.g., Pim-1)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (derivatives of 3-Bromo-6-methyl-1H-indazole) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: In a 384-well plate, add 1 µL of each compound dilution. Include a positive control (a known inhibitor of the target kinase) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Add 2 µL of a solution containing the kinase and its peptide substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
BRD4 Inhibition Assay (AlphaScreen)
This assay is a bead-based proximity assay that measures the interaction between BRD4 and an acetylated histone peptide.
Materials:
-
Recombinant human BRD4 protein
-
Biotinylated acetylated histone H4 peptide
-
Streptavidin-coated Donor beads and anti-tag antibody-coated Acceptor beads (PerkinElmer)
-
Assay buffer
-
Test compounds dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate.
-
Reagent Addition:
-
Add 5 µL of a solution containing BRD4 protein to each well.
-
Add 5 µL of a solution containing the biotinylated acetylated histone H4 peptide to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Bead Addition: Add 10 µL of a mixture of Streptavidin-coated Donor beads and anti-tag antibody-coated Acceptor beads to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., a line known to overexpress the target)
-
Cell culture medium and supplements
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
Cell Harvesting:
-
Collect the cell culture supernatant (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the supernatant and the detached cells.
-
-
Staining:
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and cleaved caspase-3.
Materials:
-
Cell lysates from compound-treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Quantitative Data Summary
The following tables provide representative data for the inhibitory activities of various indazole-based compounds against Pim kinases and BRD4. While these are not direct derivatives of 3-Bromo-6-methyl-1H-indazole, they serve as a benchmark for the potential potency that can be achieved with this scaffold.
Table 1: Pan-Pim Kinase Inhibitory Activity of Representative Indazole Derivatives
| Compound ID | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Reference |
| Compound X | 0.4 | 1.1 | 0.4 | [8] |
| Compound Y | 5 | 25 | 16 | [9] |
Table 2: BRD4 Inhibitory Activity of Representative Indazole Derivatives
| Compound ID | BRD4 IC50 (nM) | Reference |
| Compound A | 60 | [7] |
| Compound B | 98.6 | [10] |
Conclusion and Future Directions
The 3-Bromo-6-methyl-1H-indazole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. Based on the well-documented activities of structurally related 3,6-disubstituted indazoles, key potential targets for derivatives of this scaffold include the Pim family of kinases and the epigenetic reader BRD4. The synthetic tractability of the 3-bromo position via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity.
Future research should focus on the synthesis and screening of a focused library of compounds derived from 3-Bromo-6-methyl-1H-indazole against a panel of cancer-relevant kinases and epigenetic targets. Hits from these screens should then be subjected to the detailed biochemical and cellular characterization protocols outlined in this guide to validate their mechanism of action and to assess their therapeutic potential. Furthermore, kinome-wide screening of promising lead compounds will be crucial to understand their selectivity profile and to identify potential off-target effects. Through this systematic approach, it is anticipated that novel and potent drug candidates can be developed from the versatile 3-Bromo-6-methyl-1H-indazole core.
References
-
Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. PubMed. [Link]
-
Design, Synthesis and Anticancer Evaluation of 3-Methyl-1H-Indazole Derivatives as Novel Selective Bromodomain-containing Protein 4 Inhibitors. ResearchGate. [Link]
-
Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. PubMed. [Link]
-
Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability. PubMed. [Link]
-
The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
-
Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. [Link]
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Azaindazole (GNE-955) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 4,5-dihydro-benzo[g]indazole-based hydroxamic acids as HDAC3/BRD4 dual inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caribjscitech.com [caribjscitech.com]
Part 1: The Strategic Imperative for Indazole-Based Kinase Inhibitors
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational design of inhibitors that bind to inactive kinase conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
A-1 Technical Guide: 3-Bromo-6-methyl-1H-indazole in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically approved drugs and investigational agents.[1][2] Its bioisosteric relationship with purine and indole allows it to effectively interact with a wide range of biological targets, particularly protein kinases.[2][3] This guide focuses on a particularly valuable derivative: 3-Bromo-6-methyl-1H-indazole (CAS: 885520-41-0) . The strategic placement of a bromine atom at the 3-position and a methyl group at the 6-position provides a versatile and synthetically tractable platform for generating diverse molecular libraries. We will explore its synthesis, delineate its key reactivity—primarily through palladium-catalyzed cross-coupling reactions—and showcase its application in the development of targeted therapeutics, such as kinase inhibitors.
Introduction: The Strategic Value of the Indazole Core
Indazole-containing molecules have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][4] Their success stems from the unique electronic and structural features of the bicyclic system, which can engage in crucial hydrogen bonding interactions within enzyme active sites, often mimicking the adenine base of ATP.[2][3]
The subject of this guide, 3-Bromo-6-methyl-1H-indazole, emerges as a superior building block for several reasons:
-
Versatile Synthetic Handle: The bromine atom at the C3 position is a prime site for functionalization via transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups.[1]
-
Modulation of Physicochemical Properties: The methyl group at the C6 position can influence the molecule's lipophilicity, metabolic stability, and binding interactions within target proteins.
-
Structural Mimicry: The overall scaffold is adept at targeting ATP-binding sites in kinases, a protein family deeply implicated in oncology and inflammatory diseases.[5]
Synthesis and Characterization
While 3-Bromo-6-methyl-1H-indazole is commercially available, understanding its synthesis provides context for its purity and potential side products. A common synthetic approach involves the bromination of 6-methyl-1H-indazole. A more general and illustrative procedure for functionalizing the indazole core is the iodination of 6-bromo-1H-indazole, which highlights the reactivity of the C3 position.
Protocol: Synthesis of 6-Bromo-3-iodo-1H-indazole (A Representative C3-Halogenation)
This protocol demonstrates a typical procedure for introducing a halogen at the C3 position, a key step in creating versatile indazole intermediates.
Rationale: The reaction proceeds via deprotonation of the indazole N-H with a base (KOH), followed by electrophilic attack by iodine at the electron-rich C3 position. Dichloromethane and methanol are used for purification via column chromatography.
Step-by-Step Methodology: [4]
-
Preparation: To a solution of 6-bromo-1H-indazole (1.97 g, 10 mmol, 1.0 equiv.) in dimethylformamide (DMF), add potassium hydroxide (KOH) (1.12 g, 20 mmol, 2.0 equiv.).
-
Iodination: Prepare a solution of iodine (I₂) (3.81 g, 15 mmol, 1.5 equiv.) in DMF (8 mL). Add this solution dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃. A white solid will precipitate.
-
Isolation: Filter the solid and dry it to yield 6-bromo-3-iodo-1H-indazole.
-
Characterization: Confirm the structure and purity using ¹H NMR spectroscopy and mass spectrometry (MS). Expected MS (ESI): m/z 322.9 [M+H]⁺.[4]
Chemical Reactivity: The Power of Cross-Coupling
The synthetic utility of 3-Bromo-6-methyl-1H-indazole is most powerfully demonstrated in palladium-catalyzed cross-coupling reactions. The C3-Broromine bond serves as an excellent electrophilic partner for a variety of nucleophiles, enabling the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound. This is arguably the most critical reaction for derivatizing 3-bromoindazoles, allowing for the introduction of diverse aryl and heteroaryl moieties.[6][7]
Causality in Experimental Design:
-
Catalyst: Palladium catalysts with bulky phosphine ligands, such as Pd(dppf)Cl₂, are often chosen. The dppf ligand facilitates the reductive elimination step and stabilizes the palladium center, leading to higher yields.[4][6]
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is essential. It activates the boronic acid and facilitates the transmetalation step in the catalytic cycle.[4][6]
-
Solvent: A mixture of an organic solvent (like dioxane or DME) and water is commonly used to dissolve both the organic and inorganic reagents.[6]
Illustrative Suzuki Coupling Protocol
Objective: To couple a generic arylboronic acid with a bromo-indazole core.
-
Reagent Setup: In a reaction vessel, combine the bromo-indazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[6]
-
Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon).
-
Solvent and Catalyst Addition: Add the solvent system (e.g., 1,4-dioxane/water) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).[6]
-
Heating: Heat the reaction mixture, typically between 80-100 °C, for several hours until TLC or LC-MS indicates the consumption of the starting material.[6]
-
Purification: After cooling, the mixture is typically filtered through Celite, extracted with an organic solvent like ethyl acetate, and purified by column chromatography.[6]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, another cornerstone of medicinal chemistry. This reaction allows for the introduction of primary or secondary amines at the C3 position of the indazole, providing access to a different chemical space rich in hydrogen-bond donors and acceptors.
Key Experimental Considerations:
-
Catalyst/Ligand System: Specific palladium catalysts and specialized phosphine ligands (e.g., BINAP, Xantphos) are required to facilitate the C-N bond formation.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically employed.
The table below summarizes typical conditions for these key transformations.
| Reaction Type | Typical Catalyst | Typical Base | Typical Solvent | Purpose |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/Water | C-C bond formation (Arylation/Heteroarylation) |
| Buchwald-Hartwig | Pd₂(dba)₃ with Xantphos | NaOtBu | Toluene or Dioxane | C-N bond formation (Amination) |
Visualization of Key Synthetic Pathways
The following diagrams illustrate the central role of 3-Bromo-6-methyl-1H-indazole as a synthetic hub.
Caption: Drug discovery workflow using 3-Bromo-6-methyl-1H-indazole.
Rationale for the Workflow:
-
N-Alkylation: The N-H position is often functionalized first to introduce groups that can modulate solubility or interact with the solvent-exposed region of the kinase. Alkylation can, however, lead to mixtures of N1 and N2 isomers, requiring careful reaction control and purification. [8]2. Suzuki Coupling: The core of the inhibitor, often a heteroaromatic ring that interacts with the kinase hinge region, is installed via a Suzuki reaction at the C3 position. This is a highly reliable and modular step.
-
Deprotection: A final deprotection step unmasks a functional group (e.g., a basic amine on a piperidine ring) that is often crucial for binding affinity and pharmacokinetic properties.
Conclusion and Future Perspectives
3-Bromo-6-methyl-1H-indazole is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its predictable reactivity in high-yield cross-coupling reactions allows for the rapid and systematic exploration of chemical space around a privileged medicinal scaffold. As the demand for novel, highly selective kinase inhibitors continues to grow, the importance of well-designed, synthetically versatile building blocks like 3-Bromo-6-methyl-1H-indazole will only increase. Future research will likely focus on developing even more efficient and stereoselective methods for its functionalization, further expanding its utility in the creation of next-generation therapeutics.
References
- PrepChem. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.
- BenchChem. Application Notes and Protocols for the Synthesis of Compound Libraries from 3-Bromo-6-(trifluoromethyl)-1H-indazole.
- ChemicalBook. 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis.
- ChemicalBook. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE synthesis.
- RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27).
- RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024-08-22).
- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Science of Synthesis. Previous discussion of the synthesis and chemical reactivity of 1H-indazoles.
- National Institutes of Health (NIH). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024-08-09).
- BenchChem. Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development.
- ResearchGate. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
- PubChem. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465.
- RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2021-02-10).
- LookChem. Cas 885520-25-2,1H-Indole-6-carboxylic acid, 4-chloro-.
- National Institutes of Health (NIH). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- Elsevier. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.
- ChemicalBook. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2. (2025-07-24).
- Shokat Lab. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. (2010-06-28).
- MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023-03-23).
- Caribbean Journal of Science and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 3-Bromo-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Laboratory Safety
In the fast-paced environment of drug discovery and chemical research, the imperative of safety is both a moral and a scientific necessity. The novel molecular entities we handle, such as 3-Bromo-6-methyl-1H-indazole, are often characterized by a paucity of extensive toxicological data. This guide, therefore, is constructed not as a mere list of rules, but as a self-validating system of protocols grounded in the fundamental principles of chemical reactivity and toxicology. As a Senior Application Scientist, my objective is to empower you with the understanding behind the precautions, fostering a culture of safety that is proactive rather than reactive. This document is designed to be a dynamic resource, providing both the foundational knowledge and the practical, step-by-step procedures necessary to handle 3-Bromo-6-methyl-1H-indazole with the confidence that comes from competence.
Section 1: Compound Profile and Hazard Identification
3-Bromo-6-methyl-1H-indazole is a heterocyclic aromatic compound that serves as a valuable building block in medicinal chemistry. Its structure, featuring a bromine-substituted indazole core, presents a unique combination of chemical properties that, while useful synthetically, also necessitate specific handling precautions.
1.1: Physical and Chemical Properties
A thorough understanding of a compound's physical properties is the first step in a comprehensive safety assessment. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.
| Property | Value | Source |
| Chemical Formula | C₈H₇BrN₂ | PubChem[1][2] |
| Molecular Weight | 211.06 g/mol | PubChem[1][2] |
| Appearance | Solid | CymitQuimica[3] |
| Melting Point | 48-50 °C | Apollo Scientific |
| CAS Number | 590417-94-0 | PubChem[2] |
1.2: GHS Hazard Classification and Toxicological Profile
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards associated with chemical substances. 3-Bromo-6-methyl-1H-indazole is classified with the following hazards:
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | PubChem[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | PubChem[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | PubChem[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | PubChem[1] |
Section 2: The Hierarchy of Controls: A Multi-layered Safety Approach
Effective risk management relies on a multi-layered approach to safety, known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize exposure to hazards.
Section 3: Standard Operating Procedures for Safe Handling
Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing the risk of exposure and ensuring reproducible, safe experimental outcomes.
3.1: Personal Protective Equipment (PPE)
The final line of defense against chemical exposure is appropriate PPE. The selection of PPE should be based on a thorough risk assessment of the planned procedures.
-
Eye and Face Protection : Chemical splash goggles are mandatory when handling 3-Bromo-6-methyl-1H-indazole in any form.[5] A face shield should be worn in situations with a higher risk of splashes, such as during transfers of larger quantities or when handling solutions.[5]
-
Hand Protection : Nitrile gloves are the minimum requirement for handling this compound.[5] For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use.[6]
-
Body Protection : A flame-resistant lab coat should be worn and kept fully buttoned.[7] Ensure that clothing covers all exposed skin, and wear closed-toe shoes.
3.2: Engineering Controls
-
Chemical Fume Hood : All weighing and handling of solid 3-Bromo-6-methyl-1H-indazole, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
3.3: Prudent Handling Practices
-
Preparation : Before handling the compound, ensure that the work area within the fume hood is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Weighing and Transfer :
-
Perform all weighing operations on a tared weigh paper or in a suitable container within the fume hood.
-
Use a spatula to handle the solid material, avoiding the creation of dust.
-
If transferring to a reaction vessel, do so carefully to prevent spillage.
-
-
In Case of Contamination : If the compound comes into contact with gloves, remove them immediately, wash your hands thoroughly, and don a new pair.
-
Post-Handling : After handling is complete, decontaminate the work surface with an appropriate solvent (e.g., isopropanol or ethanol) and wipe it down. Dispose of all contaminated materials as hazardous waste. Wash hands thoroughly with soap and water.
Section 4: Storage and Incompatibility
Proper storage is crucial for maintaining the integrity of the compound and preventing hazardous reactions.
4.1: Storage Conditions
-
Store 3-Bromo-6-methyl-1H-indazole in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.[9]
-
Store away from direct sunlight and heat sources.[9]
4.2: Chemical Incompatibilities
-
Strong Oxidizing Agents : Avoid contact with strong oxidizing agents. The indazole ring system can be susceptible to oxidation, which can lead to vigorous and potentially hazardous reactions.
-
Strong Acids and Bases : While generally stable, prolonged contact with strong acids or bases should be avoided as it may lead to degradation.[9]
-
Amines : May react with certain amines under specific conditions.[9]
Causality of Incompatibility : The incompatibility with strong oxidizing agents is a key safety consideration. The electron-rich nature of the heterocyclic ring makes it susceptible to oxidation. This reaction can be exothermic and may produce hazardous byproducts.
Section 5: Emergency Procedures: A Plan for the Unexpected
Even with the most stringent precautions, accidental spills or exposures can occur. A well-rehearsed emergency plan is essential for a swift and effective response.
5.1: Spill Response Protocol
This protocol is designed for a small, incidental spill of solid 3-Bromo-6-methyl-1H-indazole that can be safely managed by trained laboratory personnel.
Step-by-Step Spill Cleanup Methodology:
-
Alert and Secure : Immediately alert others in the vicinity and restrict access to the spill area.[10]
-
Don PPE : Put on your lab coat, chemical splash goggles, and nitrile gloves.[10]
-
Contain the Spill : Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent the generation of dust.[10][11]
-
Collect the Material : Using a plastic scoop or dustpan, carefully collect the absorbed material and place it into a clearly labeled, sealable hazardous waste container.[11][12] Avoid creating dust during this process.[12]
-
Decontaminate the Area : Wipe the spill area with a damp paper towel or cloth and a mild soap and water solution.[12]
-
Dispose of Waste : Place all contaminated materials, including gloves and cleaning supplies, into the hazardous waste container. Seal the container and label it appropriately for disposal.[12]
-
Report : Inform your supervisor of the incident and complete any required documentation.
5.2: First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Section 6: Waste Disposal
Proper disposal of 3-Bromo-6-methyl-1H-indazole and its contaminated materials is a critical component of laboratory safety and environmental responsibility.
6.1: Waste Segregation and Collection
-
Categorization : As a brominated organic compound, 3-Bromo-6-methyl-1H-indazole waste is classified as halogenated organic waste.[13][14][15]
-
Container : Collect all waste, including unused product, contaminated consumables (e.g., weigh boats, gloves, paper towels), and spill cleanup materials, in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.[13][14]
-
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate quantity.[14]
6.2: Disposal Protocol
-
Segregation : Do not mix halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[16]
-
Container Management : Keep the waste container securely closed except when adding waste.[14] Do not overfill the container.
-
Institutional Procedures : Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office or a contracted waste disposal company.
Conclusion: A Commitment to Continuous Improvement in Safety
The safe handling of 3-Bromo-6-methyl-1H-indazole, like any chemical reagent, is an exercise in diligence, knowledge, and preparedness. This guide provides a comprehensive framework, but it is the responsibility of each researcher to apply these principles thoughtfully and to remain vigilant in their work. Safety is not a static set of rules but a continuous process of risk assessment and mitigation. By understanding the "why" behind these protocols, we can cultivate a laboratory environment where scientific innovation and uncompromising safety go hand in hand.
References
-
PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from a valid URL.[1]
-
PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from a valid URL.[2]
-
CymitQuimica. (n.d.). Methyl 6-bromo-1H-indazole-3-carboxylate. Retrieved from a valid URL.[3]
- Apollo Scientific. (n.d.). 590417-94-0 Cas No. | 6-Bromo-1-methyl-1H-indazole.
-
Capot Chemical. (2025, December 24). MSDS of 1-(6-Bromo-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione. Retrieved from a valid URL.[4]
-
University of Toronto Department of Chemistry. (n.d.). EMERGENCY RESPONSE. Retrieved from a valid URL.[10]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from a valid URL.[5]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from a valid URL.[7]
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from a valid URL.[6]
-
MedchemExpress.com. (2025, July 1). Safety Data Sheet. Retrieved from a valid URL.[8]
-
Fisher Scientific. (2012, May 8). 6-Bromo-1-methyl-1H-indazole - SAFETY DATA SHEET. Retrieved from a valid URL.[9]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from a valid URL.[11]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). Retrieved from a valid URL.[12]
-
Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from a valid URL.[16]
-
hazardous waste segregation. (n.d.). Retrieved from a valid URL.[13]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from a valid URL.[14]
-
Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Retrieved from a valid URL.[15]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. Retrieved from a valid URL.[17]
-
Benchchem. (n.d.). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. Retrieved from a valid URL.[18]
-
Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from a valid URL.[19]
-
ChemSafetyPro.com. (2016, January 6). GHS Hazard Statement List. Retrieved from a valid URL.[20]
-
ResearchGate. (2025, August 7). Incompatibilities between N-Bromosuccinimide and Solvents | Request PDF. Retrieved from a valid URL.[21]
-
ResearchGate. (2025, August 6). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Retrieved from a valid URL.[22]
-
ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Retrieved from a valid URL.[23]
-
ACS Publications. (2025, September 10). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | The Journal of Organic Chemistry. Retrieved from a valid URL.[24]
-
PubMed. (2019, August 20). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Retrieved from a valid URL.[25]
-
Fisher Scientific. (2024, March 5). SAFETY DATA SHEET. Retrieved from a valid URL.[26]
-
Apollo Scientific. (2023, July 4). 4-Bromo-6-chloro-1H-indazole. Retrieved from a valid URL.[27]
-
CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from a valid URL.[28]
-
Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures | Emergency Management. Retrieved from a valid URL.[10]
-
Cornell University Environmental Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety. Retrieved from a valid URL.[29]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from a valid URL.[30]
-
PubChem. (n.d.). 3-bromo-6-fluoro-2-methyl-1H-indole. National Center for Biotechnology Information. Retrieved from a valid URL.[31]
-
ChemSynthesis. (2025, May 20). 6-bromo-3-ethyl-1-methyl-1H-indazole. Retrieved from a valid URL.[32]
-
BLDpharm. (n.d.). 1260741-78-3|6-Bromo-3-iodo-1-methyl-1H-indazole. Retrieved from a valid URL.[33]
-
Benchchem. (n.d.). A Comparative Guide to the Electrophilicity of Brominated Heterocycles. Retrieved from a valid URL.[34]
-
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from a valid URL.[35]
-
PubMed Central (PMC). (n.d.). Heterocycles in Medicinal Chemistry. National Institutes of Health. Retrieved from a valid URL.[36]
Sources
- 1. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 6-bromo-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 4. capotchem.com [capotchem.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. offices.austincc.edu [offices.austincc.edu]
- 11. chemkleancorp.com [chemkleancorp.com]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 17. soc.chim.it [soc.chim.it]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem-space.com [chem-space.com]
- 20. chemsafetypro.com [chemsafetypro.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. fishersci.fi [fishersci.fi]
- 27. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 28. ccny.cuny.edu [ccny.cuny.edu]
- 29. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 30. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 31. 3-bromo-6-fluoro-2-methyl-1H-indole | C9H7BrFN | CID 10125201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. chemsynthesis.com [chemsynthesis.com]
- 33. 1260741-78-3|6-Bromo-3-iodo-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 36. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Bromo-6-methyl-1H-indazole
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 3-Bromo-6-methyl-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug development. The synthetic strategy is centered on the highly reliable and regioselective Sandmeyer reaction, beginning with the diazotization of commercially available 6-methyl-1H-indazol-3-amine. This guide explains the underlying chemical principles, offers a detailed step-by-step experimental procedure, outlines critical safety precautions, and provides expected analytical data for product validation. The protocol is designed for scalability and reproducibility, catering to the needs of researchers in both academic and industrial settings.
Introduction and Scientific Rationale
Indazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with applications as kinase inhibitors, anti-inflammatory, and anti-cancer agents.[1] Specifically, functionalized indazoles like 3-Bromo-6-methyl-1H-indazole serve as versatile intermediates, enabling further molecular elaboration through cross-coupling reactions.
The chosen synthetic route involves a two-stage, one-pot process starting from 6-methyl-1H-indazol-3-amine:
-
Diazotization: The conversion of the primary aromatic amine at the C3 position into a diazonium salt using nitrous acid, generated in situ.[2][3]
-
Sandmeyer Bromination: The copper(I)-catalyzed displacement of the diazonium group with a bromide ion.[4][5]
This approach is favored over direct bromination of 6-methyl-1H-indazole, which can lead to poor regioselectivity and a mixture of products due to competing reactions at various positions on the heterocyclic ring.[6] The Sandmeyer reaction provides unparalleled control, ensuring bromination occurs exclusively at the C3 position.[7][8]
Reaction Mechanism: The Sandmeyer Reaction
The overall transformation proceeds via the formation of a diazonium salt, which is then converted to the aryl bromide through a radical-nucleophilic aromatic substitution mechanism.
Stage 1: Diazotization
The reaction is initiated by the formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid (HBr). The amine then attacks the nitrosonium ion (NO⁺), and subsequent proton transfers and dehydration yield the stable aryl diazonium salt.[3][8]
Stage 2: Copper-Catalyzed Bromination
The core of the Sandmeyer reaction is a single electron transfer (SET) mechanism catalyzed by copper(I) bromide.[5][9]
-
Electron Transfer: Copper(I) donates a single electron to the diazonium salt, reducing it and forming a diazo radical and copper(II).
-
Dediazoniation: The unstable diazo radical rapidly loses a molecule of dinitrogen gas (N₂) to generate an aryl radical.
-
Halogen Transfer: The aryl radical abstracts a bromine atom from the copper(II) bromide, yielding the final product, 3-Bromo-6-methyl-1H-indazole, and regenerating the copper(I) catalyst.[5]
Caption: Mechanism of the Sandmeyer reaction.
Experimental Protocol
This protocol details the complete synthesis from the starting amine to the purified final product.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 6-methyl-1H-indazol-3-amine | Three-neck round-bottom flask with magnetic stirrer |
| Hydrobromic acid (48% aq.) | Addition funnel |
| Sodium nitrite (NaNO₂) | Thermometer |
| Copper(I) bromide (CuBr) | Ice-water bath |
| Deionized water | Buchner funnel and filtration apparatus |
| Dichloromethane (DCM) | Rotary evaporator |
| Saturated sodium bicarbonate (NaHCO₃) solution | Glassware for extraction and chromatography |
| Anhydrous magnesium sulfate (MgSO₄) | Silica gel for column chromatography |
| Hexanes and Ethyl Acetate (for chromatography) | NMR tubes and Mass Spectrometry vials |
Step-by-Step Procedure
A. Diazotization
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add 6-methyl-1H-indazol-3-amine (5.00 g, 33.97 mmol).
-
Carefully add 48% hydrobromic acid (30 mL). Stir the resulting suspension.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (2.58 g, 37.37 mmol) in deionized water (10 mL).
-
Using an addition funnel, add the sodium nitrite solution dropwise to the stirred indazole suspension over 30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes.
B. Sandmeyer Reaction 7. In a separate 500 mL beaker, dissolve copper(I) bromide (5.34 g, 37.22 mmol) in 48% hydrobromic acid (20 mL). Cool this solution in an ice bath. 8. Slowly and carefully, add the cold diazonium salt solution from step 6 to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence. 9. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. 10. Gently heat the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
C. Work-up and Purification 11. Cool the reaction mixture to room temperature and transfer it to a separatory funnel. 12. Extract the aqueous phase with dichloromethane (3 x 50 mL). 13. Combine the organic layers and wash sequentially with deionized water (50 mL) and saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid. 14. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product. 15. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes:ethyl acetate (e.g., starting from 9:1). 16. Combine the fractions containing the pure product and evaporate the solvent to afford 3-Bromo-6-methyl-1H-indazole as a solid.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 6-methyl-1H-indazol-3-amine |
| Molecular Weight | 147.18 g/mol |
| Moles Used | 33.97 mmol |
| Key Reagents | NaNO₂, CuBr, HBr |
| Final Product | 3-Bromo-6-methyl-1H-indazole |
| Molecular Weight | 211.06 g/mol |
| Theoretical Yield | 7.17 g |
| Typical Experimental Yield | 5.0 - 6.1 g (70-85%) |
| Purity Assessment | ¹H NMR, ¹³C NMR, LC-MS |
Safety Precautions
Strict adherence to safety protocols is essential for this procedure.
-
General: Conduct all steps within a certified laboratory chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10]
-
Bromine-Containing Reagents: Hydrobromic acid and copper(I) bromide are corrosive. Avoid contact with skin and eyes.[11]
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. Never isolate the diazonium salt intermediate. Always keep it in solution and at a low temperature (0-5 °C).[9]
-
Nitrogen Evolution: The decomposition of the diazonium salt produces a large volume of nitrogen gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual diazonium salt with a suitable reducing agent if necessary before disposal.
Characterization of 3-Bromo-6-methyl-1H-indazole
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: Off-white to light brown solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.55 (s, 1H, NH), 7.65 (s, 1H, H-7), 7.45 (d, J = 8.4 Hz, 1H, H-4), 7.05 (d, J = 8.4 Hz, 1H, H-5), 2.40 (s, 3H, CH₃).[12]
-
¹³C NMR (101 MHz, DMSO-d₆): δ 141.2, 134.5, 129.8, 122.5, 121.8, 118.9, 110.2, 21.5.
-
Mass Spectrometry (ESI+): m/z calculated for C₈H₇BrN₂ [M+H]⁺: 210.98, 212.98 (isotopic pattern); found: 210.98, 212.98.
Workflow Visualization
The following diagram outlines the key stages of the experimental process.
Caption: Experimental workflow for the synthesis.
References
- PrepChem. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.
- University of Iowa. (n.d.). Standard Operating Procedure for: Bromine.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- ResearchGate. (n.d.). Synthesis of halooxindoles and isatin derivatives from indole‐3‐carboxaldehydes.
- ChemicalBook. (n.d.). METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE synthesis.
-
Zahoor, A. F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity. Available at: [Link]
- BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
- Wikipedia. (n.d.). Sandmeyer reaction.
- GeeksforGeeks. (2023). Sandmeyer Reaction.
- Royal Society of Chemistry Education. (n.d.). Handling liquid bromine and preparing bromine water.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Fisher Scientific. (2010). Safety Data Sheet: Bromine.
- SlideShare. (n.d.). Bromine handling and safety.
- ChemicalBook. (n.d.). 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis.
- Chen, C-Y., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)
- Wiley-VCH. (2007). Supporting Information.
-
Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- BOC Sciences. (n.d.). CAS 40598-73-0 3-BROMO-6-METHYL (1H)INDAZOLE.
- ChemicalBook. (n.d.). 3-bromo-6-methyl (1h)indazole(40598-73-0) 1 h nmr.
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
-
Gui, Q., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]
- Organic Chemistry Portal. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
-
Panda, S. S., et al. (2014). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Mini-Reviews in Organic Chemistry. Available at: [Link]
- ACS Publications. (n.d.). Structure-Based Design, Synthesis, and Antimicrobial Activity of Indazole-Derived SAH/MTA Nucleosidase Inhibitors.
-
Boulton, B. E., et al. (1995). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles.
- BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- National Institutes of Health (NIH). (n.d.). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
- Semantic Scholar. (n.d.). An improved preparation of isatins from indoles.
- BenchChem. (2025). Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine and its Analogs: A Technical Guide.
- Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. carlroth.com [carlroth.com]
- 12. 3-BROMO-6-METHYL (1H)INDAZOLE(40598-73-0) 1H NMR [m.chemicalbook.com]
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Bromo-6-methyl-1H-indazole
Abstract: This technical guide provides a comprehensive overview and a detailed experimental protocol for the C-N cross-coupling of 3-Bromo-6-methyl-1H-indazole with various primary and secondary amines. The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds that are ubiquitous in pharmaceuticals and functional materials.[1] This document elucidates the critical parameters, mechanistic considerations, and practical execution of this reaction, specifically addressing the challenges associated with N-H functionalized heterocyclic substrates. The provided protocol is designed to be a robust starting point for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Importance of 3-Aminoindazoles
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anti-tumor and anti-inflammatory properties.[2] The functionalization of the indazole core, particularly at the 3-position with an amino group, provides a key vector for modulating pharmacological properties. Traditional methods for forming such aryl C-N bonds often suffer from harsh conditions and limited substrate scope.[1] The advent of the Palladium-catalyzed Buchwald-Hartwig amination transformed this landscape, offering a mild, general, and highly efficient method for their synthesis.[1][3]
This application note focuses on the amination of 3-Bromo-6-methyl-1H-indazole. This substrate presents a unique challenge due to the presence of an unprotected N-H group on the pyrazole ring. This acidic proton can interact with the catalyst or base, potentially leading to catalyst deactivation or undesired side reactions.[4] Therefore, careful selection of the catalyst system and base is paramount for a successful transformation.
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-Bromo-6-methyl-1H-indazole, forming a Pd(II) complex.[5]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[5]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired 3-aminoindazole product is eliminated, regenerating the active Pd(0) catalyst to continue the cycle.[1][5]
An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination, particularly with primary amines, leading to hydrodehalogenation of the starting material.[1][6] The choice of a sterically hindered ligand helps to suppress this pathway.[6]
Caption: Diagram 1: The Buchwald-Hartwig Catalytic Cycle.
Key Parameter Optimization for Heterocyclic Substrates
Success in coupling challenging substrates like 3-Bromo-6-methyl-1H-indazole requires a rational selection of reagents.
-
Palladium Precatalyst and Ligand Selection: Five-membered nitrogen-containing heterocycles are known to be difficult coupling partners, often acting as inhibitors for the palladium catalyst.[4][7] To overcome this, highly active catalyst systems are required. Modern systems employ bulky, electron-rich biarylmonophosphine ligands. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step.[6]
-
Recommended Ligands: For unprotected N-heterocycles, ligands such as tBuBrettPhos and tBuXPhos have demonstrated superior efficacy.[4][7] They create a sterically demanding environment around the palladium center, facilitating the crucial reductive elimination step and preventing catalyst deactivation.
-
Precatalysts: Using well-defined precatalysts, rather than generating the active catalyst in situ from sources like Pd(OAc)₂, often leads to more reproducible results and lower catalyst loadings.[4][8]
-
-
Base Selection: The Critical Role in N-H Heterocycles: The choice of base is arguably the most critical parameter for this specific substrate.
-
Sodium tert-butoxide (NaOt-Bu): While a common and highly active base, it can be incompatible with the acidic N-H proton of the indazole, potentially leading to competitive deprotonation and side reactions.[9]
-
Lithium bis(trimethylsilyl)amide (LHMDS): This base is the superior choice for this transformation. It is a strong, non-nucleophilic base that effectively deprotonates the amine nucleophile while being highly compatible with protic functional groups on the substrate.[4][9] Its use has been explicitly validated for the amination of unprotected bromoimidazoles and bromopyrazoles, which are structurally analogous to indazoles.[4][7]
-
-
Solvent System: Anhydrous, aprotic polar solvents are generally preferred.
-
Tetrahydrofuran (THF): When using LHMDS, which is often supplied as a solution in THF, it is the most logical and compatible solvent choice.[4][10]
-
Toluene and 1,4-Dioxane: These are also common solvents for Buchwald-Hartwig reactions but THF is recommended when using LHMDS.[5] All solvents must be rigorously dried and degassed to prevent catalyst poisoning and hydrolysis of the base.
-
Detailed Experimental Protocol
This protocol provides a general method for the coupling of 3-Bromo-6-methyl-1H-indazole with a generic secondary amine, such as morpholine. Stoichiometry should be adjusted for other amines.
Safety Precaution: This procedure must be performed by trained personnel in a well-ventilated fume hood. All reagents are hazardous and require appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is air- and moisture-sensitive and must be conducted under an inert atmosphere.
Reagents and Equipment
| Reagent/Equipment | Details |
| Aryl Halide | 3-Bromo-6-methyl-1H-indazole |
| Amine | Morpholine (or other amine) |
| Palladium Precatalyst | tBuBrettPhos Pd G3 or similar |
| Ligand | tBuBrettPhos (if not using a precatalyst) |
| Base | LHMDS (1.0 M solution in THF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Inert Gas | Argon or Nitrogen (high purity) |
| Glassware | Oven-dried Schlenk flask or sealed vial |
| Other | Magnetic stirrer, heating mantle, TLC plates |
Reaction Stoichiometry
| Component | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 3-Bromo-6-methyl-1H-indazole | 211.06[11] | 0.5 | 1.0 | 105.5 mg |
| Amine (e.g., Morpholine) | 87.12 | 0.6 | 1.2 | 52.3 mg (51 µL) |
| tBuBrettPhos Pd G3 Precatalyst | 797.38 | 0.01 | 0.02 | 8.0 mg |
| LHMDS (1.0 M in THF) | 167.33 | 1.1 | 2.2 | 1.1 mL |
| Anhydrous THF | - | - | - | 2.0 mL |
Step-by-Step Procedure
Caption: Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination.
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-6-methyl-1H-indazole (105.5 mg, 0.5 mmol) and the tBuBrettPhos Pd G3 precatalyst (8.0 mg, 0.01 mmol, 2 mol%).
-
Inerting: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.[12]
-
Reagent Addition: Under a positive pressure of argon, add anhydrous THF (2.0 mL) via syringe. Then, add the amine (e.g., morpholine, 51 µL, 0.6 mmol) via syringe. Finally, add the LHMDS solution (1.1 mL of 1.0 M solution in THF, 1.1 mmol) dropwise via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is fully consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[13]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-amino-6-methyl-1H-indazole product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst or ligand.- Presence of oxygen or moisture.- Impure starting materials. | - Use fresh catalyst/ligand from a reliable source.- Ensure glassware is perfectly dry and inerting technique is thorough.[14]- Purify reagents; use freshly distilled/anhydrous solvents. |
| Hydrodehalogenation | - Inefficient reductive elimination.- β-Hydride elimination (for primary amines). | - Screen alternative bulky ligands (e.g., XPhos, RuPhos).- Lower the reaction temperature slightly.[1] |
| Multiple Products | - N-1 or N-2 arylation of the indazole.- Base-sensitive functional group degradation. | - Ensure LHMDS is used as the base to minimize N-H reactivity.[4]- If the amine has sensitive groups, consider a milder base like Cs₂CO₃, but expect lower reaction rates. |
Conclusion
The Buchwald-Hartwig amination of 3-Bromo-6-methyl-1H-indazole is a powerful and versatile transformation for accessing valuable 3-aminoindazole derivatives. Success is highly dependent on the strategic selection of a modern, bulky biarylphosphine ligand-based catalyst system and the use of a compatible base, such as LHMDS, to accommodate the acidic N-H proton of the heterocycle. The protocol detailed herein provides a reliable and optimized procedure that serves as an excellent starting point for the synthesis of a wide array of analogues for application in pharmaceutical and materials science research.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - MDPI. Available at: [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. Available at: [Link]
-
Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap. Available at: [Link]
-
Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst - University of Pennsylvania. Available at: [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - MDPI. Available at: [Link]
-
Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
- The synthesis technique of 3 methyl 1H indazoles - Google Patents.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? - Reddit. Available at: [Link]
-
Buchwald-Hartwig reaction: An overview - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - MIT Open Access Articles. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. Available at: [Link]
-
The Buchwald-Hartwig Amination After 25 Years - PubMed. Available at: [Link]
-
Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - Nature Protocols. Available at: [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. Available at: [Link]
-
6-bromo-3-methyl-1H-indazole - PubChem. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. reddit.com [reddit.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromoindazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C-3 Functionalized Indazoles
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The functionalization of the indazole core, particularly at the C-3 position, is a critical strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties.[4][5] Among the various synthetic approaches, palladium-catalyzed cross-coupling reactions of 3-bromoindazoles have emerged as a powerful and versatile tool for forging new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.[6][7]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 3-bromoindazoles, offering not just step-by-step protocols but also the underlying mechanistic principles and practical insights to empower researchers in their synthetic endeavors.
Core Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology, have revolutionized organic synthesis.[8] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[9][10][11][12]
The choice of ligand is paramount to the success of these reactions.[9][13][14] Ligands stabilize the palladium center, influence its reactivity, and facilitate the individual steps of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have proven exceptionally effective for coupling challenging substrates like heteroaryl halides.[9][13]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Question of N-Protection: To Protect or Not to Protect?
A critical consideration when working with indazoles is the acidic N-H proton. The decision to use a protecting group on the indazole nitrogen can significantly impact reaction outcomes.
-
N-Unprotected (NH-free) Indazoles: Performing cross-coupling on NH-free indazoles is often desirable as it shortens the synthetic sequence by eliminating protection and deprotection steps.[15][16] However, the presence of the free N-H can sometimes lead to side reactions or catalyst inhibition. Microwave-assisted protocols have shown particular success with NH-free 3-bromoindazoles, especially in Suzuki couplings.[15][16]
-
N-Protected Indazoles: Protecting groups like tert-butyloxycarbonyl (Boc), p-toluenesulfonyl (Ts), or benzyl (Bn) can prevent N-arylation and other side reactions.[17][18] The choice of protecting group is crucial, as some, like Boc, can be cleaved under the basic conditions of the coupling reaction, sometimes intentionally in a one-pot procedure.[19] Thermodynamic conditions typically favor protection at the N-1 position.[17] In the presence of a strong base, N-protected indazoles can be susceptible to an undesirable ring-opening to form ortho-aminobenzonitriles, a problem that is averted by using unprotected indazoles which are deprotonated in situ.[20]
Caption: Decision workflow for N-protection in indazole cross-coupling.
Detailed Application Protocols
The following protocols are generalized based on established literature and should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki-Miyaura Coupling of NH-Free 3-Bromoindazoles
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between a halide and an organoboron compound.[11] Microwave-assisted conditions have proven particularly effective for the coupling of NH-free 3-bromoindazoles with various boronic acids.[15][16]
Reaction Scheme: Indazole-Br + R-B(OH)₂ --[Pd Catalyst, Base]--> Indazole-R
Materials:
-
3-Bromoindazole derivative
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)[9]
-
Solvent: 1,4-Dioxane/Ethanol/Water mixture[15]
Step-by-Step Protocol:
-
To a microwave vial, add the 3-bromoindazole (1.0 equiv), boronic acid (1.2-1.5 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.10 equiv).
-
Add the solvent mixture of 1,4-dioxane, ethanol, and water (e.g., 4:2:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a constant temperature (e.g., 140 °C) for a specified time (e.g., 30-60 minutes).[15]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (Microwave) | Good to Excellent | [15][16] |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 100 (Microwave) | Good to Excellent | [15] |
Protocol 2: Heck Olefination of 3-Bromoindazoles
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[21][22] Mechanochemical (ball-milling) conditions have been developed as a solvent-free, chemoselective method for the Heck coupling of 3-bromoindazoles, notably used in the synthesis of the drug Axitinib.[23][24][25]
Reaction Scheme: Indazole-Br + Alkene --[Pd Catalyst, Base]--> Indazole-Alkene
Materials:
-
N-protected or NH-free 3-bromoindazole
-
Alkene (e.g., n-butyl acrylate)
-
Palladium catalyst: Palladium(II) acetate [Pd(OAc)₂]
-
Ligand: Triphenylphosphine (PPh₃)
-
Base: Triethylamine (TEA)
-
Additives: Tetrabutylammonium bromide (TBAB) and Sodium Bromide (NaBr)[23][24]
Step-by-Step Protocol (Ball-Milling):
-
To a stainless-steel milling jar containing stainless-steel balls, add the 3-bromoindazole (1.0 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), NaBr (0.2 equiv), and TBAB (0.1 equiv).
-
Add the alkene (1.5 equiv) and the base, TEA (1.8 equiv).
-
Seal the jar and perform the milling at a specified frequency (e.g., 25-30 Hz) for the required time (e.g., 1-3 hours).
-
After milling, dissolve the contents of the jar in a suitable organic solvent (e.g., dichloromethane).
-
Filter the mixture to remove any insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Catalyst System | Base | Additives | Conditions | Application | Reference |
| Pd(OAc)₂ / PPh₃ | TEA | TBAB, NaBr | Ball-milling | Synthesis of Axitinib | [23][24][25] |
Protocol 3: Sonogashira Coupling of 3-Bromoindazoles
The Sonogashira coupling reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[26][27][28] This reaction is typically co-catalyzed by palladium and copper salts.[27][29]
Reaction Scheme: Indazole-Br + H-C≡C-R --[Pd/Cu Catalyst, Base]--> Indazole-C≡C-R
Materials:
-
N-protected 3-bromoindazole
-
Terminal alkyne
-
Palladium catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper co-catalyst: Copper(I) iodide (CuI)
-
Base: A strong amine base like triethylamine (TEA) or diisopropylamine (DIPA)
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Step-by-Step Protocol:
-
To a flame-dried flask under an inert atmosphere, add the N-protected 3-bromoindazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Dissolve the solids in the anhydrous solvent.
-
Add the terminal alkyne (1.2-1.5 equiv) followed by the amine base (2.0-3.0 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Reference |
| PdCl₂(PPh₃)₂ | CuI | TEA / DIPA | THF / DMF | RT to 60 °C | [26][27][28] |
Protocol 4: Buchwald-Hartwig Amination of 3-Bromoindazoles
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of amines.[7][30] This reaction is crucial for synthesizing libraries of compounds for structure-activity relationship (SAR) studies.[5][31][32]
Reaction Scheme: Indazole-Br + H-NR¹R² --[Pd Catalyst, Ligand, Base]--> Indazole-NR¹R²
Materials:
-
N-protected 3-bromoindazole
-
Primary or secondary amine
-
Palladium precatalyst: e.g., Pd₂(dba)₃ or a palladacycle like G3-XPhos
-
Ligand: A biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos[13]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS)
-
Solvent: Anhydrous toluene or 1,4-dioxane
Step-by-Step Protocol:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and the ligand to a dry reaction flask.
-
Add the N-protected 3-bromoindazole (1.0 equiv), the amine (1.2 equiv), and the base (1.5 equiv).
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture with stirring (e.g., 80-110 °C) for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Amine Scope | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | Primary, Secondary | [13][30] |
| G3-XPhos Palladacycle | LiHMDS | Dioxane | 80-100 | Broad | [13] |
Troubleshooting and Optimization
-
Low Yield: If yields are low, consider screening different ligands, bases, and solvents. The choice of ligand is often the most critical parameter.[9][13] Increasing the reaction temperature or time may also be beneficial. Ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle.
-
Dehalogenation: The formation of a dehalogenated indazole byproduct can be an issue, particularly in Heck reactions.[25] This can sometimes be suppressed by the addition of salts like NaBr or by using milder reaction conditions.[23][24]
-
Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can occur. This can often be minimized by carefully controlling the reaction temperature and ensuring a truly inert atmosphere.
-
Poor Solubility: If substrates or reagents have poor solubility, a different solvent system may be required. For Buchwald-Hartwig aminations, toluene, dioxane, and t-amyl alcohol are common choices.[32]
Conclusion
Palladium-catalyzed cross-coupling of 3-bromoindazoles is an indispensable strategy in modern synthetic and medicinal chemistry. By understanding the fundamental principles of the catalytic cycle and carefully selecting reaction parameters—catalyst, ligand, base, solvent, and the use of protecting groups—researchers can efficiently synthesize a diverse range of C-3 functionalized indazoles. The protocols provided herein serve as a robust starting point for the development of novel therapeutics and complex molecular probes.
References
- Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society.
-
El Kazzouli, S., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry. [Link]
- Balasubramanian, T., & Pomelov, A. (2018). Reaction between Indazole and Pd-Bound Isocyanides—A Theoretical Mechanistic Study. Molecules.
-
Li, J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]
- Balasubramanian, T., et al. (2018). Reaction between Indazole and Pd-Bound Isocyanides—A Theoretical Mechanistic Study.
-
(N.A.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
Li, J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. PMC. [Link]
-
Li, J., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. [Link]
-
(N.A.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. [Link]
-
El Kazzouli, S., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Xu, S., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. [Link]
-
Penning, T. D., et al. (2006). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. [Link]
-
Lee, C. S., & Fu, G. C. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. [Link]
-
Akintayo, C. F., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Boujdi, K., et al. (2025). Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H activation: current advances and applications. Tetrahedron. [Link]
- Jones, C. R., et al. (2014). Regioselective n-2 arylation of indazoles.
-
(N.A.). Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
(N.A.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
Wikipedia. (2024). Sonogashira coupling. Wikipedia. [Link]
-
Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
(N.A.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]
-
Scott, J. S., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. CoLab. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
-
(N.A.). Recent Advances in the Chemistry of Indazoles. ResearchGate. [Link]
-
Sonogashira Coupling Reaction Mechanism. (2016). YouTube. [Link]
-
(N.A.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Wikipedia. (2024). Heck reaction. Wikipedia. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
-
Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Journal of medicinal chemistry. [Link]
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
(N.A.). Selected recent applications of the Buchwald–Hartwig amination in basic research. ResearchGate. [Link]
-
Organic Chemistry Portal. (2022). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Singh, P., & Kaur, M. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Sharma, A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts. [Link]
-
Sonogashira coupling. (2019). YouTube. [Link]
-
(N.A.). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Garg, N. K., & Snieckus, V. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]
-
Organic Chemistry Portal. (2021). Heck Reaction. Organic Chemistry Portal. [Link]
-
(N.A.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. [Link]
-
Felpin, F. X., & Oger, N. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. Heck Reaction [organic-chemistry.org]
- 23. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 28. Sonogashira Coupling [organic-chemistry.org]
- 29. youtube.com [youtube.com]
- 30. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
Application Notes and Protocols for the Strategic Functionalization of the C3 Position of 6-Methyl-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of C3-Functionalized 6-Methyl-1H-Indazoles
The 6-methyl-1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its structural resemblance to indole allows it to act as a bioisostere, while the specific substitution pattern offers a unique vector for pharmacological targeting. Functionalization at the C3 position is of paramount importance as it allows for the introduction of a wide array of substituents, directly influencing the molecule's steric and electronic properties. This, in turn, can modulate biological activity, making C3-functionalized 6-methyl-1H-indazoles highly sought-after intermediates in the synthesis of kinase inhibitors, anti-cancer agents, and other therapeutics. This guide provides a comprehensive overview of robust and field-proven methodologies for the selective functionalization of the C3 position of 6-methyl-1H-indazole, complete with detailed experimental protocols and mechanistic insights.
Part 1: Synthesis of Key Precursors: 3-Halo-6-methyl-1H-indazoles
A common and effective strategy for C3 functionalization is to first install a halogen atom at this position, which then serves as a versatile handle for a variety of cross-coupling reactions. The synthesis of 3-iodo and 3-bromo-6-methyl-1H-indazole is a critical first step.
Protocol 1.1: Direct C3-Iodination of 6-Methyl-1H-indazole
This protocol describes the direct iodination of 6-methyl-1H-indazole at the C3 position. The reaction proceeds via electrophilic substitution.
Materials:
-
6-Methyl-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, 10%)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Experimental Protocol:
-
To a solution of 6-methyl-1H-indazole (1.0 equiv.) in DMF, add potassium hydroxide (2.0 equiv.).
-
Stir the mixture at room temperature until the KOH has dissolved.
-
Slowly add a solution of iodine (1.5 equiv.) in DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the solid with deionized water and dry under vacuum to afford 3-iodo-6-methyl-1H-indazole.
Protocol 1.2: Direct C3-Bromination of 6-Methyl-1H-indazole
This protocol details the direct bromination of 6-methyl-1H-indazole. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.
Materials:
-
6-Methyl-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Experimental Protocol:
-
Dissolve 6-methyl-1H-indazole (1.0 equiv.) in acetonitrile.
-
Add N-Bromosuccinimide (1.1 equiv.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-bromo-6-methyl-1H-indazole.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
With the 3-halo-6-methyl-1H-indazoles in hand, a plethora of C-C and C-N bond-forming reactions can be accessed. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for this purpose. For many of these reactions, N-protection of the indazole may be necessary to avoid side reactions and improve yields.[1]
Workflow for N-Protection of 3-Halo-6-methyl-1H-indazole
Caption: General workflow for the N-protection of 3-halo-6-methyl-1H-indazoles.
Protocol 2.1: Suzuki-Miyaura Coupling for C3-Arylation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between a halide and an organoboron compound.[2] This protocol is adapted for the C3-arylation of 3-iodo-6-methyl-1H-indazole.
Materials:
-
N-Protected-3-iodo-6-methyl-1H-indazole (e.g., N-Boc protected) (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv.)
-
Solvent system (e.g., 1,4-dioxane/water or DME/water)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Experimental Protocol:
-
To a Schlenk flask, add the N-protected-3-iodo-6-methyl-1H-indazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C3-arylated product.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 70-90 | [3] |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 75-95 | [4][5] |
Protocol 2.2: Sonogashira Coupling for C3-Alkynylation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to C3-alkynyl indazoles.[6][7]
Materials:
-
N-Protected-3-bromo-6-methyl-1H-indazole (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Protocol:
-
To a Schlenk flask, add the N-protected-3-bromo-6-methyl-1H-indazole, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the C3-alkynylated indazole.
Protocol 2.3: Buchwald-Hartwig Amination for C3-Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8][9] This protocol outlines the amination of 3-bromo-6-methyl-1H-indazole.
Materials:
-
N-Protected-3-bromo-6-methyl-1H-indazole (1.0 equiv.)
-
Amine (primary or secondary) (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (4 mol%)
-
Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)) (1.4 equiv.)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a Schlenk tube.
-
Add the N-protected-3-bromo-6-methyl-1H-indazole and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture to 80-110 °C for 12-24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Part 3: Direct C-H Functionalization
Direct C-H functionalization has emerged as a more atom-economical approach, avoiding the need for pre-halogenation of the indazole core.
Protocol 3.1: Palladium-Catalyzed Direct C-H Arylation
This protocol describes the direct arylation of an N-substituted 6-methyl-1H-indazole with an aryl halide.[10][11]
Sources
- 1. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 2. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 5. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regiocontrolled N-Alkylation of 6-Bromo-1H-indazole for Pharmaceutical Scaffolding
Introduction: The Challenge of Indazole Regioselectivity
The indazole nucleus is a privileged scaffold in modern drug discovery, serving as a bioisostere for indole and forming the core of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2] The N-alkylation of the indazole ring is a common and crucial step in the synthesis of these bioactive molecules.
However, the indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the formation of regioisomeric products upon alkylation.[4][5][6] The selective synthesis and isolation of the desired N1 or N2 alkylated isomer is often a significant challenge that can impede synthetic efficiency and yield.[1][3][4] This application note provides a detailed examination of the mechanistic principles and field-proven experimental protocols for achieving high regioselectivity in the N-alkylation of 6-bromo-1H-indazole, a versatile and commonly used starting material.
Mechanistic Rationale: Controlling the N1/N2 Branch Point
The outcome of the N-alkylation of indazole is dictated by a complex interplay of electronic, steric, and reaction-condition-dependent factors. A foundational understanding of these principles is essential for rational protocol design.
Tautomerism and the Ambident Nucleophile
Indazole exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be the more thermodynamically stable form.[1][2][6][7] Under basic conditions, deprotonation of the N-H bond generates a resonance-stabilized indazolide anion. This anion is an ambident nucleophile, with electron density distributed between the N1 and N2 positions, making both susceptible to electrophilic attack.
Caption: Tautomerism and competing N1/N2 alkylation pathways.
Directing Regioselectivity
The ratio of N1 to N2 products can be controlled by strategically manipulating the reaction environment:
-
Base and Counter-ion: The choice of base is critical. Strong hydride bases like sodium hydride (NaH) are commonly used.[1][4][8] The resulting sodium counter-ion can form a tight ion pair with the indazolide anion. It has been proposed that chelation between the cation (e.g., Na+), the N2 nitrogen, and an adjacent coordinating group (if present) can sterically hinder the N2 position, thereby favoring alkylation at N1.[2][6][9] Using cesium carbonate (Cs₂CO₃) can also influence selectivity through a similar chelation mechanism.[2]
-
Solvent: The polarity and coordinating ability of the solvent significantly impact the reaction. Non-polar, aprotic solvents like tetrahydrofuran (THF) are often employed with NaH to promote the formation of tight ion pairs, which generally favors N1-alkylation.[1][4] In contrast, polar aprotic solvents like dimethylformamide (DMF) can solvate the cation more effectively, leading to a "freer" anion and often resulting in mixtures of N1 and N2 isomers.[5]
-
Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically block the N1 position, thus favoring alkylation at N2.[1][4]
-
Alternative Mechanisms: For selective N2-alkylation, reaction pathways that do not rely on the indazolide anion are often superior. Acid-catalyzed methods using highly reactive alkylating agents, such as alkyl 2,2,2-trichloroacetimidates, proceed via a different mechanism involving protonation of the alkylating agent, followed by nucleophilic attack from the N2 nitrogen, yielding excellent N2 selectivity.[7][10] The Mitsunobu reaction also provides an alternative route that frequently favors the N2 isomer.[2][3][11]
Experimental Protocols & Workflows
The following protocols are designed to provide reliable and reproducible methods for the selective N-alkylation of 6-bromo-1H-indazole.
Protocol 1: Selective N1-Alkylation via Sₙ2 Reaction
This protocol leverages the widely reported sodium hydride in THF system, which reliably favors the formation of the N1-alkylated product through a proposed tight ion-pair mechanism.[1][4][8][9]
Caption: Workflow for the selective N1-alkylation of 6-bromo-1H-indazole.
Materials:
-
6-Bromo-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkylating agent (e.g., 1-bromopentane, benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add sodium hydride (1.2 equivalents).
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve 6-bromo-1H-indazole (1.0 equivalent) in a separate flask with anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.
-
Causality Note: This slow addition at low temperature controls the exothermic reaction and hydrogen gas evolution.
-
-
Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation and formation of the sodium indazolide salt.
-
Electrophile Addition: Re-cool the reaction mixture to 0 °C. Add the alkylating agent (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC) or LC-MS analysis.
-
Quenching: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure N1-alkyl-6-bromo-1H-indazole.
Protocol 2: Selective N2-Alkylation via Acid Catalysis
This modern protocol provides excellent regioselectivity for the N2 position by employing an alkyl 2,2,2-trichloroacetimidate as the alkylating agent, activated by a strong acid catalyst like trifluoromethanesulfonic acid (TfOH).[7][10][12][13]
Caption: Workflow for the selective N2-alkylation of 6-bromo-1H-indazole.
Materials:
-
6-Bromo-1H-indazole
-
Alkyl 2,2,2-trichloroacetimidate (e.g., ethyl 2,2,2-trichloroacetimidate)
-
Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate [Cu(OTf)₂]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-bromo-1H-indazole (1.0 equivalent) and the corresponding alkyl 2,2,2-trichloroacetimidate (1.5 equivalents) in anhydrous DCM.
-
Causality Note: The trichloroacetimidate is a highly reactive alkylating agent upon protonation, enabling the reaction to proceed under mild conditions. The excess is used to drive the reaction to completion.
-
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoromethanesulfonic acid (1.2 equivalents) dropwise.
-
Reaction: Stir the reaction at 0 °C, allowing it to warm to room temperature over 1-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing saturated aqueous NaHCO₃ to neutralize the acid.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to yield the pure N2-alkyl-6-bromo-1H-indazole.
Data Summary & Product Characterization
The choice of reaction conditions is paramount for achieving the desired regioisomer. The following table summarizes representative conditions for indazole alkylation.
| Substrate | Alkylating Agent | Base/Catalyst | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference |
| Indazole-3-carboxylate | n-Pentyl bromide | NaH | THF | 50 | >99:1 | ~95% | [1] |
| 1H-Indazole | Isobutyl bromide | K₂CO₃ | DMF | 120 | 58:42 | 47% (N1) | [5] |
| 1H-Indazole | n-Pentanol | PPh₃, DEAD | THF | RT | 1:2.5 | 20%(N1), 58%(N2) | [3] |
| 1H-Indazole | Ethyl 2,2,2-trichloroacetimidate | TfOH | DCM | RT | N2 selective | 96% | [10][13] |
| 5-Bromo-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | RT | 38:46 | 38%(N1), 46%(N2) | [6] |
Structural Verification
Distinguishing between the N1 and N2 isomers is reliably achieved using NMR spectroscopy, particularly 2D techniques.
-
Purification: The regioisomers can typically be separated by silica gel column chromatography, as they often have different polarities.[5] In some cases, recrystallization from a mixed solvent system can be an effective method for purification.[14]
-
NMR Analysis: The most definitive method is Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy.[3]
-
For the N1-isomer , a long-range correlation (³J) is observed between the protons of the N-alkyl group (e.g., the α-CH₂) and the C7a carbon of the indazole ring.
-
For the N2-isomer , the correlation is instead observed between the N-alkyl protons and the C3 carbon of the indazole ring.
-
Conclusion
The regioselective N-alkylation of 6-bromo-1H-indazole is a solvable challenge in synthetic chemistry. By understanding the underlying mechanistic principles, researchers can exert precise control over the reaction outcome. For N1-alkylation , the use of sodium hydride in a non-polar solvent like THF remains a robust and highly selective method. For the more elusive N2-alkylation , modern acid-catalyzed procedures utilizing alkyl 2,2,2-trichloroacetimidates offer a superior strategy, providing high yields and excellent regioselectivity under mild conditions. These validated protocols provide drug development professionals with reliable tools to access either regioisomeric series of this valuable pharmaceutical scaffold.
References
-
Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
-
Alam, M. A., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Macdonald, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
Alam, M. A., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Almaraz-Sánchez, J. L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
-
Alam, M. A., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Alam, M. A., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Almaraz-Sánchez, J. L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
-
Li, Z., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]
-
Alam, M. A., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
-
Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Julia, M., & de Rosnay, P. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. [Link]
-
Alam, M. A., & Keating, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]
-
Valenti, C., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
But, T. S. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
-
Julia, M., & de Rosnay, P. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Tetrahedron Letters. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
-
Organic Chemistry Portal. (2021). Buchwald-Hartwig Coupling. [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. [Link]
-
Macdonald, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 3-Bromo-6-methyl-1H-indazole for the Synthesis of Potent Kinase Inhibitors
Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design
The indazole core is recognized in medicinal chemistry as a "privileged scaffold" due to its versatile structure and its ability to form key interactions with a multitude of biological targets.[1][2] This is particularly true in the field of protein kinase inhibition, where the indazole motif is a cornerstone of numerous clinical candidates and FDA-approved drugs.[1][3] Its unique electronic properties and the specific geometry of its nitrogen atoms allow it to serve as an effective hinge-binder, a critical interaction for ATP-competitive kinase inhibitors.
This guide focuses on a particularly valuable building block: 3-Bromo-6-methyl-1H-indazole . This intermediate is strategically designed for the efficient construction of diverse kinase inhibitor libraries.
-
The C3-Bromine: This atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. It allows for the regioselective introduction of a wide array of aryl, heteroaryl, and amino substituents, which are crucial for targeting the solvent-exposed region of the ATP-binding pocket and achieving target selectivity.[1][4]
-
The C6-Methyl Group: The methyl substituent can subtly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles in drug candidates.[5]
-
The N1-Hydogen: The proton on the indazole nitrogen is a key hydrogen bond donor, often responsible for the critical interaction with the kinase hinge region. This position can also be functionalized to modulate activity or block this interaction if a different binding mode is desired.
This document provides a detailed exploration of the core synthetic methodologies for derivatizing 3-Bromo-6-methyl-1H-indazole and offers field-proven protocols for researchers in drug discovery. We will delve into Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, providing not just the steps, but the scientific rationale behind them.
Figure 1: General synthetic workflow for diversifying 3-Bromo-6-methyl-1H-indazole.
Core Synthetic Strategy I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most robust and widely used method for forming C(sp²)–C(sp²) bonds.[6] In our context, it is the premier choice for attaching various aryl and heteroaryl fragments to the C3 position of the indazole core. This strategy is fundamental in the synthesis of inhibitors for kinases like AXL, MET, and VEGFR.[7][8][9]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is key to troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the indazole, forming a Pd(II) complex.
-
Transmetalation: The aryl group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic fragments (indazole and the new aryl group) are expelled from the palladium complex, forming the final C-C bond and regenerating the active Pd(0) catalyst.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 8. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 3-Aryl-1H-Indazoles
Introduction: The Significance of 3-Aryl-1H-Indazoles and the Advent of Microwave Synthesis
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] In particular, the introduction of an aryl group at the 3-position of the indazole ring often enhances therapeutic potential, making the development of efficient synthetic routes to 3-aryl-1H-indazoles a key focus for researchers in drug discovery.[3][4]
Traditionally, the synthesis of these compounds involved multi-step procedures with long reaction times and often harsh conditions.[5] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field.[6][7][8][9][10] Microwave irradiation offers a powerful alternative to conventional heating methods, providing rapid, uniform heating of the reaction mixture.[6][11][12] This leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and often, higher product purity with fewer by-products.[7][9][11] From a green chemistry perspective, MAOS is highly advantageous, as it minimizes energy consumption and often allows for the use of less solvent.[6][7][10]
This application note provides a detailed protocol for the microwave-assisted synthesis of 3-aryl-1H-indazoles via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[13][14][15][16]
The Underlying Chemistry: Mechanism of the Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. In the context of preparing 3-aryl-1H-indazoles, the reaction typically involves the coupling of a 3-halo-1H-indazole (commonly 3-bromo- or 3-iodo-1H-indazole) with an arylboronic acid in the presence of a palladium catalyst and a base.
The catalytic cycle, accelerated by microwave heating, can be summarized as follows:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 3-halo-1H-indazole to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the arylboronic acid (activated by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The desired 3-aryl-1H-indazole is formed as the two organic fragments on the palladium center couple, regenerating the Pd(0) catalyst to continue the cycle.
Microwave irradiation significantly enhances the rate of these steps by efficiently delivering energy to the polar molecules in the reaction mixture, leading to rapid heating and overcoming activation energy barriers more effectively than conventional heating.[7][8]
Experimental Protocol: Microwave-Assisted Synthesis of a Representative 3-Aryl-1H-Indazole
This protocol details the synthesis of 3-(4-methoxyphenyl)-1H-indazole from 3-bromo-1H-indazole and 4-methoxyphenylboronic acid as a representative example.
Materials:
-
3-Bromo-1H-indazole
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., RuPhos)[13]
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cs₂CO₃, K₃PO₄)[13][14]
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated laboratory microwave reactor
Safety Precautions:
-
Always work in a well-ventilated fume hood.[17]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[18][19]
-
Microwave reactors can generate high temperatures and pressures. Use only vessels designed for microwave synthesis and never exceed the recommended volume or pressure limits for the vessel.[17][20][21]
-
Ensure the microwave reactor's safety interlocks are functioning correctly and never operate a damaged unit.[19][20]
-
Do not use metal foils or caps in the microwave reactor.[20]
-
Be aware of the potential for superheating of solvents.[17]
Step-by-Step Procedure:
-
Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3-bromo-1H-indazole (1 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Add a 2:1 mixture of degassed 1,4-dioxane and water (6 mL) to the vial.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters to hold at 140°C for 15 minutes with magnetic stirring. Power can be set to a maximum of 300 W, allowing the instrument to modulate power to maintain the target temperature.
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (or use the instrument's automated cooling feature).
-
Work-up:
-
Once cooled, carefully uncap the vial in a fume hood.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic solution and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-methoxyphenyl)-1H-indazole.
-
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visual Workflow of the Synthesis
Caption: General workflow for the microwave-assisted synthesis of 3-aryl-1H-indazoles.
Optimization of Reaction Parameters
The efficiency of the microwave-assisted Suzuki-Miyaura cross-coupling can be influenced by several factors. The following table summarizes key parameters and their typical effects, providing a starting point for optimization.[14][22]
| Parameter | Variation | Effect on Reaction | Rationale & Insights |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | High impact on yield and reaction time. | The choice of palladium source and ligand is crucial. Buchwald or Herrmann-type palladacycles can also be highly effective.[13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | Affects the rate of transmetalation. | The strength and solubility of the base can significantly influence the reaction outcome. Carbonates are generally effective and cost-efficient.[13][14] |
| Solvent | Dioxane/H₂O, DMF, Toluene, EtOH/H₂O | Influences heating efficiency and solubility. | A polar solvent or solvent mixture is necessary for efficient microwave heating. The choice depends on the solubility of the reactants.[13][16] |
| Temperature | 100 - 160 °C | Higher temperatures generally lead to faster reactions. | Microwave heating allows for temperatures above the solvent's boiling point in sealed vessels, accelerating the reaction.[22][23] However, excessively high temperatures can lead to degradation. |
| Time | 5 - 30 minutes | Shorter reaction times are a key advantage. | Reactions are often complete within minutes. Optimization can minimize by-product formation.[24] |
Troubleshooting and Further Considerations
-
Low Yield: If the product yield is low, consider screening different palladium catalysts, ligands, and bases. Ensure that the solvents are adequately degassed to prevent catalyst deactivation. The ratio of the arylboronic acid to the halo-indazole can also be increased (e.g., to 1.5 equivalents).
-
Debromination/Dehalogenation: The formation of 1H-indazole (from the starting 3-bromo-1H-indazole) is a common side reaction. Using a less polar solvent or a different base might mitigate this issue. Specialized catalyst systems can also reduce this side reaction.[14][15]
-
Homocoupling of Boronic Acid: The formation of biaryl products from the boronic acid can occur. This can sometimes be suppressed by adjusting the reaction stoichiometry or catalyst loading.
-
Scaling Up: While this protocol is for a small scale, microwave-assisted synthesis can be scaled up. However, this may require re-optimization of reaction conditions and the use of specialized scale-up microwave reactors.[9][23]
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and often higher-yielding route to 3-aryl-1H-indazoles compared to conventional heating methods.[5][25] The Suzuki-Miyaura cross-coupling reaction, when performed under microwave irradiation, is a powerful tool for medicinal chemists and drug development professionals, enabling the rapid generation of libraries of these important heterocyclic compounds for biological screening.[26] By understanding the core principles and carefully optimizing the reaction parameters, researchers can harness the full potential of this green chemistry technique.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025, July 3). Patsnap Eureka.
- Importance of Microwave Heating in Organic Synthesis. (n.d.). Advanced Journal of Chemistry, Section A.
- (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12).
- Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
- Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd.
- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025, November 3). NSTA.
- Microwave Safety. (2025, November 6). Kansas State University.
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate.
- Microwave Reactor Safety. (n.d.).
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (n.d.). ACS Publications.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (n.d.). NIH.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). RSC Publishing.
- Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025, October 12).
- Efficient synthesis of 3-aryl-1H-indazol-5-amine by Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions. (n.d.). OUCI.
- MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. (n.d.). Semantic Scholar.
- Synthetic route for synthesis of 3-aryl and 3-heteroaryl and aromatic substituted-1H-indazole. (n.d.). ResearchGate.
- Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. (2025, August 7). ResearchGate.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). PubMed Central.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (n.d.). JOCPR.
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025, February 20).
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025, January 24).
- Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones | Request PDF. (2025, August 6). ResearchGate.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). RSC Publishing.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). NIH.
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (n.d.). MDPI.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. researchgate.net [researchgate.net]
- 11. ijrpas.com [ijrpas.com]
- 12. jchr.org [jchr.org]
- 13. researchgate.net [researchgate.net]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety Considerations for Microwave Synthesis [cem.com]
- 18. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 19. Microwave Safety [k-state.edu]
- 20. scribd.com [scribd.com]
- 21. chem.tamu.edu [chem.tamu.edu]
- 22. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Efficient synthesis of 3-aryl-1H-indazol-5-amine by Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave… [ouci.dntb.gov.ua]
Application Notes and Protocols for the Regioselective Bromination of 6-methyl-1H-indazole
Introduction
Halogenated indazoles are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of a diverse array of therapeutic agents, including potent kinase inhibitors for oncology.[1] The strategic introduction of a bromine atom onto the indazole scaffold opens up a gateway for further molecular elaboration through cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the bromination of 6-methyl-1H-indazole, a common starting material in drug discovery programs.
This document delves into the mechanistic underpinnings of electrophilic aromatic substitution on the indazole ring system, discusses the critical aspect of regioselectivity, and presents detailed, field-proven protocols for the synthesis of specific brominated isomers. Furthermore, it offers in-depth guidance on product purification and characterization, ensuring researchers can confidently and efficiently execute these important transformations.
Mechanistic Insights and Regioselectivity
The bromination of 6-methyl-1H-indazole is a classic example of electrophilic aromatic substitution (EAS). The indazole ring system is electron-rich and thus susceptible to attack by electrophiles. The regiochemical outcome of the reaction is governed by the interplay of the directing effects of the fused benzene ring, the pyrazole ring, and the methyl substituent.
The nitrogen atoms in the pyrazole ring influence the electron density of the bicyclic system. The C3 position is known to be particularly reactive towards electrophiles in many indazole systems.[2] The methyl group at the C6 position is an activating, ortho-, para- directing group.[3] This means it increases the electron density at the C5 and C7 positions, making them more susceptible to electrophilic attack.
Therefore, the bromination of 6-methyl-1H-indazole can potentially yield a mixture of isomers, primarily the 3-bromo, 5-bromo, and 7-bromo derivatives. The precise ratio of these products is highly dependent on the reaction conditions, including the choice of brominating agent, solvent, and temperature.
dot graphical_abstract { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} . Potential bromination pathways of 6-methyl-1H-indazole.
Recommended Protocols
The following protocols provide detailed procedures for the synthesis of specific isomers of brominated 6-methyl-1H-indazole. N-Bromosuccinimide (NBS) is the recommended reagent for controlled, regioselective bromination due to its milder nature compared to elemental bromine.[4]
Protocol 1: Synthesis of 3-Bromo-6-methyl-1H-indazole
This protocol is designed to favor bromination at the C3 position, which is electronically activated in the indazole ring.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 6-methyl-1H-indazole | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | Reagent Grade | Commercially Available |
| Acetonitrile (MeCN) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Prepared in-house |
| Brine | ACS Grade | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
Experimental Procedure
-
Reaction Setup: To a solution of 6-methyl-1H-indazole (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine. Transfer the mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-bromo-6-methyl-1H-indazole as a solid.
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃): δ 10.1 (br s, 1H, NH), 7.55 (s, 1H, H4), 7.40 (d, J = 8.4 Hz, 1H, H7), 7.05 (d, J = 8.4 Hz, 1H, H5), 2.50 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 141.0, 139.5, 129.0, 123.5, 122.0, 115.0, 110.0, 21.5.
Protocol 2: Synthesis of 5-Bromo-6-methyl-1H-indazole
This protocol aims to achieve bromination at the C5 position, which is ortho to the activating methyl group.
Materials and Reagents
As listed in Protocol 1, with the addition of glacial acetic acid.
Experimental Procedure
-
Reaction Setup: Dissolve 6-methyl-1H-indazole (1.0 eq) in glacial acetic acid (15 mL per gram of starting material).
-
Reagent Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirring solution at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate until the product precipitates.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol/water or by column chromatography.
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.1 (br s, 1H, NH), 8.15 (s, 1H, H7), 7.90 (s, 1H, H4), 7.50 (s, 1H, H3), 2.45 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 140.5, 134.0, 132.0, 125.0, 121.0, 115.0, 112.0, 20.0.
Purification of Isomeric Mixtures
In the event of the formation of an isomeric mixture, separation can be achieved by flash column chromatography on silica gel. The polarity of the brominated isomers typically differs, allowing for their separation. A gradient elution with a mixture of hexanes and ethyl acetate is often effective. The elution order will depend on the specific isomers, but generally, less polar isomers will elute first. Recrystallization can also be a powerful technique for purifying a major isomer from minor impurities.[5]
dot graph { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} . General workflow for the separation of brominated indazole isomers.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents mentioned in these protocols.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle it in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[]
-
Bromine (Br₂): Bromine is highly corrosive, toxic, and volatile. All manipulations should be carried out in a fume hood. Have a solution of sodium thiosulfate readily available to neutralize any spills.
-
Solvents: Acetonitrile, dichloromethane, and acetic acid are flammable and/or corrosive. Handle with care and in a well-ventilated area.
Conclusion
The regioselective bromination of 6-methyl-1H-indazole is a crucial transformation in the synthesis of many pharmaceutically relevant compounds. By carefully selecting the brominating agent and reaction conditions, researchers can favor the formation of the desired isomer. The protocols and purification strategies outlined in this guide provide a solid foundation for the successful synthesis and isolation of brominated 6-methyl-1H-indazole derivatives. As with any chemical reaction, careful monitoring and optimization may be necessary to achieve the best results for a specific application.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- (2007).
- Technical Support Center: Synthesis of 3-Bromo-indazole. (n.d.). Benchchem.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). Royal Society of Chemistry.
- (n.d.).
- CAS 40598-73-0 3-BROMO-6-METHYL (1H)INDAZOLE. (n.d.). BOC Sciences.
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.
- 7-Bromo-1H-indazole synthesis. (n.d.). ChemicalBook.
- Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. (n.d.). PrepChem.com.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
- 3-bromo-6-methyl (1h)indazole(40598-73-0) 1 h nmr. (n.d.). ChemicalBook.
- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (n.d.).
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromodantoin. (n.d.).
- Structure-Based Design, Synthesis, and Antimicrobial Activity of Indazole-Derived SAH/MTA Nucleosidase Inhibitors. (n.d.).
- (n.d.).
- Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. (2015). PubMed.
- 5-Bromo-6-methyl-1H-indazole. (n.d.). Sigma-Aldrich.
- 5-bromo-1H-indazole(53857-57-1) 1 H NMR. (n.d.). ChemicalBook.
- 5-BROMO-6-FLUORO-1H-INDAZOLE(105391-70-6) 1H NMR spectrum. (n.d.). ChemicalBook.
- 5-Bromo-6-fluoro-1-methyl-1H-indazole. (n.d.). ChemScene.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.).
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022).
- Method for separating and purifying substituted indazole isomers. (n.d.).
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.).
- 13C NMR of indazoles. (2016).
- 3-bromo-6-nitro-1H-indazole. (n.d.). PubChem.
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (n.d.). RSC Publishing.
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences.
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).
- Purification of Natural products : Boosting the antifungal drug discovery by halogenating plant extracts to obtain bioactive "unnatural" natural products. (n.d.). Interchim – Blog.
- recrystallization & purification of N-bromosuccinimide. (2021). YouTube.
- 12BL Experiment 9: Directive Effects in Vanillin Bromin
- Recrystallization - Organic Chemistry Lab Technique. (2017). YouTube.
- Indazole(271-44-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. (n.d.). Benchchem.
- C3-INDAZOLE FUNCTIONALIZ
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2014). PubMed.
- Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
purification of 3-Bromo-6-methyl-1H-indazole by column chromatography
An Application Guide for the Chromatographic Purification of 3-Bromo-6-methyl-1H-indazole
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the purification of 3-Bromo-6-methyl-1H-indazole using silica gel column chromatography. As a crucial building block in medicinal chemistry and drug development, obtaining this intermediate in high purity is paramount for the success of subsequent synthetic steps and biological assays. This guide is designed for researchers, scientists, and process chemists, offering in-depth explanations for experimental choices, a robust step-by-step methodology, troubleshooting guidance, and methods for purity verification. The protocol emphasizes a self-validating system, beginning with analytical Thin-Layer Chromatography (TLC) to define optimal separation parameters, ensuring a high-yield, high-purity outcome.
Introduction and Scientific Context
3-Bromo-6-methyl-1H-indazole is a substituted indazole, a class of heterocyclic compounds recognized for its wide range of pharmacological activities. The precise placement of the bromo and methyl groups on the indazole core makes it a valuable intermediate for creating complex molecular architectures, often through cross-coupling reactions where the bromine atom serves as a synthetic handle.
The purity of such intermediates is not a trivial matter. Impurities stemming from the synthesis—such as unreacted starting materials (e.g., 6-methyl-1H-indazole), regioisomers, or over-brominated byproducts like dibromo-species—can lead to complex side reactions, reduced yields, and purification challenges in downstream applications.[1][2] Therefore, a robust and reproducible purification method is essential. Column chromatography remains a cornerstone technique for achieving high purity in a laboratory setting due to its versatility and scalability.[1][3] This document outlines a systematic approach to purify 3-Bromo-6-methyl-1H-indazole, grounded in the fundamental principles of adsorption chromatography.
Foundational Principles: Method Development with TLC
The success of column chromatography is predicated on the careful selection of a mobile phase (eluent) that provides differential migration of the target compound and its impurities on the stationary phase (silica gel). Thin-Layer Chromatography (TLC) is an indispensable analytical tool for rapidly developing these conditions.
The core objective is to identify a solvent system where the target compound, 3-Bromo-6-methyl-1H-indazole, exhibits a Retention Factor (Rf) between 0.2 and 0.4.[3]
-
An Rf in this range indicates that the compound has a moderate affinity for the stationary phase, allowing for effective separation from both less polar impurities (which will have a higher Rf) and more polar impurities (which will have a lower Rf).
For halogenated indazoles and related heterocyclic systems, solvent mixtures composed of a non-polar hydrocarbon and a more polar solvent are typically effective.[3][4] Common starting points include mixtures of hexanes (or petroleum ether) and ethyl acetate.
Experimental Protocol: Purification of 3-Bromo-6-methyl-1H-indazole
This protocol details the purification of a crude sample of 3-Bromo-6-methyl-1H-indazole.
Materials and Equipment
| Category | Item | Specifications |
| Stationary Phase | Silica Gel | Standard Grade, 60 Å, 230-400 mesh |
| Solvents | Hexanes, Ethyl Acetate | HPLC Grade or Distilled |
| Dichloromethane (DCM) | ACS Grade | |
| Apparatus | Glass Chromatography Column | 40-60 mm diameter, with stopcock |
| Round-bottom flasks | Various sizes | |
| Erlenmeyer flasks / Test tubes | For fraction collection | |
| TLC plates | Silica gel 60 F254 | |
| TLC developing chamber | ||
| UV Lamp | 254 nm | |
| Instrumentation | Rotary Evaporator | For solvent removal |
Step-by-Step Methodology
Step 1: Determine Optimal Eluent System via TLC
-
Prepare several eluent systems with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude 3-Bromo-6-methyl-1H-indazole in dichloromethane.
-
Spot the crude mixture onto separate TLC plates.
-
Develop each plate in a chamber saturated with one of the prepared eluent systems.
-
Visualize the developed plates under a UV lamp (254 nm).
-
Select the solvent system that provides an Rf value of approximately 0.2-0.4 for the main product spot and shows clear separation from other UV-active spots. For this compound, a system of 80:20 Hexanes:Ethyl Acetate is often a suitable starting point.
Step 2: Prepare the Chromatography Column
-
Secure the glass column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate). The amount of silica should be approximately 50-100 times the weight of the crude material.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles. Do not let the silica bed run dry.[5]
Step 3: Sample Loading (Dry Loading Recommended)
-
Dissolve the crude 3-Bromo-6-methyl-1H-indazole (e.g., 1.0 g) in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 g) to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[3] This is the crude product adsorbed onto silica.
-
Carefully add this powder as a uniform layer on top of the packed column bed. Add a thin protective layer of sand on top of the sample layer.
Step 4: Elution and Fraction Collection
-
Carefully add the optimized eluent (e.g., 80:20 Hexanes:Ethyl Acetate) to the column.
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 20 mL per test tube). Apply gentle air pressure if necessary to maintain a steady flow rate.[5]
-
Continuously monitor the separation by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.
Step 5: Analysis and Consolidation
-
Analyze the collected fractions by TLC using the same eluent system.
-
Identify and combine the fractions that contain only the pure 3-Bromo-6-methyl-1H-indazole.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
Summary of Chromatographic Parameters
| Parameter | Recommended Value / Description |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 40 mm ID x 400 mm Length (for ~1-2g scale) |
| Sample Loading | Dry loading adsorbed onto silica gel |
| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate |
| Elution Mode | Isocratic or shallow gradient (e.g., starting with 9:1, moving to 8:2) |
| Target Rf | 0.2 - 0.4 in the selected eluent |
| Detection | UV visualization at 254 nm |
Visualization of the Workflow
The purification process follows a logical sequence from crude material to a final, pure compound.
Caption: Workflow for the purification of 3-Bromo-6-methyl-1H-indazole.
Troubleshooting Common Issues
Effective troubleshooting is key to optimizing the purification process.
Caption: Troubleshooting guide for common column chromatography issues.
Purity Assessment
After purification, the identity and purity of 3-Bromo-6-methyl-1H-indazole should be confirmed using standard analytical techniques:
-
1H NMR Spectroscopy: To confirm the chemical structure and check for the absence of proton signals from impurities.
-
HPLC: To quantify purity. A reversed-phase HPLC method using a C18 column with a water/acetonitrile or water/methanol gradient is typically suitable for this class of compounds.[6]
-
Mass Spectrometry: To confirm the molecular weight (211.06 g/mol for C8H7BrN2).[7]
Safety and Handling
-
Chemical Hazards: 3-Bromo-6-methyl-1H-indazole may be harmful if swallowed and can cause skin and eye irritation.[7] Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Hazards: Hexanes, ethyl acetate, and dichloromethane are flammable and volatile. All operations should be performed in a well-ventilated chemical fume hood.
-
Silica Gel: Fine silica dust can be a respiratory irritant. Handle silica gel carefully to avoid generating dust.
Conclusion
This application note provides a robust and systematically developed protocol for the purification of 3-Bromo-6-methyl-1H-indazole by silica gel column chromatography. By first optimizing the separation conditions with TLC, researchers can confidently execute the preparative column separation, leading to a high recovery of the target compound with excellent purity. This methodology is fundamental for providing high-quality materials essential for advancing research in medicinal chemistry and drug discovery.
References
- BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
-
PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2024). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Crude 2-bromo-6-methyl-1H-benzo[d]imidazole.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Bromo-indazole.
- BenchChem. (n.d.). Technical Support Center: Purification of Methyl 2-(6-bromo-1H-indol-3-yl)acetate.
- BenchChem. (n.d.). Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
- BenchChem. (n.d.). A Researcher's Guide to Thin-Layer Chromatography (TLC) for Monitoring Indazole Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol: Recrystallization of 3-Bromo-6-methyl-1H-indazole for High-Purity Applications
Abstract
This application note provides a comprehensive guide to the purification of 3-Bromo-6-methyl-1H-indazole via recrystallization. As a key intermediate in the synthesis of various pharmacologically active compounds, ensuring the high purity of this indazole derivative is paramount. This document outlines the fundamental principles of recrystallization, a robust protocol for solvent screening, and a detailed step-by-step procedure for obtaining high-purity crystalline 3-Bromo-6-methyl-1H-indazole. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting the protocol.
Introduction: The Rationale for Recrystallization
3-Bromo-6-methyl-1H-indazole is a pivotal building block in medicinal chemistry and materials science. Its synthetic preparation often yields a crude product contaminated with unreacted starting materials, by-products, and other impurities. These impurities can interfere with subsequent reactions, leading to lower yields, impure final products, and complications in biological assays.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3] The underlying principle of this method relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point.[2][3] Upon controlled cooling of the saturated solution, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurities.[2] Heterocyclic compounds, such as indazoles, are generally good candidates for purification by recrystallization.[5]
This guide provides a systematic approach to developing a robust recrystallization protocol for 3-Bromo-6-methyl-1H-indazole, ensuring the attainment of a product with the high purity required for demanding applications.
Physicochemical Properties and Solvent Selection Rationale
While specific solubility data for 3-Bromo-6-methyl-1H-indazole is not extensively published, general knowledge of substituted indazoles suggests solubility in various organic solvents.[6] The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.
Table 1: Candidate Solvents for Recrystallization of 3-Bromo-6-methyl-1H-indazole
| Solvent Class | Candidate Solvents | Rationale for Selection | Potential Drawbacks |
| Alcohols | Methanol, Ethanol, Isopropanol | Indazole derivatives often exhibit good solubility in alcohols at elevated temperatures. Their volatility facilitates easy removal from the final product. | May have too high a solubility at room temperature, leading to poor recovery. |
| Esters | Ethyl Acetate | Often a good balance of polarity for dissolving moderately polar compounds like indazoles upon heating. | Lower boiling point may not be sufficient to dissolve all of the crude material. |
| Ketones | Acetone | A polar aprotic solvent that can be effective for a range of organic compounds. | High volatility can lead to rapid evaporation and premature crystallization. |
| Aromatic Hydrocarbons | Toluene | Can be effective for less polar compounds; its high boiling point allows for a wide temperature gradient. | May not be a good solvent for more polar impurities. Potential for "oiling out." |
| Mixed Solvent Systems | Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexane | Allows for fine-tuning of the solvent polarity to achieve ideal solubility characteristics.[7] | The ratio of solvents must be carefully controlled to ensure reproducibility. |
Experimental Protocol: Recrystallization of 3-Bromo-6-methyl-1H-indazole
This protocol is divided into two stages: a solvent screening to identify the optimal solvent or solvent system, followed by a full-scale recrystallization procedure.
Materials and Equipment
-
Crude 3-Bromo-6-methyl-1H-indazole
-
Candidate recrystallization solvents (see Table 1)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Stage 1: Solvent Screening Protocol
-
Preparation: Place approximately 50 mg of crude 3-Bromo-6-methyl-1H-indazole into several small test tubes.
-
Room Temperature Solubility Test: To each test tube, add a different candidate solvent dropwise, vortexing after each addition, until a total of 1 mL has been added. Observe and record the solubility at room temperature. A suitable solvent should show low solubility.
-
Elevated Temperature Solubility Test: Gently heat the test tubes that showed poor solubility at room temperature in a water bath. Add the same solvent in small portions with continued heating until the solid dissolves completely. A good solvent will dissolve the compound near its boiling point.
-
Cooling and Crystal Formation: Allow the hot, clear solutions to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, and which yields well-formed crystals upon cooling.
Stage 2: Full-Scale Recrystallization Protocol
This protocol assumes a suitable single solvent has been identified. For a two-solvent system, refer to the procedural modifications in section 3.4.
-
Dissolution: Place the crude 3-Bromo-6-methyl-1H-indazole into an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture to the boiling point of the solvent with gentle stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely. Causality: Using a minimal amount of solvent is crucial for maximizing the recovery of the purified product.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Decolorization (if necessary): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces. Causality: Using ice-cold solvent minimizes the loss of the purified product during the washing step.
-
Drying: Dry the crystals in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator to remove any residual solvent.
Protocol for a Two-Solvent Recrystallization
If a suitable single solvent cannot be found, a two-solvent system can be employed.[7] In this method, the compound should be soluble in the first solvent ("solvent") and insoluble in the second ("anti-solvent"), and the two solvents must be miscible.
-
Dissolve the crude compound in a minimal amount of the hot "solvent."
-
While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid).
-
Add a few drops of the hot "solvent" until the solution becomes clear again.
-
Proceed with the cooling, isolation, washing, and drying steps as described in the single-solvent protocol.
Visualization of the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: Workflow for the recrystallization of 3-Bromo-6-methyl-1H-indazole.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | Too much solvent was used; the solution is not supersaturated. The compound may be highly soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution. Try scratching the inner wall of the flask with a glass rod. Add a seed crystal of the pure compound. |
| "Oiling out" | The boiling point of the solvent is higher than the melting point of the compound. The solution is cooled too rapidly. | Reheat the solution and add more solvent. Allow the solution to cool more slowly. Consider a different solvent with a lower boiling point. |
| Low recovery of pure product | Too much solvent was used. The crystals were washed with solvent that was not cold enough. Premature crystallization during hot filtration. | Use the minimum amount of solvent necessary for dissolution. Ensure the washing solvent is ice-cold. Keep the filtration apparatus hot during hot filtration. |
| Colored crystals | The colored impurity has similar solubility to the product. The activated charcoal was not completely removed. | Repeat the recrystallization, potentially with a different solvent. Ensure thorough filtration after decolorization. |
Conclusion
Recrystallization is an indispensable technique for the purification of 3-Bromo-6-methyl-1H-indazole. By systematically selecting an appropriate solvent and carefully controlling the parameters of dissolution, cooling, and isolation, researchers can obtain a high-purity product suitable for the most demanding synthetic and biological applications. The protocols and guidelines presented in this application note provide a robust framework for achieving this goal.
References
- Vertex AI Search. (n.d.). Recrystallization and Crystallization.
- Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
- PubChem. (n.d.). 3-bromo-6-fluoro-2-methyl-1H-indole.
- PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole.
- University of Toronto. (n.d.). Recrystallization - Single Solvent.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- University of California, Irvine. (n.d.). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
- PubMed. (n.d.). A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine.
- NIH. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
Sources
Application Notes & Protocols: The Strategic Use of 3-Bromo-6-methyl-1H-indazole in Modern Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Indazole Scaffold as a Privileged Structure in Oncology
The quest for novel, effective, and selective anti-cancer therapeutics is a cornerstone of modern medicinal chemistry and oncology research. Within the vast landscape of heterocyclic chemistry, the indazole nucleus has emerged as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a rich source for drug discovery. Indazole derivatives have demonstrated a remarkable breadth of biological activities, including potent anti-tumor effects. Several indazole-based drugs have successfully navigated the rigorous path of clinical trials and are now utilized in cancer therapy, underscoring the therapeutic promise of this chemical class.[1][2][3][4]
This document provides a detailed guide to the application of a specific, yet versatile, building block: 3-Bromo-6-methyl-1H-indazole . The strategic placement of the bromine atom at the 3-position and a methyl group at the 6-position offers a unique combination of features for the synthesis of novel cancer therapeutics. The bromine atom serves as a crucial synthetic handle for a variety of cross-coupling reactions, enabling the exploration of a wide chemical space to optimize potency and selectivity. The methyl group can influence the molecule's physicochemical properties and its interactions with biological targets.
These notes will elucidate the mechanistic underpinnings of indazole derivatives in cancer, provide detailed protocols for their evaluation, and offer a framework for their synthetic elaboration.
Part 1: Mechanistic Insights - How Indazole Derivatives Combat Cancer
The anti-cancer properties of indazole derivatives are multifaceted, primarily revolving around the inhibition of key signaling pathways that are often dysregulated in cancer. While research on the specific compound 3-Bromo-6-methyl-1H-indazole is nascent, the broader class of indazole-containing small molecules has been extensively studied, revealing several key mechanisms of action.
Kinase Inhibition: A Dominant Anti-Cancer Strategy
Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including proliferation, survival, and differentiation. Their aberrant activity is a common driver of cancer. The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5][6]
Many indazole-based compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases. This action blocks the downstream signaling cascades that promote cancer cell growth and survival. Notable kinases targeted by indazole derivatives include:
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR, FGFR, and others, which are crucial for tumor angiogenesis and metastasis.[1]
-
Non-Receptor Tyrosine Kinases: Involved in various signaling pathways.
-
Serine/Threonine Kinases: Including those in the MAPK and PI3K/Akt pathways, which are central to cell proliferation and survival.[7]
The following diagram illustrates the general principle of kinase inhibition by indazole derivatives:
Caption: A typical workflow for evaluating novel indazole derivatives.
Part 2: Synthetic Strategies - Leveraging the 3-Bromo Handle
The bromine atom at the 3-position of the indazole core is a versatile functional group that enables a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse substituents to explore structure-activity relationships (SAR).
A general synthetic approach is outlined below:
Caption: General synthetic strategy for derivatization.
Common cross-coupling reactions that can be employed include:
-
Suzuki Coupling: To introduce aryl or heteroaryl groups.
-
Heck Coupling: For the introduction of vinyl groups. [1][2]* Buchwald-Hartwig Amination: To install amine functionalities.
-
Sonogashira Coupling: For the addition of alkyne moieties.
These reactions provide a powerful toolkit for medicinal chemists to fine-tune the properties of the lead compound to enhance potency, selectivity, and pharmacokinetic properties.
Part 3: Experimental Protocols
The following protocols provide a starting point for evaluating the anti-cancer potential of novel derivatives of 3-Bromo-6-methyl-1H-indazole. These are general methodologies and may require optimization for specific cell lines or compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can detect this externalized PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blotting for Apoptosis and Signaling Pathway Markers
Western blotting is used to detect specific proteins in a sample and can provide insights into the mechanism of action of the test compound.
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2, phospho-Akt, phospho-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation
Quantitative data from the assays described above should be summarized in clearly structured tables for easy comparison.
Table 1: Anti-proliferative Activity of Indazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 (Breast) | X.XX |
| Derivative 2 | A549 (Lung) | Y.YY |
| Derivative 3 | K562 (Leukemia) | Z.ZZ |
| Positive Control | Doxorubicin | A.AA |
Table 2: Apoptosis Induction by Derivative X in Cancer Cell Line Y
| Treatment | % Early Apoptosis | % Late Apoptosis |
| Vehicle Control | < 5% | < 5% |
| Derivative X (IC₅₀) | XX% | YY% |
| Derivative X (2 x IC₅₀) | AA% | BB% |
Conclusion and Future Directions
3-Bromo-6-methyl-1H-indazole represents a valuable starting point for the development of novel anti-cancer agents. Its amenability to synthetic modification, combined with the proven track record of the indazole scaffold in oncology, makes it an attractive platform for drug discovery programs. The protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of its therapeutic potential. Future research should focus on the synthesis and screening of diverse libraries of its derivatives to identify lead compounds with superior potency, selectivity, and drug-like properties for further pre-clinical and clinical development.
References
A comprehensive, numbered list of all cited sources with titles, sources, and valid, clickable URLs will be provided upon request.
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on the indazole based derivatives as targeted anticancer agents [ouci.dntb.gov.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-Amino-1H-Indazole Derivatives from 2-Halobenzonitriles: An Application Note and Protocol
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of 3-amino-1H-indazole derivatives from readily available 2-halobenzonitriles. The 3-amino-1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. This guide emphasizes the practical aspects of this synthesis, including mechanistic insights, detailed experimental procedures, substrate scope, and critical safety considerations.
Introduction and Significance
The 1H-indazole core is a bioisostere of indole and is a key pharmacophore in a multitude of clinically relevant molecules. The 3-amino-1H-indazole moiety, in particular, serves as an effective hinge-binding fragment for various protein kinases, making it a valuable scaffold in the design of kinase inhibitors for oncology and other therapeutic areas.[1][2] A prominent example is Linifanib, a potent tyrosine kinase receptor inhibitor.[3] The synthesis of these derivatives from 2-halobenzonitriles offers a reliable and versatile route, utilizing commercially available starting materials.[1]
The Reaction Mechanism: A Stepwise Perspective
The formation of 3-amino-1H-indazoles from 2-halobenzonitriles and hydrazine proceeds through a two-step sequence: a nucleophilic aromatic substitution (SNA r) followed by an intramolecular cyclization.
Step 1: Nucleophilic Aromatic Substitution (SNA r)
The reaction is initiated by the nucleophilic attack of hydrazine on the carbon atom bearing the halogen in the 2-halobenzonitrile. This step is facilitated by the electron-withdrawing nature of the nitrile group, which activates the aromatic ring towards nucleophilic attack. The reactivity of the halogen follows the typical trend for SNA r reactions: F > Cl > Br.[3]
Step 2: Intramolecular Cyclization
The resulting 2-hydrazinylbenzonitrile intermediate then undergoes an intramolecular cyclization. The terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group, leading to the formation of the five-membered pyrazole ring fused to the benzene ring. Tautomerization of the resulting intermediate yields the stable aromatic 3-amino-1H-indazole.
Below is a diagram illustrating the proposed reaction mechanism:
Caption: Proposed mechanism for the synthesis of 3-amino-1H-indazoles.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 3-amino-1H-indazole derivatives. The following is a generalized procedure that can be adapted for various substituted 2-halobenzonitriles.
Materials and Equipment
-
Substituted 2-halobenzonitrile (e.g., 2-fluorobenzonitrile)
-
Hydrazine hydrate (80% in water is commonly used)
-
Solvent (e.g., ethanol, n-butanol, 2-methyltetrahydrofuran (2-MeTHF))
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates for reaction monitoring
-
Apparatus for filtration (e.g., Büchner funnel)
-
Rotary evaporator
SAFETY FIRST: Handling Hydrazine Hydrate
Hydrazine and its hydrate are toxic, corrosive, and potential carcinogens.[4] All manipulations should be performed in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn.[4] Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, do not attempt to clean it up yourself. Evacuate the area and follow your institution's emergency procedures. Hydrazine waste should be disposed of as hazardous waste according to local regulations.
General Synthetic Protocol
The following workflow diagram outlines the key steps in the synthesis:
Caption: General experimental workflow for the synthesis of 3-amino-1H-indazoles.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-halobenzonitrile (1.0 eq.) in a suitable solvent (e.g., ethanol, n-butanol, or 2-MeTHF). The choice of solvent can influence the reaction rate and selectivity.[5]
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (typically 2-5 eq.). The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC until the starting material is consumed. Reaction times can vary from 20 minutes to several hours depending on the substrate.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the reaction mixture upon cooling. If not, the product can often be precipitated by pouring the reaction mixture into ice-cold water.
-
Isolation: Collect the solid product by filtration using a Büchner funnel. Wash the filter cake with cold water and then with a small amount of a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove impurities.
-
Drying: Dry the isolated solid under vacuum to a constant weight.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent or solvent mixture (e.g., ethanol/water) or by column chromatography on silica gel.[3]
Substrate Scope and Data
The reaction of 2-halobenzonitriles with hydrazine is a versatile method that tolerates a range of substituents on the aromatic ring. The following table summarizes the synthesis of various 3-amino-1H-indazole derivatives with reported yields.
| Entry | 2-Halobenzonitrile Derivative | Halogen (X) | Substituent (R) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Fluorobenzonitrile | F | H | n-Butanol | Reflux | - | - | [5] |
| 2 | 5-Bromo-2-fluorobenzonitrile | F | 5-Br | - | Reflux | 0.33 | 88 | [1] |
| 3 | 2,6-Dichlorobenzonitrile | Cl | 4-Cl | - | - | - | 95 | [3] |
| 4 | 3-Bromo-6-chloro-2-fluorobenzonitrile | F | 4-Cl, 6-Br | - | - | - | 90 | [3] |
| 5 | 2-Chloro-5-nitrobenzonitrile | Cl | 5-NO₂ | DMF | 90 | 1 | - | [6] |
Note: "-" indicates that the specific data was not provided in the cited source.
Characterization of 3-Amino-1H-Indazoles
The synthesized 3-amino-1H-indazole derivatives can be characterized using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
-
Melting Point: To assess the purity of the compound.
Conclusion
The synthesis of 3-amino-1H-indazole derivatives from 2-halobenzonitriles via reaction with hydrazine is a robust and efficient method for accessing this important class of heterocyclic compounds. This application note provides a comprehensive guide, including a detailed mechanistic overview, a practical experimental protocol with essential safety considerations, and an overview of the substrate scope. By following these guidelines, researchers can confidently and safely synthesize a variety of 3-amino-1H-indazole derivatives for their drug discovery and development programs.
References
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Practical Hydrazine Hydrate Safety. (2018, October 15). Reddit. Retrieved from [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. (2006). PubMed. Retrieved from [Link]
-
Reaction of 5 and 6 with hydrazine hydrate. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: A Scalable and Efficient Synthesis of 3-Bromo-6-methyl-1H-indazole for Pharmaceutical Research and Development
Abstract
This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of 3-Bromo-6-methyl-1H-indazole, a crucial building block in the development of various therapeutic agents. The presented methodology is designed for scalability, safety, and high purity, addressing the needs of researchers, medicinal chemists, and process development scientists. The synthesis is approached via a robust two-step sequence: the formation of the 6-methyl-1H-indazole core through a diazotization-cyclization reaction, followed by a regioselective bromination at the C3 position. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and outlines critical safety measures for handling hazardous reagents on a larger scale.
Introduction: The Significance of 3-Bromo-6-methyl-1H-indazole
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, substituted indazoles are integral to the development of kinase inhibitors for oncology, anti-inflammatory agents, and treatments for neurodegenerative diseases. The title compound, 3-Bromo-6-methyl-1H-indazole, serves as a versatile intermediate. The bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse molecular fragments. The methyl group at the 6-position can influence the compound's pharmacokinetic properties and binding interactions. Consequently, a reliable and scalable synthesis of this intermediate is of high value to the pharmaceutical industry.[2]
This document outlines a validated pathway that prioritizes commercially available starting materials, operational simplicity, and high overall yield, making it suitable for multi-gram to kilogram-scale production.
Synthetic Strategy: Rationale and Overview
The chosen synthetic route is a two-step process designed for efficiency and scalability.
Step 1: Synthesis of 6-methyl-1H-indazole from 2,5-dimethylaniline. This classic approach involves the diazotization of the aniline followed by an intramolecular cyclization. This method is cost-effective and generally provides good yields of the indazole core.
Step 2: Regioselective Bromination of 6-methyl-1H-indazole. The indazole ring is then subjected to electrophilic aromatic substitution. The C3 position of the 1H-indazole is electronically favored for such reactions.[3] We will utilize N-Bromosuccinimide (NBS) as the brominating agent, which is often more selective and easier to handle on a large scale compared to elemental bromine.[4]
The overall synthetic workflow is depicted below.
Sources
Application Notes and Protocols for the Synthesis of 3-Aryl-6-methyl-1H-indazoles via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromo-6-methyl-1H-indazole and various arylboronic acids. This reaction is a cornerstone of modern synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds. The resulting 3-aryl-6-methyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant therapeutic potential.[1][2][3][4] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed and optimized experimental protocols, and discuss the critical parameters that influence reaction outcomes.
Introduction: The Significance of the Indazole Moiety and the Suzuki-Miyaura Reaction
The indazole nucleus is a prominent pharmacophore found in a wide array of biologically active molecules, exhibiting activities such as anti-tumor, anti-inflammatory, and anti-HIV properties.[1][4] Specifically, the functionalization of the indazole ring at the C3 position with aryl groups has been a key strategy in the development of novel therapeutics, particularly kinase inhibitors.[2][3] The Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, has emerged as one of the most efficient methods for forging C(sp²)–C(sp²) bonds.[5][6] Its advantages include mild reaction conditions, tolerance of a broad range of functional groups, and the use of commercially available and relatively non-toxic organoboron reagents.[6][7]
The reaction of 3-bromo-6-methyl-1H-indazole with arylboronic acids provides a direct and modular route to a diverse library of 3-aryl-6-methyl-1H-indazoles, making it an indispensable tool for drug discovery and development programs.
Mechanistic Insights: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][7][8] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 3-bromo-6-methyl-1H-indazole. This step forms a Pd(II) intermediate. The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl.[8][9]
-
Transmetalation: In the presence of a base, the arylboronic acid is activated to form a more nucleophilic boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the bromide ion. The choice of base is critical and can significantly impact the reaction rate and yield.[6][8]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the 3-aryl-6-methyl-1H-indazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7][8]
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
-
Safety: Handle all chemicals with appropriate personal protective equipment (PPE). Palladium catalysts and some organic solvents can be hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of 3-bromo-6-methyl-1H-indazole with a variety of arylboronic acids.
Materials:
-
3-Bromo-6-methyl-1H-indazole
-
Arylboronic acid (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)
Procedure:
-
To a reaction vessel, add 3-bromo-6-methyl-1H-indazole (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.02 - 0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).[10]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-methyl-1H-indazole.
Optimization and Troubleshooting
| Parameter | Recommendation and Rationale |
| Catalyst | Pd(PPh₃)₄: A versatile and commonly used catalyst. PdCl₂(dppf): Often effective for more challenging couplings and heteroaromatic substrates.[11][12] Pre-catalysts can also be employed for improved stability and activity. |
| Ligand | For Pd(II) sources like Pd(OAc)₂, the addition of a phosphine ligand is crucial. Electron-rich and bulky ligands (e.g., XPhos, SPhos) can enhance catalytic activity, particularly for less reactive aryl chlorides.[13] |
| Base | K₂CO₃: A common and effective base for many Suzuki couplings. Cs₂CO₃: A stronger base that can be beneficial for less reactive substrates.[14][15] K₃PO₄: A weaker base that can be advantageous when dealing with base-sensitive functional groups.[10] |
| Solvent | A mixture of an organic solvent and water is typically used. 1,4-Dioxane/water: A widely used and effective solvent system.[10][14] Toluene/ethanol/water: Can be a good alternative.[14] The water is essential for dissolving the inorganic base and facilitating the transmetalation step. |
| Temperature | Reaction temperatures typically range from 80-120 °C. Microwave irradiation can be employed to accelerate the reaction.[15] |
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and yields for the synthesis of various 3-aryl-6-methyl-1H-indazoles.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 / 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DME/H₂O | 80 / 8 | 90-98 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/EtOH/H₂O | 110 / 16 | 80-90 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (4) | K₂CO₃ | Dioxane/H₂O | 90 / 10 | 75-85 |
Yields are representative and may vary depending on the specific reaction scale and purification method.
Workflow and Logic Diagram
The following diagram illustrates the general workflow for the synthesis and purification of 3-aryl-6-methyl-1H-indazoles.
Figure 2. A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of 3-aryl-6-methyl-1H-indazoles. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent system, researchers can access a wide range of these valuable compounds for applications in drug discovery and materials science. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important transformation.
References
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. news-medical.net [news-medical.net]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Indazoles
Welcome to the technical support and troubleshooting guide for the synthesis of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of indazole chemistry. Indazoles are a privileged scaffold in medicinal chemistry, but their synthesis is often accompanied by challenges related to regioselectivity and byproduct formation.[1][2] This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic routes.
Troubleshooting Guide: Common Byproducts & Experimental Issues
This section addresses specific problems you may encounter during the synthesis of substituted indazoles, presented in a question-and-answer format. Each solution is grounded in mechanistic principles to provide a clear path toward resolving the issue.
Issue 1: An Inseparable Mixture of N1 and N2 Alkylated Isomers
Q: My N-alkylation of a substituted 1H-indazole is producing a mixture of N1 and N2 regioisomers that are difficult to separate. How can I improve the selectivity?
A: This is the most frequent challenge in the post-modification of the indazole core. The outcome of N-alkylation is a delicate balance between kinetic and thermodynamic control, heavily influenced by the substitution pattern of the indazole, the base/solvent system, and the nature of the electrophile.[3]
Causality & Mechanistic Insight:
The indazole anion, formed upon deprotonation, has nucleophilic character at both N1 and N2.
-
N1-substituted indazoles are generally the thermodynamically more stable products due to the aromaticity of the benzenoid ring.[4] Conditions that allow for equilibration, such as higher temperatures or longer reaction times, often favor the N1 isomer.
-
N2-substituted indazoles are often the kinetically favored products. The N2 position can be more sterically accessible and, in some cases, the lone pair on N2 is more nucleophilic.
To Favor the N1-Isomer (Thermodynamic Product):
-
Strategy: Use a strong, non-coordinating base in an aprotic, non-polar solvent. This combination promotes the formation of the indazole anion while minimizing solvent interactions that could favor the kinetic product.
-
Recommended Protocol: The use of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity.[2][5]
Protocol 1: Selective N1-Alkylation
-
Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkyl halide (1.2 eq) to the mixture and allow the reaction to stir at room temperature, monitoring by TLC or LC-MS until completion.
-
To Favor the N2-Isomer (Kinetic Product):
-
Strategy 1 (Substrate permitting): Utilize indazoles with electron-withdrawing groups (EWGs) at the C7 position. EWGs like -NO₂ or -CO₂Me have been shown to strongly direct alkylation to the N2 position.[2][5]
-
Strategy 2 (Reaction Conditions): Employ acidic conditions or specific catalyst systems designed for N2-alkylation. Trifluoromethanesulfonic acid (TfOH) has been shown to catalyze the highly regioselective N2-alkylation of indazoles with diazo compounds.[6][7]
Protocol 2: Selective N2-Alkylation with Trichloroacetimidates
-
Preparation: To a solution of the 1H-indazole (1.0 eq) and the desired alkyl 2,2,2-trichloroacetimidate (1.5 eq) in an anhydrous solvent like dichloromethane, add trifluoromethanesulfonic acid (TfOH, 0.1 eq) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.
-
Data Summary: Factors Influencing N1/N2 Regioselectivity
| Factor | Condition Favoring N1 (Thermodynamic) | Condition Favoring N2 (Kinetic) | Rationale |
| Base/Solvent | NaH in THF[2] | K₂CO₃ in DMF (often gives mixtures)[8] | Strong, non-coordinating bases in non-polar solvents favor the thermodynamic product. |
| Substituents | Bulky group at C3 | Electron-withdrawing group at C7[2] | Steric hindrance at C3 disfavors N2 attack. EWGs at C7 alter the electronics to favor N2. |
| Control | Higher temperature, longer reaction time | Lower temperature, shorter reaction time | Allows for equilibration to the more stable N1 isomer. Traps the initially formed kinetic product. |
Issue 2: Incomplete Cyclization & Persistent Hydrazone Starting Material
Q: My reaction to form an indazole from a hydrazone intermediate is stalling, and I'm left with a significant amount of unreacted hydrazone. How can I drive the cyclization to completion?
A: This is a common issue in syntheses that proceed via an intramolecular C-H amination or similar cyclization of a hydrazone precursor. The cyclization step is often the rate-limiting step and can be sensitive to reaction conditions.[9]
Causality & Mechanistic Insight:
The final ring-closing step to form the indazole requires the activation of a C-H bond on the aromatic ring for nucleophilic attack by the hydrazone nitrogen. This process can be energetically demanding and may require an appropriate oxidant or catalyst. Incomplete conversion results from:
-
Insufficient Activation: The conditions are not vigorous enough to promote the C-H functionalization/amination step.
-
Steric Hindrance: Bulky substituents near the reaction centers can slow down or prevent the intramolecular cyclization.
-
Deactivation of Catalyst: In metal-catalyzed versions, impurities in the starting hydrazone can inhibit the catalyst.[10]
-
Increase Temperature: For thermally driven cyclizations, incrementally increasing the reaction temperature can provide the necessary activation energy.
-
Optimize Catalyst/Oxidant Loading: In metal-catalyzed reactions (e.g., using Pd, Cu, or Ag), ensure the catalyst is active and consider increasing the loading if the reaction stalls. For oxidative C-H aminations, the stoichiometry of the oxidant is critical.[9][11]
-
Purification of Hydrazone: Ensure the hydrazone intermediate is pure. Trace impurities can sometimes inhibit palladium and copper catalysts.[10]
-
Change of Solvent: The polarity of the solvent can influence the transition state of the cyclization. Screen a range of solvents with different polarities (e.g., toluene, dioxane, DMF).
Caption: Simplified pathway showing the formation of common byproducts in reductive cyclizations.
-
Ensure Anhydrous Conditions: Water can interfere with the reducing agent. Ensure all solvents and reagents are dry.
-
Increase Reducing Agent Stoichiometry: An excess of the phosphine or phosphite reagent (e.g., 2-3 equivalents of PPh₃ or P(OEt)₃) can help drive the reduction to completion.
-
Higher Temperatures/Longer Reaction Times: These reactions often require high temperatures (refluxing in high-boiling solvents) to ensure complete deoxygenation. [12]* One-Pot Procedures: Modern one-pot modifications of the Cadogan reaction, which generate the nitro-containing substrate in situ followed by reductive cyclization, can be more efficient and minimize side reactions. [12]
Issue 4: Debromination in Palladium-Catalyzed Indazole Synthesis
Q: In my palladium-catalyzed intramolecular amination of an N-aryl-N-(o-bromobenzyl)hydrazine, I am seeing a significant amount of the debrominated starting material as a byproduct. What causes this and how can I prevent it?
A: Hydrodebromination is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the aryl halide is reduced instead of undergoing the desired C-N bond formation.
Causality & Mechanistic Insight:
This side reaction is often promoted by:
-
Choice of Ligand: Bulky, electron-rich phosphine ligands, while often good for C-N coupling, can sometimes favor pathways leading to reduction. [10]* Presence of a Hydrogen Source: Trace water, alcohols, or even the amine starting material can act as a hydrogen source for the reduction.
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of the reductive side reaction.
-
Ligand Screening: The choice of ligand is critical. While bulky, electron-rich ligands like PtBu₃ can be ineffective and lead to side products, chelating phosphines like BINAP, DPEphos, and dppf have been shown to be effective for the desired cyclization. [10][13]* Base Selection: The choice of base can influence the reaction outcome. Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often preferred. [10]* Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents and ensure all reagents are dry to minimize sources of hydrogen.
-
Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the reductive pathway.
Frequently Asked Questions (FAQs)
Q1: What are the main classical and modern methods for synthesizing the indazole core? A1: Indazole synthesis has evolved significantly. Classical methods include the Jacobsen indazole synthesis from o-toluidine and the cyclization of various hydrazone precursors. [9][14]Modern methods often offer milder conditions and broader substrate scope, including Davis-Beirut reactions (from o-nitrobenzylamines), Cadogan-Sundberg reductive cyclizations (from o-nitro aromatics), and a variety of transition-metal-catalyzed reactions , such as intramolecular C-H amination and cross-coupling reactions. [6][13] Q2: I am observing a deeply colored, often insoluble, byproduct in my reaction. What is it likely to be? A2: A deeply colored (often red or brown) byproduct is frequently a dimer . This is particularly common in the synthesis of indazoles from indoles via nitrosation, where the electron-rich indole starting material can attack a reactive intermediate. [9]To minimize dimer formation, use slow "reverse" addition (adding the indole solution to the nitrosating agent) at low temperatures (0 °C) and with vigorous stirring to avoid localized high concentrations.
Q3: How can I purify my substituted indazole away from unreacted starting materials or byproducts? A3: Standard flash column chromatography on silica gel is the most common method for purifying substituted indazoles. The polarity of the eluent will depend on the specific substituents on your compound. If you have a mixture of N1 and N2 isomers, they are often separable by chromatography, although it can be challenging. In some cases, recrystallization can be an effective method for purification, especially if one isomer is significantly less soluble than the other in a particular solvent system.
Q4: Are there any "green" or more environmentally friendly methods for indazole synthesis? A4: Yes, the field is moving towards more sustainable methods. Metal-free synthesis, such as the intramolecular electrophilic amination of 2-aminophenyl ketoximes, avoids the use of heavy metals. [9]Additionally, methods that use O₂ as the terminal oxidant, producing only N₂ and H₂O as byproducts, are considered environmentally friendly. [9]
References
-
Jadhav, S. D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Li, G., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Huisgen, R., & Bast, K. (1962). Indazole. Organic Syntheses. [Link]
-
Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. [Link]
-
Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters. [Link]
-
Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. [Link]
-
Ghaffari, M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
Lebedev, A. Y., et al. (2005). Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides. The Journal of Organic Chemistry. [Link]
-
Heravi, M. M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
-
Ghaffari, M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
Zhu, J. S., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. ACS Omega. [Link]
-
ChemInform (2010). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]
-
Dennig, A., et al. (2024). Unspecific peroxygenase enabled formation of azoxy compounds. Nature Communications. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Chen, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Shavnya, A., et al. (2018). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. [Link]
-
Wikipedia. Cadogan–Sundberg indole synthesis. [Link]
-
Majgier-Baranowska, H., et al. (2012). Studies on the mechanism of the Cadogan–Sundberg indole synthesis. Ask This Paper. [Link]
-
Science of Synthesis. 1H-Indazoles. [Link]
-
Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters. [Link]
-
Powers, D. G., & Paquette, L. A. (2011). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. The Journal of Organic Chemistry. [Link]
-
Ramalingam, C., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]
-
Counceller, C. M., et al. (2008). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. [Link]
-
Zhang, D., et al. (2018). Copper-Promoted Oxidative Intramolecular C–H Amination of Hydrazones to Synthesize 1H-Indazoles and 1H-Pyrazoles Using a Cleavable Directing Group. ResearchGate. [Link]
-
Zhang, D., et al. (2018). Synthesis of 1H-indazoles and 1H-pyrazoles via C–H amination. ResearchGate. [Link]
-
Li, J., et al. (2011). Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. Tetrahedron Letters. [Link]
-
Chen, G., et al. (2017). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. [Link]
-
Frontier, A. J. How to Troubleshoot a Reaction. University of Rochester. [Link]
-
Frontier, A. J. Troubleshooting: My Reaction Failed: FAQ. University of Rochester. [Link]
-
Zhu, J. S., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. ACS Publications. [Link]
-
Zhu, J. S., et al. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. [Link]
-
ResearchGate. Reductive Cyclization of Nitroarenes. [Link]
-
Haddadin, M. J., et al. (2009). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Tetrahedron. [Link]
-
Chen, G., & Shaughnessy, K. H. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ACS Catalysis. [Link]
Sources
- 1. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idr.nitk.ac.in [idr.nitk.ac.in]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 13. One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Bromination of 6-Methyl-1H-Indazole
Welcome to the technical support center for the selective bromination of 6-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold and need to achieve clean, high-yield monobromination while avoiding common pitfalls like over-bromination. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this reaction effectively.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the bromination of 6-methyl-1H-indazole.
Q1: What are the most likely positions for bromination on the 6-methyl-1H-indazole ring?
A1: The indazole ring system has several potential sites for electrophilic aromatic substitution. For 6-methyl-1H-indazole, the primary sites of reactivity are C3, C5, and C7. The C3 position is often the most nucleophilic and kinetically favored site for bromination under neutral or mildly basic conditions. The methyl group at C6 is an activating group, which can increase the electron density of the benzene portion of the ring, making the C5 and C7 positions also susceptible to bromination.
Q2: Why is over-bromination a common problem with 6-methyl-1H-indazole?
A2: Over-bromination, leading to di- or even tri-brominated products, is a frequent issue due to the activated nature of the 6-methyl-1H-indazole ring. The combination of the electron-donating methyl group and the inherent reactivity of the indazole core makes the initial monobrominated product still susceptible to further electrophilic attack. Once the first bromine atom is introduced, the ring is slightly deactivated, but often not enough to prevent a second or third bromination, especially if the reaction conditions are not carefully controlled.
Q3: What are the most common brominating agents for this reaction, and how do they differ?
A3: The choice of brominating agent is critical for controlling selectivity. The most common options are:
-
N-Bromosuccinimide (NBS): A mild and versatile solid brominating agent that is often the preferred choice for selective monobromination. It is easier to handle than liquid bromine and can be used under a variety of conditions.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another stable, solid source of electrophilic bromine, similar in reactivity to NBS. It can offer good selectivity, sometimes under even milder conditions.[1]
-
Bromine (Br₂): A highly reactive and corrosive liquid. While effective, it is less selective and more prone to causing over-bromination if not used with caution. It is often used in solvents like acetic acid.
For selective monobromination of 6-methyl-1H-indazole, starting with NBS is highly recommended due to its milder nature and better control over the reaction.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This section provides a question-and-answer formatted guide to troubleshoot common issues during the bromination of 6-methyl-1H-indazole.
Q4: My TLC plate shows multiple spots, and I suspect I have a mixture of starting material, monobrominated, and di-brominated products. What should I do?
A4: This is the most common challenge. Here’s a systematic approach to diagnose and solve the issue:
-
Confirm Stoichiometry: Ensure you are using no more than 1.0-1.1 equivalents of your brominating agent (e.g., NBS). Even a small excess can lead to significant amounts of di-brominated byproducts.
-
Lower the Temperature: Electrophilic aromatic substitution is highly temperature-dependent. If you are running the reaction at room temperature or elevated temperatures, try cooling it to 0°C or even -10°C before and during the addition of the brominating agent. This will slow down the reaction rate and improve selectivity for the monobrominated product.
-
Slow Addition: Add the brominating agent portion-wise or as a dilute solution over an extended period (e.g., 30-60 minutes). This keeps the concentration of the electrophile low at any given moment, favoring the reaction with the more activated starting material over the less activated monobrominated product.
-
Change the Solvent: The choice of solvent can influence reactivity. A less polar solvent may slow down the reaction and improve selectivity. If you are using a polar solvent like DMF or acetonitrile, consider switching to dichloromethane (DCM) or tetrahydrofuran (THF).
Q5: The reaction is very sluggish, and I have a low conversion of my starting material even after several hours. How can I drive the reaction to completion without causing over-bromination?
A5: A sluggish reaction can be frustrating, but simply increasing the temperature or adding a large excess of the brominating agent is likely to lead to over-bromination. Instead, consider these options:
-
Catalytic Acid: A small amount of a weak acid can sometimes catalyze the reaction by activating the brominating agent. However, be cautious as strong acids can change the regioselectivity.
-
Slight Increase in Temperature: If the reaction is being conducted at 0°C, allow it to slowly warm to room temperature and monitor the progress by TLC. A modest increase in temperature may be sufficient to achieve full conversion without significant byproduct formation.
-
N-Protection: If the reaction remains challenging, consider protecting the N1 position of the indazole. An N-protected indazole often exhibits different reactivity and solubility, which can be advantageous. A Boc or SEM group can be used.[2][3]
Q6: I have successfully synthesized what I believe is the monobrominated product, but I am struggling to purify it. What are the best methods for purification?
A6: Purifying the monobrominated product from the starting material and di-brominated byproducts requires careful technique:
-
Column Chromatography: This is the most effective method. A silica gel column with a gradient elution system is recommended. Start with a non-polar solvent system (e.g., 100% hexanes or heptane) and gradually increase the polarity by adding ethyl acetate or dichloromethane. The di-brominated product is typically less polar and will elute first, followed by the desired monobrominated product, and finally the more polar starting material.
-
Recrystallization: If you have a solid product with a significant amount of one major impurity, recrystallization can be effective. The choice of solvent is crucial and will require some experimentation. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, often gives the best results.
Experimental Protocols
The following protocols are designed to provide a starting point for the selective monobromination of 6-methyl-1H-indazole. It is always recommended to perform a small-scale trial reaction first.
Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)
This protocol is designed to favor the formation of the C3-monobrominated product.
Materials:
-
6-methyl-1H-indazole
-
N-Bromosuccinimide (NBS), recrystallized
-
Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 6-methyl-1H-indazole (1.0 eq) in anhydrous DCM or MeCN (approximately 10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve NBS (1.05 eq) in a small amount of the same anhydrous solvent.
-
Add the NBS solution dropwise to the cooled solution of 6-methyl-1H-indazole over a period of 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining NBS.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Summary Table
| Parameter | Protocol 1 (NBS) |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Stoichiometry | 1.05 equivalents |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) |
| Temperature | 0°C |
| Reaction Time | 1-3 hours |
| Workup | Quench with Na₂S₂O₃, aqueous workup |
| Purification | Silica Gel Column Chromatography |
| Expected Major Product | 3-Bromo-6-methyl-1H-indazole |
Mechanistic Insights & Visualizations
Understanding the underlying mechanism is key to rational problem-solving. The bromination of 6-methyl-1H-indazole proceeds via an electrophilic aromatic substitution mechanism.
Caption: General mechanism of electrophilic aromatic substitution on the indazole ring.
Troubleshooting Workflow
When faced with a challenging bromination reaction, the following decision tree can guide your optimization strategy.
Caption: A decision-making workflow for troubleshooting common bromination issues.
References
-
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4583–4590. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, Y., & Zhang, J. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 234-238. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2019). C3-Indazole Functionalization: A Review. Organic & Biomolecular Chemistry, 17(4), 679-692. [Link]
-
Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2331-2343. [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-182. [Link]
-
Humphries, A. C., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki Coupling Conditions for 3-Bromoindazoles
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-bromoindazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this specific class of heterocyclic halides. The following content, structured in a question-and-answer format, addresses common challenges and provides in-depth, field-proven insights to troubleshoot and refine your experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with a 3-bromoindazole is giving low to no yield. What are the most likely causes?
Low yields in Suzuki couplings of 3-bromoindazoles can often be traced back to a few key factors.[1][2][3][4] The indazole moiety itself presents unique challenges. The nitrogen atoms in the ring can coordinate with the palladium catalyst, leading to deactivation or the formation of inactive complexes.[1] Additionally, the electronic nature of the indazole ring can influence the reactivity of the C-Br bond.
Primary Troubleshooting Steps:
-
Catalyst System Evaluation: The choice of palladium source and, more critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be effective.[5] Highly active systems employing electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to overcome catalyst deactivation and facilitate the oxidative addition step.[1][6]
-
Base Selection: The base is not merely a proton scavenger; it plays a crucial role in the transmetalation step.[7][8][9] For N-H free indazoles, a careful choice is needed to avoid deprotonation of the indazole N-H, which can lead to side reactions. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[1][5][10] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent and Temperature: The solvent system must be capable of dissolving the reagents and facilitating the catalytic cycle. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[7][11] The reaction may require elevated temperatures (80-140 °C) to proceed efficiently, which can be achieved through conventional heating or microwave irradiation.[5][8][12]
-
Reagent Quality and Inert Atmosphere: Ensure the purity of your 3-bromoindazole, boronic acid/ester, and solvent. The reaction is sensitive to oxygen, so thorough degassing of the solvent and maintaining an inert atmosphere (e.g., argon or nitrogen) is critical to prevent catalyst oxidation and homocoupling of the boronic acid.[1][13]
Q2: I'm observing significant decomposition of my boronic acid. How can I prevent this?
The primary decomposition pathway for boronic acids in Suzuki couplings is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][14] This side reaction is often promoted by water and the basic conditions of the reaction.[1][14]
Strategies to Minimize Protodeboronation:
-
Use Boronic Esters or Trifluoroborates: Boronic acid pinacol esters (Bpin), MIDA boronates, or potassium trifluoroborate salts are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[14][15] MIDA boronates, in particular, offer a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[14][15]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to anhydrous conditions with a base like K₃PO₄ in a dry solvent (e.g., toluene or dioxane) can suppress protodeboronation.[6]
-
Optimize Base and Temperature: A weaker base or lower reaction temperature might slow down the rate of protodeboronation relative to the desired cross-coupling.[13] However, this must be balanced with the need for sufficient reactivity for the main reaction.
-
Increase Reaction Rate: Employing a more active catalyst system can accelerate the desired coupling, making it more competitive with the decomposition pathway.[14]
Q3: Which catalyst and ligand combination is best for coupling with 3-bromoindazoles?
There is no single "best" combination, as the optimal choice can depend on the specific substrates being coupled. However, for challenging substrates like 3-bromoindazoles, modern catalyst systems are generally required.
| Catalyst/Ligand Type | Recommended Precatalysts | Common Ligands | Key Advantages |
| Buchwald-type | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | High activity, good for electron-rich and sterically hindered substrates.[6] |
| N-Heterocyclic Carbenes (NHCs) | PEPPSI™-type precatalysts | IPr, SIMes | Excellent for challenging couplings, including those with aryl chlorides.[11] |
| Ferrocenyl Phosphines | PdCl₂(dppf) | dppf | Good general-purpose ligand, often effective for heteroaromatic substrates.[16] |
| Traditional Phosphines | Pd(PPh₃)₄ | PPh₃ | Can be effective for simple, reactive substrates but often fails with challenging ones.[5] |
Starting Point Recommendation: For a 3-bromoindazole, a good starting point would be a Buchwald-type system, for instance, using Pd(OAc)₂ with SPhos or XPhos as the ligand. These systems have demonstrated broad utility for coupling nitrogen-containing heterocycles.[10]
Q4: How do I choose the right base and solvent for my reaction?
The base and solvent are interdependent and crucial for a successful reaction.
Base Selection:
-
K₃PO₄ (Potassium Phosphate): A strong, non-nucleophilic base that is often effective in anhydrous or aqueous conditions. It is a good first choice for many Suzuki couplings of N-heterocycles.[1][10]
-
Cs₂CO₃ (Cesium Carbonate): A strong base that is highly soluble in many organic solvents. Its solubility can accelerate the reaction.[4][5]
-
K₂CO₃ (Potassium Carbonate): A milder base, often used in aqueous solvent mixtures. It can be a good option when dealing with base-sensitive functional groups.[12][16]
Solvent System Selection:
-
Dioxane/Water or THF/Water: These are common biphasic solvent systems that work well with inorganic bases like K₂CO₃ or K₃PO₄.[8][11] The water helps to dissolve the base and facilitate the catalytic cycle.
-
Toluene or Dioxane (Anhydrous): Used with bases like K₃PO₄ for reactions where protodeboronation is a concern.[1]
-
DMF or DMAc: High-boiling polar aprotic solvents that can be useful for less reactive substrates requiring higher temperatures.[3][7]
A recommended starting point is K₃PO₄ in a dioxane/water (e.g., 4:1) mixture.[10]
Q5: I am seeing a significant amount of a dehalogenated side product (the 3-H-indazole). What is causing this and how can I stop it?
The formation of the dehalogenated (or hydrodehalogenated) product is a common side reaction.[11] It occurs when the organopalladium intermediate formed after oxidative addition undergoes a reaction that introduces a hydride ligand, followed by reductive elimination to give the dehalogenated product.[11]
Potential Causes and Solutions:
-
Source of Hydride: The hydride can come from various sources, including the solvent (e.g., alcohols), the base (e.g., amines), or impurities.
-
Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate has more time to undergo side reactions.
-
Solutions:
-
Use an Aprotic Solvent: Avoid alcoholic solvents if dehalogenation is an issue.
-
Choose a Non-Hydride-Donating Base: Inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred over amine bases.
-
Increase Transmetalation Rate:
-
Use a more active catalyst system (e.g., with a more electron-rich ligand).
-
Ensure the base is sufficiently strong and soluble.
-
Consider using a boronic ester or trifluoroborate, which can sometimes accelerate transmetalation.
-
-
Experimental Workflow & Protocols
General Protocol for Suzuki Coupling of 3-Bromoindazole
This protocol provides a robust starting point for optimization.
Reagents:
-
3-Bromoindazole (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water (if using an aqueous system)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add the 3-bromoindazole, the boronic acid/ester, the palladium precatalyst, the ligand, and the base under an inert atmosphere.[1]
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1] Purify the crude product by column chromatography.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Flowchart for Low Yield
Caption: A workflow diagram for troubleshooting low yields.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Al-Amin, M., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of Organic Chemistry. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
-
El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
-
Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]
-
Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
D'auria, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]
-
ResearchGate. (2012). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous mediaa. Available at: [Link]
-
Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]
-
de la Torre, A., & Carretero, J. C. (2016). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. Available at: [Link]
-
ResearchGate. (2017). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - RSC Publishing. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]
-
ResearchGate. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at: [Link]
-
ResearchGate. (2017). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa. Available at: [Link]
-
ResearchGate. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 13. quora.com [quora.com]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 3-Bromo-6-methyl-1H-indazole Production
Welcome to the Technical Support Center for the synthesis and scale-up of 3-Bromo-6-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the production of this key intermediate. Our goal is to bridge the gap between laboratory-scale experiments and robust, scalable manufacturing processes by explaining the "why" behind the "how."
Introduction: The Importance and Synthetic Challenges of 3-Bromo-6-methyl-1H-indazole
3-Bromo-6-methyl-1H-indazole is a crucial building block in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors used in cancer therapy.[1] The indazole scaffold itself is a privileged structure in drug discovery due to its wide range of biological activities.[2][3] However, scaling up the synthesis of this specific derivative from grams to kilograms presents a unique set of challenges. These include controlling regioselectivity, ensuring process safety with hazardous reagents like bromine, and achieving high purity and yield in a reproducible manner. This guide will address these challenges in a practical, question-and-answer format.
Part 1: Synthetic Routes and Key Considerations for Scale-Up
There are two primary synthetic strategies for preparing 3-Bromo-6-methyl-1H-indazole that are amenable to scale-up. The choice between these routes will depend on the availability of starting materials, desired purity profile, and the scale of production.
Route A: Diazotization and Cyclization of 4-Bromo-2-methylaniline
This is a common and well-documented approach for the synthesis of 6-bromoindazoles.[1] It involves the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization.
Caption: Workflow for Route A: Diazotization and Cyclization.
Route B: Direct Bromination of 6-methyl-1H-indazole
This route involves the direct bromination of the pre-formed 6-methyl-1H-indazole core. This can be an efficient method if the starting indazole is readily available.
Sources
troubleshooting low conversion in Buchwald-Hartwig reactions
Welcome to the technical support center for the Buchwald-Hartwig amination. As a cornerstone of modern synthetic chemistry for carbon-nitrogen (C-N) bond formation, this palladium-catalyzed cross-coupling reaction is powerful yet sensitive to a variety of experimental parameters.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly low reaction conversion, by providing in-depth, cause-and-effect explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: The Initial Checks - "My reaction has low or no conversion. Where do I start?"
This is the most common issue encountered. Low conversion in a Buchwald-Hartwig amination can often be traced back to fundamental setup and reagent quality issues. The active Pd(0) catalytic species is highly sensitive to its environment.[4][5]
Question 1.1: I'm seeing little to no product formation. What are the first things I should verify?
Answer: Before delving into complex parameter screening, a thorough check of the foundational aspects of your reaction setup is critical. These factors are the most frequent culprits for complete reaction failure.
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is readily oxidized and deactivated by oxygen.[4][5] It is imperative to ensure your reaction was set up under a rigorously inert atmosphere.
-
Causality: Oxygen intercepts the Pd(0) species, oxidizing it to inactive Pd(II) oxides and disrupting the catalytic cycle before it can begin.
-
Protocol: Ensure the reaction vessel was thoroughly dried and subjected to at least three cycles of evacuation (vacuum) and backfilling with a high-purity inert gas (Argon or Nitrogen).[4] Maintain a positive pressure of inert gas throughout the entire experiment.
-
-
Reagent and Solvent Purity: The quality of your starting materials cannot be overstated.
-
Causality: Trace amounts of water can hydrolyze the phosphine ligands and deactivate the catalyst.[5] Other impurities in the substrates or base can act as catalyst poisons.[6]
-
Protocol: Use anhydrous, degassed solvents. Solvents should be passed through a purification system (e.g., alumina column) or freshly distilled. Ensure the aryl halide, amine, and base are of high purity and have been stored correctly under inert conditions.[4] Running a control reaction with a previously successful substrate combination can help verify the integrity of your reagents and catalyst stock.[5]
-
-
Catalyst and Ligand Viability: Palladium sources and, particularly, phosphine ligands can degrade over time, even with proper storage.
-
Causality: Many bulky, electron-rich phosphine ligands are susceptible to oxidation. An aged or improperly stored ligand will fail to effectively stabilize the palladium center and facilitate the key steps of the catalytic cycle.
-
Action: Use a fresh batch of ligand and catalyst. For routine use, storing pre-weighed aliquots in a glovebox is highly recommended. Consider using air-stable palladium pre-catalysts (e.g., G3 or G4 palladacycles), which generate the active Pd(0) species more reliably in situ upon exposure to the base.[7][8]
-
Section 2: The Core Components - Optimizing the "Big Four"
Once the fundamentals are secured, poor conversion often points to a suboptimal combination of catalyst, ligand, base, or solvent for your specific substrates.
Question 2.1: How do I choose the right Palladium source and Ligand?
Answer: The selection of the palladium source and, more critically, the ligand is the most influential factor in a Buchwald-Hartwig reaction's success and is highly substrate-dependent.[1][9] The ligand stabilizes the Pd(0) center, modulates its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[5]
-
Palladium Source: While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state, which can sometimes be inefficient.[3][7]
-
Expert Insight: For challenging or sensitive substrates, air-stable pre-catalysts are highly recommended.[5][8] These complexes, like the Buchwald G3 and G4 palladacycles, contain the ligand already bound to a Pd(II) center and are designed for clean, rapid, and stoichiometric generation of the active LPd(0) species upon activation by the base.[7] This leads to more reproducible results.
-
-
Ligand Selection: The electronic and steric properties of the ligand are paramount. Bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group are generally the most effective as they promote the crucial, often rate-limiting, reductive elimination step.[5][9]
-
General Guidance:
-
For Aryl Chlorides & Hindered Substrates: More sterically demanding ligands like XPhos or tBuXPhos are often required to facilitate the difficult oxidative addition step.[10][11]
-
For Primary Amines & Anilines: Bidentate ligands like BINAP or DPPF were early successes, while modern bulky monodentate ligands often provide higher turnovers.[1]
-
For Heteroaromatic Partners: Ligands like RuPhos and BrettPhos often show superior performance.[9]
-
-
| Ligand | Typical Substrate Class / Application | Key Features |
| XPhos | General purpose, excellent for aryl chlorides, hindered substrates.[11] | Very bulky and electron-rich, promotes fast reductive elimination. |
| RuPhos | Heteroaryl halides, broader amine scope.[9] | Excellent for coupling with nitrogen-containing heterocycles. |
| SPhos | General purpose, good for electron-rich and -neutral aryl halides.[9] | Highly active, often allows for lower catalyst loading. |
| BrettPhos | Useful for a wide range of substrates, including heteroaryls.[9] | Provides high catalyst stability and activity. |
| BINAP | Bidentate ligand, historically important for primary amines.[1] | Can prevent catalyst dimerization, especially with aryl iodides. |
Workflow for Ligand Screening: If conversion is low, a systematic ligand screening is the most logical next step.
Caption: A logical workflow for systematic ligand screening.
Question 2.2: My ligand choice seems correct, but the reaction is still sluggish. Could it be the base?
Answer: Absolutely. The base plays a multifaceted role: it deprotonates the amine (or palladium-amine complex) to form the key palladium-amido intermediate that precedes reductive elimination.[2][12] The choice of base can dramatically affect reaction rate and substrate compatibility.
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often lead to the fastest reaction rates.[5] Sodium tert-butoxide is a workhorse for many standard transformations.
-
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These offer much broader functional group tolerance and are essential for sensitive substrates.[5][7]
| Base | pKaH (approx.) | Pros | Cons |
| NaOtBu | 19 | High reactivity, fast reaction rates.[7] | Incompatible with base-sensitive functional groups. |
| LHMDS | 26 | Very strong, can be effective when others fail. | Also has low functional group tolerance. |
| Cs₂CO₃ | 10 | Good functional group tolerance, good solubility in some solvents.[5][7] | May require higher temperatures/longer times.[5] |
| K₃PO₄ | 12.3 | Broad functional group tolerance.[5] | Can lead to slower reaction rates.[5] |
Expert Insight: The physical properties of inorganic bases matter. Grinding the base to a fine powder before use can increase its surface area and improve reaction kinetics, especially in cases where deprotonation is rate-limiting.[7]
Question 2.3: I'm using an aryl chloride and getting almost no product. What should I change?
Answer: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond, making the oxidative addition step significantly more challenging.[7][13] Success with aryl chlorides requires a more potent catalytic system.
-
Switch to a Specialized Ligand: This is the most critical change. Use a highly active, sterically hindered biarylmonophosphine ligand designed for aryl chloride activation. XPhos is a premier choice for this task.[11] Other ligands like CyJohnPhos can also be effective.[11]
-
Use a Strong Base: A strong base like NaOtBu or KOtBu is typically necessary to drive the catalytic cycle forward.
-
Increase Temperature: Higher reaction temperatures (typically 100-120 °C) are often required to overcome the high activation energy of the C-Cl bond cleavage.
-
Consider a Pre-catalyst: Using an XPhos-based pre-catalyst (e.g., XPhos Pd G3) will ensure the most efficient formation of the active catalyst, which is crucial for such a challenging transformation.[8]
Question 2.4: What is the role of the solvent, and how do I know if I'm using the right one?
Answer: The solvent's primary role is to solubilize the reactants and catalyst. However, its polarity can also influence the stability of intermediates in the catalytic cycle.[12][14]
-
Common Solvents: Aprotic, non-polar or weakly polar solvents are most common. Toluene, 1,4-dioxane, and THF are frequently used.[15][16]
-
Toluene: A robust, high-boiling solvent suitable for many reactions.
-
1,4-Dioxane: Its slightly higher polarity can sometimes improve solubility and reaction rates.
-
THF: A lower-boiling option, useful when milder conditions are desired.
-
-
Troubleshooting with Solvents: If you suspect poor solubility of a starting material is limiting the reaction, screening solvents is a valid strategy. A switch from toluene to dioxane, for instance, might bring a poorly soluble amine into the reaction phase. In some cases, more polar aprotic solvents like DMF have been used, but their effect on the catalytic cycle can be complex.[14]
Section 3: Advanced Troubleshooting & Side Reactions
If the core components seem optimized but conversion remains low, or if significant byproducts are forming, consider these more nuanced issues.
Question 3.1: My mass spec shows significant amounts of hydrodehalogenation (Ar-H) and/or starting amine. What's happening?
Answer: The formation of the hydrodehalogenated arene (where the halide is replaced by hydrogen) is a common side reaction that points to a problem in the catalytic cycle after oxidative addition.
Caption: Simplified Buchwald-Hartwig cycle showing the desired and side reaction pathways.
-
Causality: This often occurs via two main pathways:
-
β-Hydride Elimination: If the amine has a hydrogen on the beta-carbon, the palladium-amido complex can undergo β-hydride elimination to form an imine and a palladium-hydride species, which then reductively eliminates to give the Ar-H byproduct.[4] Using a bulky ligand can sterically disfavor this pathway.
-
Reaction with Water/Base: Trace water can react with the catalyst or base to generate a palladium-hydride species, which leads to the Ar-H byproduct.
-
-
Solutions:
-
Ensure Rigorous Anhydrous Conditions: Re-purify solvents and dry all reagents thoroughly.[5]
-
Optimize Ligand: A bulkier ligand (like XPhos) can increase the rate of the desired reductive elimination relative to competing side reactions.
-
Change the Base: Sometimes, switching from an alkoxide base (like NaOtBu) to a carbonate or phosphate can mitigate this issue, although it may slow the reaction.
-
References
- Benchchem. Troubleshooting low conversion in Buchwald-Hartwig amination.
- Benchchem. Technical Support Center: Troubleshooting Low Conversion Rates in Buchwald-Hartwig Amination.
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Vazquez-Quevedo, M. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available from: [Link]
-
Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available from: [Link]
-
American Chemical Society Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. Available from: [Link]
- Benchchem. A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions.
-
Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Available from: [Link]
-
Andersen, H. L., et al. (2005). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. Available from: [Link]
-
DeepMatter. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
WuXi AppTec. Condition Optimization for Buchwald-Hartwig Reactions. Available from: [Link]
-
Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. Available from: [Link]
-
ResearchGate. Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. Available from: [Link]
-
ResearchGate. Effect of various bases in the Buchwald coupling reaction. Available from: [Link]
-
ResearchGate. Optimization of the Buchwald-Hartwig reaction. Available from: [Link]
-
Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering. Available from: [Link]
-
Dorel, R. and Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available from: [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? Available from: [Link]
-
ResearchGate. Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. Available from: [Link]
- Benchchem. Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. research.rug.nl [research.rug.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Palladium Cross-Coupling of Indazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of indazoles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation, a critical factor in achieving high yields and reproducible results in these powerful C-C and C-N bond-forming reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common visual indicators of palladium catalyst deactivation in my reaction?
A1: The most common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[1][2][3][4] This indicates that the soluble, catalytically active palladium species have aggregated into inactive metallic palladium clusters. Another indicator can be a reaction that starts but then stalls, showing little to no further conversion of starting materials over time, which can be monitored by techniques like TLC or LC-MS.
Q2: Can the indazole substrate itself cause catalyst deactivation?
A2: Yes, the nitrogen atoms in the indazole ring can coordinate to the palladium center. This coordination can sometimes inhibit the desired catalytic cycle by occupying a coordination site on the palladium, thereby acting as a catalyst poison.[1][5] In some cases, N-protection of the indazole may be necessary to prevent these unwanted interactions and improve reaction outcomes.[6]
Q3: How critical is the choice of ligand in preventing catalyst deactivation?
A3: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, play a crucial role in stabilizing the palladium catalyst.[7][8] These ligands enhance the rate of reductive elimination and prevent the aggregation of palladium atoms into inactive palladium black.[2][7] An insufficient ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated, leading to catalyst decomposition.[2]
Q4: What role does the base play in catalyst stability?
A4: The base is a critical component of the catalytic cycle, but an improper choice can lead to catalyst deactivation. Strong bases can sometimes promote the degradation of sensitive substrates or ligands. The choice of base can also influence the rate of competing side reactions.[5][9][10] For sensitive substrates like some five-membered heteroarenes, a moderate-strength base may be required to limit base-mediated decomposition that can ultimately lead to catalyst deactivation.[11]
Q5: Is it possible to reactivate a deactivated palladium catalyst in situ?
A5: In some specific cases, in situ reactivation is possible. For instance, if deactivation is due to the reduction of the active Pd(II) to inactive Pd(0) species, treatment with a mild oxidant like benzoquinone has been shown to potentially reoxidize the palladium and restore catalytic activity.[12][13][14] However, this is not a universally applicable solution and is dependent on the specific reaction and deactivation pathway.
Troubleshooting Guides
Issue 1: My reaction is sluggish or stalls completely, and I observe the formation of a black precipitate.
This is a classic symptom of palladium black formation, indicating catalyst aggregation.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Insufficient Ligand | The palladium-to-ligand ratio is too low, leaving the palladium center coordinatively unsaturated and prone to aggregation.[2] | Increase the ligand-to-palladium ratio. Common starting points are 1:1.1 to 1:2, but ratios up to 1:4 can be beneficial. |
| Inadequate Mixing | Poor stirring can lead to localized high concentrations of reagents, promoting side reactions and catalyst decomposition. | Ensure vigorous and efficient stirring throughout the reaction. |
| High Reaction Temperature | While necessary for some couplings, excessive heat can accelerate catalyst decomposition pathways.[2] | Optimize the reaction temperature. Run a temperature screen to find the lowest effective temperature for your specific transformation. |
| Oxygen Contamination | The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to oxidation and subsequent aggregation.[1][2] | Ensure all solvents are properly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and that the reaction is maintained under a positive pressure of argon or nitrogen.[2][5] |
Diagnostic Workflow
Caption: Troubleshooting workflow for palladium black formation.
Issue 2: Low yield despite clean conversion and no visible palladium black formation.
This may indicate catalyst poisoning or the formation of stable, off-cycle palladium complexes.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Reagent Impurities | Impurities in starting materials, reagents, or solvents (e.g., sulfur or other coordinating species) can act as catalyst poisons.[1] | Use high-purity, anhydrous, and degassed solvents and reagents. If poisoning is suspected, a test reaction with highly purified materials can confirm the diagnosis.[1] |
| Indazole Coordination | The indazole nitrogen may be coordinating to the palladium, forming a stable, catalytically inactive complex.[5][11] | Consider protecting the indazole N-H with a suitable protecting group (e.g., BOC, SEM) to block this coordination.[6] |
| Incorrect Base | The chosen base may not be optimal for the specific substrate and ligand combination, leading to a stalled catalytic cycle. | Screen a variety of bases (e.g., carbonates like K₂CO₃ or Cs₂CO₃, phosphates like K₃PO₄, or organic bases like DBU) to identify the most effective one for your system.[15][16] |
Experimental Protocol: Testing for Catalyst Poisoning
-
Baseline Reaction: Run the reaction under your standard conditions with the current batch of reagents and solvents. Record the yield and reaction profile.
-
High-Purity Reaction: Run the reaction again under identical conditions, but use reagents and solvents of the highest available purity (e.g., anhydrous, degassed solvents; freshly recrystallized solid reagents).
-
Comparison: If the high-purity reaction shows a significant improvement in yield, it strongly suggests that impurities in your original reagents were poisoning the catalyst.
Issue 3: Inconsistent results from batch to batch.
This often points to issues with reagent quality or subtle variations in reaction setup.
Deactivation Pathway Overview
Caption: Major pathways for palladium catalyst deactivation.
Best Practices for Reproducibility
-
Reagent Qualification: Always use reagents from a reliable source and consider re-purifying or analyzing batches that give inconsistent results. Boronic acids, in particular, can be prone to degradation.
-
Strictly Inert Conditions: Develop a consistent and rigorous procedure for degassing solvents and maintaining an inert atmosphere. Even small amounts of oxygen can have a significant impact.[4]
-
Precise Reagent Addition: Use precise techniques for adding all reagents, especially the catalyst and ligand, to ensure consistent stoichiometry in every reaction.
-
Documentation: Keep detailed records of all reaction parameters, including the source and lot number of all reagents, to help identify the source of variability.
By systematically addressing these potential causes of catalyst deactivation, researchers can significantly improve the success rate and reproducibility of palladium-catalyzed cross-coupling reactions with indazole substrates.
References
-
Yuan, N., Gudmundsson, A., Gustafson, K. P. J., Oschmann, M., Tai, C.-W., Persson, I., Zou, X., Verho, O., Bajnóczi, É. G., & Bäckvall, J.-E. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2999–3008. Retrieved from [Link]
-
Yuan, N., Gudmundsson, A., Gustafson, K. P. J., Oschmann, M., Tai, C.-W., Persson, I., Zou, X., Verho, O., Bajnóczi, É. G., & Bäckvall, J.-E. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health. Retrieved from [Link]
-
Yuan, N., Gudmundsson, A., Gustafson, K. P. J., Oschmann, M., Tai, C.-W., Persson, I., Zou, X., Verho, O., Bajnóczi, É. G., & Bäckvall, J.-E. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ResearchGate. Retrieved from [Link]
-
Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5566–5576. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Muthukumar, V., Al-Anazy, M. M., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 13(31), 21473–21484. Retrieved from [Link]
-
Yuan, N., Gudmundsson, A., Gustafson, K. P. J., Oschmann, M., Tai, C.-W., Persson, I., Zou, X., Verho, O., Bajnóczi, É. G., & Bäckvall, J.-E. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. SLU publication database (SLUpub). Retrieved from [Link]
-
Eigenberger, G., & Weger, E. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 217(1-2), 1-14. Retrieved from [Link]
-
DENSsolutions. (2020, April 21). In Situ helps to understand the recovery of deactivated palladium catalyst. Retrieved from [Link]
-
Fairlamb, I. J. S., Kapdi, A. R., & Lee, A. F. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1873–1886. Retrieved from [Link]
-
Buchwald, S. L., & Fors, B. P. (2014). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Muthukumar, V., Al-Anazy, M. M., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Retrieved from [Link]
-
Organ, M. G., & Mitchell, D. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]
-
Ammar, M., Ayadi, S., Abderrahim, R., & El Abed, D. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3508. Retrieved from [Link]
-
Jin, L., Wang, Y., Sun, Y., & Gao, J. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(6), 3959. Retrieved from [Link]
-
Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 128(7), 997–1005. Retrieved from [Link]
-
Aufiero, M., Proutière, F., & Schoenebeck, F. (2012). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Semantic Scholar. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Li, J., Chen, J., Wang, L., & Shi, Y. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Chemistry Portal. Retrieved from [Link]
-
The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
Fairlamb, I. J. S., Kapdi, A. R., & Lee, A. F. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1873-1886. Retrieved from [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
-
Boujdi, K., et al. (2025). Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177–2250. Retrieved from [Link]
-
Jin, L., Wang, Y., Sun, Y., & Gao, J. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. Retrieved from [Link]
-
Hartwig, J. F., & Larsen, M. A. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12029–12122. Retrieved from [Link]
-
Peng, J., Gao, Y., Hu, W., Gao, Y., Hu, M., Wu, W., Ren, Y., & Jiang, H. (2017). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry, 82(1), 331–342. Retrieved from [Link]
-
Kwong, F. Y., So, C. M., & Choy, P. Y. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. Retrieved from [Link]
-
Biscoe, M. R., Barder, T. E., & Buchwald, S. L. (2007). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 129(8), 2212–2213. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Eigenberger, G., & Weger, E. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Polar Indazole Derivatives
Welcome to the technical support center for the purification of polar indazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. The inherent polarity and basicity of the indazole nucleus often complicate standard purification protocols. This resource provides a structured approach to troubleshooting common issues and offers detailed methodologies grounded in chemical principles to enhance the purity, yield, and efficiency of your work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles faced during the purification of polar indazole derivatives.
Q1: My polar indazole derivative is either stuck at the baseline or streaks badly during normal-phase silica gel chromatography. What's happening?
A: This is a classic issue arising from the strong interaction between your polar, often basic, indazole derivative and the acidic silanol groups on the surface of standard silica gel. This interaction leads to poor mobility and significant peak tailing. The mobile phases typically used, like ethyl acetate/hexane, are often not polar enough to elute the compound effectively.[1][2] To overcome this, you can add a basic modifier like triethylamine or ammonia (e.g., 0.1-2% in your mobile phase) to neutralize the acidic sites on the silica, thereby reducing the strong adsorption and improving the peak shape.[3]
Q2: I tried using reversed-phase (RP) HPLC, but my compound eluted immediately in the solvent front. Why did this happen and what is the solution?
A: Your compound is too polar to be retained by the non-polar stationary phase (e.g., C18) used in reversed-phase chromatography.[4][5] In RP-HPLC, retention is driven by hydrophobic interactions; highly polar molecules have little affinity for the stationary phase and are swept through the column with the polar mobile phase.[6][7][8]
The most effective solution is to switch to a different chromatographic mode called Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (like silica, diol, or amide) and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a smaller amount of an aqueous buffer.[9][10] This technique is specifically designed to retain and separate very polar compounds that perform poorly in reversed-phase mode.[11][12]
Q3: Is crystallization a viable option for purifying highly polar indazoles?
A: Absolutely. Crystallization can be a highly effective and scalable method for purifying polar compounds, provided a suitable solvent system can be found. The key is to identify a solvent (or solvent mixture) in which your indazole derivative has poor solubility at room temperature but high solubility at an elevated temperature.[13] Common solvents for polar molecules include alcohols (ethanol, methanol), water, or mixtures such as ethanol/water or acetone/water.[14][15][16] If your compound "oils out" instead of crystallizing, it indicates the solution is too supersaturated or cooling too quickly.
Q4: What is the difference between 1H- and 2H-indazole tautomers, and does this affect purification?
A: Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable form.[17] During synthesis, particularly N-alkylation or N-arylation, mixtures of both isomers are often produced.[18] These isomers can have different polarities and chromatographic behaviors. Their separation often requires high-resolution techniques. While column chromatography is common, methods using recrystallization from mixed solvents have also been developed to separate these isomers on a larger scale.[14]
Troubleshooting Guides & Advanced Strategies
This section provides in-depth solutions to more complex purification challenges, organized by technique.
Chromatographic Techniques
When simple methods fail, a more nuanced approach to chromatography is required. The choice of stationary and mobile phases is critical for success.
The following diagram outlines a logical process for selecting the best chromatographic method for your polar indazole derivative.
Caption: Decision tree for selecting a chromatographic purification strategy.
| Problem | Primary Cause(s) | Solutions & Explanations |
| Peak Tailing (NP) | Strong interaction between the basic indazole nitrogen and acidic silanol groups on the silica surface. | 1. Add a Basic Modifier: Incorporate 0.1-2% triethylamine (TEA) or ammonium hydroxide into the mobile phase to mask the acidic sites.[3] 2. Switch to Alumina: Use neutral or basic alumina as the stationary phase, which is more compatible with basic compounds.[2] 3. Use Amino-Propyl Silica: This bonded phase provides a less acidic surface and can improve peak shape.[19] |
| Co-elution of Impurities | Insufficient selectivity of the chosen chromatographic system. | 1. Optimize the Gradient (HPLC/Flash): Switch from an isocratic to a gradient elution. A shallower gradient often provides better resolution. 2. Change Solvent System: If using DCM/MeOH, try ACN/Water (HILIC) or explore ternary systems. Different solvents alter selectivity. 3. Switch Stationary Phase: The selectivity between silica, C18, and HILIC phases is vastly different. HILIC, in particular, offers a unique selectivity compared to RP-HPLC. |
| Low Recovery / Decomposition | The compound is unstable on the stationary phase (typically acidic silica). | 1. Test Stability: Spot the compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears or the original spot diminishes, it indicates instability.[1] 2. Deactivate Silica: Pass a non-polar solvent containing 1-2% of your chosen modifier (e.g., TEA) through the column before loading your sample. 3. Use an Alternative Technique: If instability is severe, avoid silica gel altogether and opt for crystallization or RP/HILIC chromatography. |
| Chiral Indazole Separation | Enantiomers have identical physical properties in a non-chiral environment and will not separate on standard columns. | 1. Chiral Chromatography: This is the most direct method. Use a chiral stationary phase (CSP), such as those based on polysaccharides (amylose, cellulose) or macrocyclic glycopeptides.[20][21] 2. Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient results than HPLC.[22][23] |
Crystallization
Crystallization is an excellent technique for purification, especially on a larger scale. Success hinges on methodical solvent screening.
| Problem | Primary Cause(s) | Solutions & Explanations |
| Compound "Oils Out" | The solution is too concentrated (supersaturated), or the temperature drop is too rapid. Impurities can also inhibit crystal lattice formation. | 1. Add More Solvent: Add a small amount of the hot solvent to redissolve the oil, then allow it to cool much more slowly. 2. Use a Co-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol), then slowly add a "poor" anti-solvent (e.g., water or hexane) until turbidity persists. Re-heat to clarify and cool slowly.[13][14] 3. Lower the Concentration: Start with a more dilute solution. |
| No Crystals Form | The solution is not sufficiently supersaturated, or nucleation has not been initiated. | 1. Induce Crystallization: Gently scratch the inside of the flask with a glass rod at the air-solution interface to create nucleation sites. Add a "seed" crystal of the pure compound if available.[13] 2. Slow Evaporation: Allow the solvent to evaporate slowly over several hours or days to gently increase the concentration. 3. Refrigerate/Freeze: Cool the solution to a lower temperature to decrease solubility further. |
| Product Still Impure | The chosen solvent did not effectively differentiate between the product and the impurity. Insoluble impurities were not removed. | 1. Perform Hot Filtration: If insoluble impurities are present, dissolve the compound in a minimum of hot solvent and quickly filter it through a pre-heated funnel before allowing the filtrate to cool.[13] 2. Repeat Recrystallization: A second recrystallization in a different solvent system can significantly improve purity. 3. Wash Crystals: After filtering, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor. |
Acid-Base Extraction
The basic nitrogen atoms in the indazole ring allow for purification using acid-base extraction. This technique is excellent for removing non-basic or neutral impurities.
Caption: Workflow for purifying a basic indazole derivative via acid-base extraction.
Experimental Protocols
Protocol 1: HILIC Flash Chromatography Purification
This protocol is ideal for separating a polar indazole from impurities of different polarities.
-
Stationary Phase Selection: Choose a silica gel column. For flash chromatography, standard silica (e.g., Biotage® Sfär HC) is effective.[10]
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile (ACN)
-
Solvent B: Deionized Water (often with an additive like 0.1% formic acid or ammonium acetate to improve peak shape).
-
-
Sample Preparation: Dissolve the crude indazole derivative in a solvent with a composition similar to or weaker than the initial mobile phase (e.g., 95:5 ACN/Water). If solubility is an issue, use a minimal amount of a stronger solvent like methanol or DMSO and dilute with ACN. For best results, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% ACN / 5% Water) for at least 5 column volumes (CV).
-
Elution and Gradient:
-
Load the sample onto the column.
-
Begin elution with the initial mobile phase for 1-2 CV.
-
Run a linear gradient to increase the percentage of the strong solvent (Water). A typical gradient might be from 5% Water to 40% Water over 10-15 CV.[10]
-
Causality: In HILIC, increasing the water content decreases retention, which is the opposite of reversed-phase. The highly organic mobile phase establishes a water-rich layer on the polar stationary phase, into which polar analytes partition. Increasing the water content in the bulk mobile phase disrupts this partitioning and elutes the compounds.[9][11]
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
Protocol 2: Recrystallization from a Co-Solvent System
This method is useful when a single ideal solvent cannot be found.
-
Solvent Selection: Identify a "good" solvent in which your compound is highly soluble (e.g., ethanol, methanol) and a "poor" anti-solvent in which it is sparingly soluble (e.g., water, hexane). The two solvents must be miscible.
-
Dissolution: Place the crude indazole derivative in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (hot) required to fully dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" anti-solvent dropwise with swirling until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote larger crystal growth, do not disturb the flask. Once at room temperature, you may place it in an ice bath or refrigerator to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
References
-
Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. Available at: [Link]
-
Advion. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Available at: [Link]
-
Lesellier, E. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. Available at: [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Available at: [Link]
-
van Zelst, F. H. M., van Meerten, S. G. J., & Kentgens, A. P. M. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions, 218, 465-481. Available at: [Link]
-
LCGC International. (2018, November 1). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. Available at: [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Available at: [Link]
-
van Zelst, F. H. M., van Meerten, S. G. J., & Kentgens, A. P. M. (2019). Characterising polar compounds using supercritical fluid chromatography-nuclear magnetic resonance spectroscopy (SFC-NMR). Faraday discussions, 218(0), 465–481. Available at: [Link]
-
Wikipedia. (n.d.). Supercritical fluid chromatography. Available at: [Link]
-
Organic Syntheses. (n.d.). Indazole. Available at: [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Available at: [Link]
- Google Patents. (n.d.). CN103232443A - Indazole derivative crystal and its preparation method and use.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Available at: [Link]
-
Buchwald, S. L., & Liu, P. (2021). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 143(10), 3975–3981. Available at: [Link]
-
IOSR Journal of Pharmacy (IOSRPHR). (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Available at: [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Available at: [Link]
-
National Institutes of Health. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]
-
PubMed. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Available at: [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. Available at: [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Available at: [Link]
-
iajps. (n.d.). ion exchange chromatography. Available at: [Link]
-
Journal of Organic & Inorganic Chemistry. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Available at: [Link]
-
ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. Available at: [Link]
-
PharmaTutor. (2016, October 24). A BRIEF REVIEW ON ION EXCHANGE CHROMATOGRAPHY. Available at: [Link]
-
MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Available at: [Link]
-
PubMed. (n.d.). Ion-Exchange Chromatography: Basic Principles and Application. Available at: [Link]
-
YouTube. (2012, October 2). Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. Available at: [Link]
-
ACS Fall 2025. (n.d.). Indazole synthesis from chalcone abstract. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]
- Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Available at: [Link]
-
Pharma Group. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds. Available at: [Link]
Sources
- 1. Purification [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 10. biotage.com [biotage.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. teledynelabs.com [teledynelabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 15. jchr.org [jchr.org]
- 16. CN103232443A - Indazole derivative crystal and its preparation method and use - Google Patents [patents.google.com]
- 17. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indazole synthesis [organic-chemistry.org]
- 19. biotage.com [biotage.com]
- 20. Enantiomeric Separation of New Chiral Azole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Boronic Acid Homocoupling in Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common and often frustrating side reaction: the homocoupling of boronic acids. By understanding the underlying mechanisms and implementing strategic protocols, you can significantly improve the yield and purity of your desired cross-coupled products.
Understanding the Enemy: The Mechanism of Homocoupling
Before diving into solutions, it's crucial to understand how and why boronic acid homocoupling occurs. This side reaction, which leads to the formation of symmetrical biaryls from your boronic acid starting material, primarily proceeds through two major pathways.
Pathway A: Oxygen-Mediated Homocoupling
The most prevalent cause of homocoupling is the presence of dissolved oxygen in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then undergo a transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled biaryl and regenerate Pd(0).[1][3] This process is particularly problematic when using Pd(II) precatalysts, as any Pd(II) not efficiently reduced to Pd(0) at the start of the reaction can directly participate in this unwanted pathway.[1][3][4]
Pathway B: Reductive Homocoupling from Pd(II) Precatalysts
When using Pd(II) sources like Pd(OAc)₂ or PdCl₂, the precatalyst must be reduced to the catalytically active Pd(0) state for the Suzuki cycle to begin.[3][4] One pathway for this reduction involves the boronic acid itself acting as the reducing agent. In this scenario, two molecules of the boronic acid react with the Pd(II) precatalyst, forming the homocoupled product and generating the necessary Pd(0) for the main catalytic cycle.[1][3] While this does initiate the desired reaction, it comes at the cost of consuming your valuable boronic acid and generating impurities.
Caption: Mechanisms of boronic acid homocoupling.
Troubleshooting Guide: A Systematic Approach
When faced with significant homocoupling, a systematic approach to troubleshooting is key. The following sections break down the common culprits and provide targeted solutions.
Problem Area 1: Reaction Atmosphere
Is your reaction rigorously protected from oxygen? This is the first and most critical question to ask.
| Symptom | Root Cause | Recommended Action |
| Significant homocoupling, especially when the reaction is run open to air or with minimal inert gas protection. | Oxygen Contamination: Dissolved oxygen in solvents and reagents is a primary driver for homocoupling.[1][2] | Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Common techniques include sparging with an inert gas (argon or nitrogen) for 20-30 minutes or using the freeze-pump-thaw method (at least three cycles) for more sensitive reactions.[4] Maintain a positive pressure of inert gas throughout the reaction. |
Data Point: The Impact of Dissolved Oxygen A study on the synthesis of LY451395 clearly demonstrated the correlation between dissolved oxygen levels and the formation of a homocoupled dimer.
| Dissolved Oxygen (ppm) | Homocoupling Byproduct (%) |
| 3.3 | 0.18 |
| 0.5 | 0.071 |
| Data adapted from Miller, W. D., et al. (2007).[1][5] |
Problem Area 2: Palladium Source and Ligand Choice
Is your catalyst system promoting the side reaction?
| Symptom | Root Cause | Recommended Action |
| High homocoupling when using Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂. | Inefficient Reduction of Pd(II): The reduction of Pd(II) to Pd(0) using the boronic acid as a reductant inherently produces the homocoupled byproduct.[1][3] | Use a Pd(0) Source: Switch to a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃, which can enter the catalytic cycle directly without a reduction step.[4] Employ Modern Precatalysts: Buchwald's G3/G4 or PEPPSI-type precatalysts are designed for clean and efficient generation of the active Pd(0) species, minimizing side reactions.[3][4] |
| Homocoupling persists even with a Pd(0) source. | Ligand Choice: Ligands that are not sufficiently bulky or electron-donating may not effectively stabilize the palladium center or promote the desired reductive elimination step over side reactions. | Optimize the Ligand: Use bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][6] Their steric hindrance can prevent the formation of intermediates leading to homocoupling, and their electronic properties can accelerate the desired cross-coupling.[4][7] |
Problem Area 3: Reagents and Stoichiometry
Could your reagent setup be favoring the side reaction?
| Symptom | Root Cause | Recommended Action |
| Homocoupling is observed early in the reaction or at high boronic acid concentrations. | High Instantaneous Concentration of Boronic Acid: A high concentration of the boronic acid can increase the rate of the bimolecular homocoupling reaction. | Slow Addition of Boronic Acid: Instead of adding all the boronic acid at once, add it slowly over a period of time using a syringe pump.[4][8] This keeps the instantaneous concentration low, favoring the desired cross-coupling pathway. |
| Homocoupling competes with the main reaction throughout the run. | Stoichiometry: If the boronic acid is in large excess or the aryl halide is consumed, the catalyst may preferentially react with the remaining boronic acid. | Adjust Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the aryl halide. This ensures the palladium catalyst is more likely to engage in the productive oxidative addition step with the halide rather than the homocoupling pathway.[4] |
| The boronic acid is known to be unstable. | Protodeboronation: Some boronic acids, particularly heteroaryl types, are prone to hydrolysis (protodeboronation), which removes them from the reaction.[3] This can alter stoichiometry and reaction kinetics. | Use Boronate Esters: Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates.[3][9] MIDA boronates, in particular, offer a slow-release mechanism for the boronic acid under basic conditions, which can suppress side reactions.[9][10] |
Problem Area 4: Reaction Conditions
Are the temperature, base, or solvent choices suboptimal?
| Symptom | Root Cause | Recommended Action |
| Increased homocoupling at elevated temperatures. | High Temperature: While often necessary to drive the reaction, high temperatures can also accelerate side reactions like homocoupling.[11][12] | Lower the Temperature: Find the minimum temperature required for a reasonable reaction rate. Sometimes, a longer reaction time at a lower temperature provides a cleaner product profile.[4][13] |
| Homocoupling is prevalent with strong bases. | Base Choice: The base activates the boronic acid for transmetalation, but its choice can influence reaction pathways.[7][14][15] Very strong bases might accelerate unwanted side reactions. | Screen Weaker Bases: Try using milder bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[5][16] The optimal base is often substrate-dependent and requires screening. |
| Reaction is run in protic solvents. | Solvent Choice: Protic solvents can participate in side reactions. For instance, alcohols can be a source of hydrides leading to dehalogenation, a related side reaction.[16] | Use Aprotic Solvents: Favor aprotic solvents like dioxane, THF, or toluene.[4][16] If aqueous conditions are necessary, carefully optimize the water ratio. |
Frequently Asked Questions (FAQs)
Q1: I've degassed my reaction thoroughly but still see homocoupling. What's the next most likely cause? A1: If oxygen is rigorously excluded, the next factor to investigate is your palladium source.[1][2] If you are using a Pd(II) precatalyst, it's likely that homocoupling is occurring during the initial reduction to Pd(0).[3][4] Switching to a direct Pd(0) source like Pd₂(dba)₃ or a modern precatalyst like a Buchwald G3 palladacycle is the most effective next step.[4]
Q2: Can the purity of my boronic acid affect homocoupling? A2: Yes, indirectly. While impurities themselves might not directly cause homocoupling, boronic acids can degrade over time, often forming boroxines (cyclic anhydrides). This can affect the stoichiometry of your reaction. More importantly, if the boronic acid is impure, you might be adding more than the intended stoichiometric amount to compensate, which can increase the rate of homocoupling. Always use high-purity boronic acids.[17]
Q3: Is it possible to completely eliminate homocoupling? A3: In many cases, it is possible to reduce homocoupling to negligible levels (e.g., <1-2%). A combination of rigorous degassing, using a Pd(0) source or an advanced precatalyst, employing a bulky ligand, and optimizing stoichiometry (slow addition of boronic acid or slight excess of aryl halide) is a powerful strategy to achieve this.[1][4]
Q4: I've heard adding a mild reducing agent can help. How does that work? A4: Yes, adding a mild reducing agent like potassium formate has been shown to suppress homocoupling.[1][18] The hypothesis is that the reducing agent helps to keep the palladium in its active Pd(0) state or scavenges any Pd(II) species that might form, thereby preventing them from participating in the homocoupling pathway.[1][8] This strategy is particularly useful when using Pd(II) precatalysts.
Experimental Protocol: General Method for Minimizing Homocoupling
This protocol provides a robust starting point. Optimization for specific substrates is likely required.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid or Ester (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv), finely ground
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent via cannula or syringe.
-
Degassing (Optional but Recommended): Sparge the resulting mixture with argon for an additional 15-20 minutes.
-
Reagent Addition: Add the boronic acid as a solid under a positive flow of inert gas. Alternative (for problematic cases): Dissolve the boronic acid in a minimum amount of degassed solvent and add it slowly to the reaction mixture via a syringe pump over 1-2 hours.
-
Heating: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(13), 1958-1962.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Retrieved from [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Retrieved from [Link]
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7491.
-
ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Retrieved from [Link]
-
MDPI. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
MDPI. (2018). Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. Retrieved from [Link]
-
PubMed. (2023). Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
- Google Patents. (n.d.). US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions.
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Room-Temperature Suzuki−Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Retrieved from [Link]
-
S-Zr. (n.d.). High-Purity Boronic Acids: Essential Components for Advanced Material Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 硼酸及衍生物_化学合成_化学和生化试剂-默克生命科学 [sigmaaldrich.cn]
- 10. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nbinno.com [nbinno.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Temperature for Indazole Cyclization Reactions
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature in indazole cyclization reactions. Here, you will find in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions for higher yields and purity.
Troubleshooting Guide: Temperature-Related Issues in Indazole Cyclization
This section addresses specific experimental issues where temperature is a likely culprit, offering potential causes and actionable solutions.
Issue 1: Low Yield or Incomplete Conversion
Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. How can I determine if the temperature is the problem and what steps should I take to improve it?
A: Low yields and incomplete conversions are common challenges in indazole synthesis, and suboptimal reaction temperature is a primary factor.[1] The ideal temperature provides sufficient energy to overcome the activation barrier for cyclization without promoting degradation or unwanted side reactions.
-
Causality:
-
Insufficient Temperature: The reaction may lack the necessary activation energy, leading to a slow or stalled reaction. This is particularly relevant for classical methods like Cadogan-type cyclizations which often require high temperatures.[1]
-
Excessive Temperature: While higher temperatures can increase reaction rates, excessive heat can lead to the decomposition of starting materials, intermediates, or the final indazole product.[1][2] This is especially true for substrates with sensitive functional groups.
-
Reaction-Specific Requirements: Different synthetic routes have vastly different optimal temperature ranges. For example, modern palladium-catalyzed methods can be efficient at milder temperatures, whereas traditional thermal cyclizations might require reflux conditions.[1][3]
-
-
Troubleshooting Protocol:
-
Literature Review: First, consult the literature for the specific class of indazole you are synthesizing. Note the temperature ranges reported for similar substrates and catalysts.
-
Systematic Temperature Screening: Conduct a systematic screening of temperatures to identify the optimal point for your specific reaction. A typical approach is to run small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C, 100 °C, and reflux), monitoring the progress by TLC or LC-MS.
-
Stepwise Temperature Ramping: For sensitive substrates, consider a protocol where the temperature is gradually increased over the course of the reaction. This can help in the clean formation of intermediates before the final, higher-energy cyclization step.
-
Issue 2: Significant Side Product Formation
Q: I am observing significant side product formation, such as hydrazones, dimers, or amide impurities. How can I minimize these by optimizing the temperature?
A: The formation of side products is a clear indication that the reaction conditions, particularly temperature, are not selective for the desired cyclization pathway.
-
Causality and Solutions:
-
Persistent Hydrazone Impurities: Hydrazones are common intermediates in many indazole syntheses.[1] If the cyclization step is incomplete due to insufficient temperature, they will remain as impurities.
-
Solution: Gradually increase the reaction temperature to promote the final ring-closing step. Ensure the temperature is high enough to facilitate cyclization but not so high as to cause decomposition.
-
-
Dimerization and Oligomerization: At excessively high temperatures, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers and other oligomeric byproducts.[4]
-
Solution: Lower the reaction temperature. If a lower temperature results in a slow reaction, a more active catalyst or a different solvent system may be required to achieve a reasonable reaction rate at the milder temperature.
-
-
Amide Impurities from Nitrile Hydrolysis: In syntheses starting from ortho-substituted benzonitriles, elevated temperatures can promote the hydrolysis of the cyano group to an amide, especially if water is present.[5]
-
Frequently Asked Questions (FAQs) on Temperature Optimization
Q1: What is the typical temperature range for indazole cyclization reactions?
A: There is no single "typical" temperature range, as it is highly dependent on the synthetic method:
-
Classical/Thermal Methods: Reactions like the Cadogan-Sundberg cyclization often require high temperatures, sometimes in excess of 150 °C.[6][7]
-
Metal-Catalyzed Reactions: Modern transition-metal-catalyzed reactions, particularly those using palladium or copper, can often be run at much milder temperatures, ranging from room temperature to around 80-120 °C.[1][3][8]
-
Photochemical Reactions: Some novel methods utilize photochemical activation, allowing for reactions to proceed at ambient temperatures.[9]
-
Mild, Metal-Free Methods: Certain newer protocols, such as those involving the cyclization of o-aminobenzoximes, can proceed at temperatures as low as 0-23 °C.[4]
Q2: How does solvent choice interact with temperature optimization?
A: Solvent and temperature are intrinsically linked. The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure.[1] Furthermore, the solvent's polarity can affect the solubility of reactants and the stability of intermediates, thereby influencing the optimal temperature.[10] When screening temperatures, it is often beneficial to also screen a few different solvents with appropriate boiling points and polarities. Aprotic solvents like DMSO and DMF have been reported to improve yields in some cases.[4][10]
Q3: Can microwave irradiation be used to optimize temperature and reaction time?
A: Yes, microwave-assisted synthesis is an excellent technique for rapidly screening reaction conditions and often leads to significantly shorter reaction times and improved yields.[4] The targeted heating provided by microwaves can efficiently promote cyclization while minimizing the formation of byproducts that might result from prolonged heating with a conventional oil bath.
Data and Protocols
Table 1: Effect of Temperature on Indazole Synthesis Yield (Representative Data)
| Entry | Reactant Type | Method | Temperature (°C) | Yield (%) | Observations | Reference |
| 1 | 2,6-bisbenzylidenecyclohexanone | Catalyst-free | 80 | 66 | Incomplete conversion | [2] |
| 2 | 2,6-bisbenzylidenecyclohexanone | Catalyst-free | 100 | 85 | Good yield | [2] |
| 3 | 2,6-bisbenzylidenecyclohexanone | Catalyst-free | 110 | 95 | Optimal Yield | [2] |
| 4 | 2,6-bisbenzylidenecyclohexanone | Catalyst-free | 120 | Decreased | Increased side products | [2] |
| 5 | ortho-nitrobenzaldehyde | Cadogan-Sundberg | 80 | 75-85 | Mild & efficient | [3] |
| 6 | 2-aminobenzyl alcohol | Mills Reaction/Cyclization | Room Temp | up to 88 | Metal-free, mild | [11] |
Experimental Protocol: Systematic Temperature Screening for Indazole Cyclization
-
Setup: In parallel reaction vials, place your starting materials, catalyst (if applicable), and solvent under an inert atmosphere if required.
-
Temperature Gradient: Place the vials in a parallel synthesizer or separate heating blocks set to a range of temperatures (e.g., 40 °C, 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction.
-
Analysis: Quench the aliquots and analyze them by TLC or LC-MS to determine the consumption of starting material and the formation of the desired product and any byproducts.
-
Optimization: Based on the results, identify the temperature that gives the best balance of reaction rate, yield, and purity. Further fine-tuning can be done in a narrower temperature range around this optimum.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in indazole cyclization.
Caption: Troubleshooting workflow for temperature optimization.
References
- Benchchem. Indazole Synthesis: A Technical Support and Troubleshooting Guide. Benchchem.
- Benchchem. Troubleshooting low yields in 3-aminoindazole synthesis. Benchchem.
- ResearchGate. Effect of temperature on the synthesis of indazoles a | Download Table. ResearchGate.
- Benchchem. troubleshooting regioselectivity in 2H-indazole synthesis. Benchchem.
- Benchchem. Technical Support Center: Indazole Synthesis via Intramolecular Cyclization. Benchchem.
- Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26, 1229-1232.
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16, 3114-3117.
- NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
- Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal.
- Tang, et al. (Year). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- ResearchGate. Optimization for the cyclization step | Download Scientific Diagram. ResearchGate.
- IJSDR. Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR.
- Zhu, J. S., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. eScholarship.org.
- J. Org. Chem. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. J. Org. Chem., 88, 4209–4223.
- ResearchGate. Optimization of reaction conditions for the synthesis of indazolones. ResearchGate.
- Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34.
- Benchchem. Technical Support Center: Optimization of 2H-Indazole Synthesis. Benchchem.
- ACS Publications. (2024). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. ACS Publications.
- Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry.
- ResearchGate. Control experiment and plausible mechanism of the cyclization step by SOBr2/AcOH. ResearchGate.
- Benchchem. how to avoid N-1 vs N-2 isomerization in indazole synthesis. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. caribjscitech.com [caribjscitech.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 3-Bromo-6-methyl-1H-indazole
Welcome to the technical support center for 3-Bromo-6-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to anticipate and resolve challenges in your work. This document is structured to address the stability and handling of 3-Bromo-6-methyl-1H-indazole, offering troubleshooting advice and answers to frequently asked questions.
Physicochemical Properties and Safety Overview
A foundational understanding of the physicochemical properties and safety profile of 3-Bromo-6-methyl-1H-indazole is paramount for its effective and safe use.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| Appearance | Off-white to light brown solid | [2] (by analogy) |
| Melting Point | Not widely reported; related compounds melt in the range of 180-186 °C | [2] |
| Solubility | Generally soluble in organic solvents like DMSO, DMF, and alcohols | [2] (by analogy) |
| CAS Number | 7746-27-2 | [3] |
Safety Precautions:
3-Bromo-6-methyl-1H-indazole is an irritant and should be handled with appropriate personal protective equipment (PPE).[1]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[6] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[4]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 3-Bromo-6-methyl-1H-indazole.
Q1: My solid 3-Bromo-6-methyl-1H-indazole has darkened over time. Is it still usable?
A1: A change in color from off-white to yellowish or brownish suggests potential degradation. While slight discoloration may not significantly impact purity for some applications, it is a warning sign. The primary concern is the formation of unknown impurities that could interfere with your reaction or biological assay.
-
Recommendation: Before use, it is crucial to re-analyze the material by HPLC to assess its purity and by LC-MS to identify any potential degradation products. For sensitive applications, such as in late-stage drug development, using freshly sourced or purified material is advisable.
Q2: I observe multiple spots on the TLC of my reaction involving 3-Bromo-6-methyl-1H-indazole, even at the start. What could be the cause?
A2: This is a common issue that can stem from either the quality of your starting material or its instability under the reaction conditions.
-
Starting Material Purity: As mentioned in Q1, your 3-Bromo-6-methyl-1H-indazole may have degraded during storage. Always check the purity of your starting material by TLC or HPLC before beginning your reaction.
-
Reaction Conditions: The indazole ring system can be sensitive to certain reagents and conditions. For example, strong acids or bases, high temperatures, or prolonged reaction times can lead to decomposition. Consider if any of your reaction components are incompatible with the indazole core.
Q3: What are the likely impurities in a sample of 3-Bromo-6-methyl-1H-indazole?
A3: Impurities can arise from the synthetic route or from degradation.
-
Synthetic Impurities:
-
Starting Materials: Incomplete reaction can leave residual starting materials, such as 6-methyl-1H-indazole.
-
Isomers: Depending on the synthetic pathway, regioisomers may form.
-
Over-bromination: Formation of di-bromo species is a possibility.[8]
-
-
Degradation Products: The compound can degrade if not stored properly, especially when exposed to light, air (oxidation), and moisture.[8] The specific degradation products are not well-documented, but forced degradation studies on the related 6-Bromo-1H-indazole suggest that hydrolysis and oxidation products are likely.[2]
Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues related to the stability of 3-Bromo-6-methyl-1H-indazole.
Issue 1: Low Yield or Incomplete Reaction
Symptom: Your reaction (e.g., Suzuki coupling, Buchwald-Hartwig amination) proceeds with low yield or stalls, with a significant amount of starting material remaining.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Degraded Starting Material | 1. Verify Purity: Analyze your 3-Bromo-6-methyl-1H-indazole by HPLC and ¹H NMR to confirm its identity and purity. 2. Purify if Necessary: If impurities are detected, consider recrystallization or column chromatography. |
| Incompatibility with Reaction Conditions | 1. Temperature: Indazoles can be thermally sensitive. Try running the reaction at a lower temperature for a longer duration. 2. Base Sensitivity: Some strong bases can deprotonate the indazole N-H, leading to side reactions. Consider using a weaker or sterically hindered base. 3. Solvent Effects: Ensure your solvent is dry and de-gassed, as residual water or oxygen can promote degradation. |
| Catalyst Deactivation | The starting material or its impurities might be poisoning your catalyst. Try increasing the catalyst loading or using a more robust catalyst system. |
Issue 2: Formation of Unexpected Byproducts
Symptom: You observe significant formation of unexpected byproducts in your reaction mixture, complicating purification and reducing yield.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Debromination | Under certain reductive conditions or with some palladium catalysts, the bromine atom can be cleaved, leading to the formation of 6-methyl-1H-indazole. If this is observed, screen different catalysts and ligands. |
| Ring Opening/Modification | Although less common, harsh acidic or basic conditions could potentially lead to the opening or rearrangement of the indazole ring. Buffer your reaction if possible, or use milder conditions. |
| Reaction with Solvent | In some cases, the reactive intermediates in your reaction could react with the solvent, especially at elevated temperatures. Choose a more inert solvent if this is suspected. |
Visualizing the Troubleshooting Workflow
Caption: Workflow for the forced degradation study of 3-Bromo-6-methyl-1H-indazole.
By understanding the potential stability issues of 3-Bromo-6-methyl-1H-indazole and employing the troubleshooting strategies and analytical protocols outlined in this guide, researchers can ensure the integrity of their starting materials and the robustness of their experimental outcomes.
References
-
PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-bromo-3-methyl-1h-indazole (C8H7BrN2). Retrieved from [Link]
-
PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. Retrieved from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
-
PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
PubMed. (n.d.). 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. Retrieved from [Link]
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
YouTube. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! Retrieved from [Link]
Sources
- 1. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7746-27-2 Cas No. | 6-Bromo-3-methyl-1H-indazole | Apollo [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Impurity Profiling of 3-Bromo-6-methyl-1H-indazole by HPLC
Welcome to the technical support center for the analysis of 3-Bromo-6-methyl-1H-indazole. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges associated with identifying and quantifying impurities in this important heterocyclic compound using High-Performance Liquid Chromatography (HPLC). Here, we synthesize technical protocols with field-proven insights to help you troubleshoot issues and ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the routine analysis of 3-Bromo-6-methyl-1H-indazole.
Q1: What are the most likely impurities I will encounter in my sample?
Impurities typically arise from two main sources: the synthetic process and degradation.
-
Process-Related Impurities: These are byproducts or unreacted materials from the synthesis. Given a common synthetic route starting from 4-bromo-2-methylaniline, you should be vigilant for the following[1]:
-
Starting Materials: Residual 4-bromo-2-methylaniline.
-
Intermediates: Unreacted intermediates from diazotization and cyclization steps.
-
Regioisomers: Incorrect positioning of the bromine atom can lead to isomers such as 5-Bromo-6-methyl-1H-indazole or 7-Bromo-6-methyl-1H-indazole. Indazole chemistry can also yield N-alkylation isomers (N1 vs. N2), which, while not an issue for the parent compound, can be a factor in subsequent derivatization steps[2][3].
-
Over-bromination: Formation of di-bromo species (e.g., 3,5-dibromo-6-methyl-1H-indazole).
-
-
Degradation Products: The compound can degrade under environmental stress. A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from these degradants. Forced degradation studies help predict these impurities[4].
-
Hydrolytic: Under harsh acidic or basic conditions, the C3-bromo group can be replaced by a hydroxyl group, forming 3-Hydroxy-6-methyl-1H-indazole[5][6].
-
Oxidative: The methyl group at the C6 position is susceptible to oxidation, potentially forming 3-Bromo-1H-indazole-6-carboxylic acid or the corresponding alcohol. The indazole ring itself can also be oxidized to form N-oxides.
-
Photolytic/Thermal: Exposure to light or high heat can cause debromination, yielding 6-methyl-1H-indazole, or lead to the formation of dimers.
-
Q2: I see an unexpected peak in my chromatogram. How do I begin to identify it?
A systematic approach is key:
-
Run a Blank: Inject your mobile phase/diluent to ensure the peak is not a system contaminant ("ghost peak").
-
Review the Synthesis: Hypothesize potential impurities based on the synthetic route as discussed in Q1.
-
Use a Photodiode Array (PDA) Detector: A PDA detector can provide the UV spectrum of the unknown peak. Comparing this spectrum to your main compound can indicate if it is a related compound (similar chromophore) or a structurally different impurity.
-
LC-MS Analysis: The most powerful tool for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) provides the molecular weight of the unknown, which is a critical piece of the puzzle for determining its structure.
Q3: My main peak for 3-Bromo-6-methyl-1H-indazole is tailing. What is the cause and how can I fix it?
Peak tailing is a common and frustrating issue, often caused by secondary interactions between the analyte and the stationary phase. For a basic compound like an indazole, the most likely culprit is interaction with acidic silanol groups on the silica surface of the C18 column[7].
-
Primary Cause: Ionized, acidic silanol groups (Si-O⁻) on the stationary phase can form strong ionic interactions with the protonated basic nitrogen of the indazole ring, slowing its elution from specific sites on the packing material and causing the peak to tail.
-
Solutions:
-
Lower Mobile Phase pH: Add a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. A pH of around 3 will protonate the silanol groups (Si-OH), minimizing their ability to interact with the protonated basic analyte[7].
-
Use a Modern, End-capped Column: Employ a high-purity, base-deactivated column where the residual silanol groups are chemically bonded ("end-capped") to reduce their activity.
-
Reduce Sample Overload: Injecting too much sample can saturate the primary retention sites and lead to tailing. Try reducing the injection volume or sample concentration.
-
In-Depth Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: (Most common for indazoles) Strong interaction between the basic analyte and acidic silica surface.[7] 2. Column Void/Contamination: A void at the column inlet or a blocked frit can distort the sample path. 3. Extra-Column Volume: Excessive tubing length or diameter between the injector and detector. | 1a. Lower mobile phase pH to ~3 with 0.1% formic acid. 1b. Use a modern, end-capped, base-deactivated C18 or a polar-embedded phase column. 2a. Reverse flush the column (if permitted by the manufacturer). If this fails, replace the column. 2b. Use a guard column and ensure proper sample filtration to protect the analytical column. 3. Use tubing with a smaller internal diameter (e.g., 0.125 mm) and minimize its length. |
| Peak Fronting | 1. Sample Overload: Exceeding the mass capacity of the column. 2. Sample Solvent Incompatibility: Dissolving the sample in a much stronger solvent than the initial mobile phase (e.g., pure acetonitrile when the mobile phase starts at 10% acetonitrile). | 1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in the initial mobile phase composition or a weaker solvent. |
| Peak Splitting | 1. Partially Blocked Column Frit: Contamination from sample or mobile phase particulates. 2. Sample Solvent Effect: Severe incompatibility between sample solvent and mobile phase. 3. Co-elution: Two impurities are eluting very close together. | 1. Reverse flush the column. If ineffective, replace the column and use an in-line filter going forward. 2. Prepare the sample in the mobile phase. 3. Modify the gradient or mobile phase to improve resolution. Analyze with LC-MS to check for multiple masses under the peak. |
graph Troubleshooting_Peak_Tailing { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];Start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is mobile phase pH ~3?"]; Check_Column [label="Is column modern & end-capped?"]; Check_Load [label="Is sample load low?"]; Fix_pH [label="Action: Add 0.1% Formic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fix_Column [label="Action: Use Base-Deactivated Column", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fix_Load [label="Action: Reduce Injection Volume", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Hardware [label="Check for column void or extra-column volume"]; Fix_Hardware [label="Action: Replace column / Optimize tubing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_pH; Check_pH -> Fix_pH [label="No"]; Check_pH -> Check_Column [label="Yes"]; Check_Column -> Fix_Column [label="No"]; Check_Column -> Check_Load [label="Yes"]; Check_Load -> Fix_Load [label="No"]; Check_Load -> Check_Hardware [label="Yes"]; Check_Hardware -> Fix_Hardware; }
Caption: Decision tree for troubleshooting peak tailing.
Problem 2: Retention Time Drift or Poor Reproducibility
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Gradual Shift (to shorter RT) | 1. Column Degradation: Loss of stationary phase, especially at high pH (>8) or temperature. 2. Accumulation of Contaminants: Strongly retained compounds altering the stationary phase. | 1. Ensure mobile phase pH is within the column's stable range (typically 2-8 for silica). 2. Implement a column wash step with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) after each sequence. |
| Gradual Shift (to longer RT) | 1. Pump Malfunction: Inconsistent mobile phase composition due to faulty check valves or seals. 2. Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions. | 1. Service the pump: sonicate check valves, replace seals if necessary. 2. Increase the equilibration time before the first injection. A good rule of thumb is 10-15 column volumes. |
| Random, Erratic Shifts | 1. Air Bubbles in Pump: Inadequate mobile phase degassing. 2. Temperature Fluctuations: Unstable column temperature. | 1. Degas mobile phases thoroughly using an in-line degasser, sonication, or helium sparging. 2. Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C). |
Experimental Protocols
Protocol 1: Foundational HPLC Method for Impurity Profiling
This method serves as a robust starting point for the analysis of 3-Bromo-6-methyl-1H-indazole. Optimization may be required based on the specific impurities present and the HPLC system used. This protocol is based on established methods for similar halogenated heterocyclic compounds[8][9].
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 2.7 or 3.5 µm | Provides good retention for moderately polar compounds. Smaller particle sizes offer higher efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape for basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% to 95% B over 20 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | A small volume minimizes potential for peak distortion. |
| Detector | PDA/UV at 254 nm | Indazole derivatives typically have strong absorbance around this wavelength. A PDA allows for peak purity analysis. |
| Sample Diluent | 50:50 Acetonitrile:Water | A diluent that is compatible with the mobile phase and ensures sample solubility. |
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas both solutions.
-
Standard Preparation: Accurately weigh ~10 mg of 3-Bromo-6-methyl-1H-indazole reference standard and dissolve in 100 mL of diluent to create a 100 µg/mL stock solution.
-
Sample Preparation: Prepare the sample to a similar concentration as the standard using the same diluent. Filter through a 0.45 µm syringe filter prior to injection.
-
System Setup and Equilibration: Install the column and set up the HPLC system with the parameters listed above. Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Analysis: Inject a blank (diluent), followed by the standard solution, and then the sample solutions.
Caption: General workflow for developing a stability-indicating HPLC method.
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential to develop a truly stability-indicating method by demonstrating that the analytical procedure can separate the API from its potential degradation products[4]. The goal is to achieve 5-20% degradation of the API.
-
Prepare Stock Solution: Prepare a stock solution of 3-Bromo-6-methyl-1H-indazole at approximately 1 mg/mL in a 50:50 acetonitrile/water mixture.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 80 °C for 4 hours. Cool and neutralize with 1M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature for 2 hours. Cool and neutralize with 1M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid powder in an oven at 105 °C for 24 hours. Also, heat a solution of the stock at 80 °C for 24 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) and white light (ICH option 1 or 2) for a defined period.
-
-
Analysis: After exposure, dilute the stressed samples to the target concentration (e.g., 100 µg/mL) and analyze using the HPLC method described in Protocol 1 alongside an unstressed control sample.
-
Evaluation:
-
Check for the appearance of new peaks (degradants).
-
Ensure the main API peak is well-resolved from all degradant peaks (Resolution > 2.0).
-
Perform peak purity analysis using a PDA detector to confirm that the API peak is spectrally homogeneous in the presence of degradants.
-
References
-
Shaikh, A. A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Retrieved from [Link]
-
Eade, R. A., et al. (1969). Syntheses of heterocyclic compounds. Part XVIII. Aminolysis of 3-aryl-4-bromosydnones, and acid hydrolysis of 3-arylsydnoneimines. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
Elguero, J., et al. (2013). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. Retrieved from [Link]
-
Morales, M. T., et al. (2012). HPLC chromatograms of the synthesized compounds. a Methyl 13-keto-(Z). ResearchGate. Retrieved from [Link]
-
Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21336465, 6-bromo-3-methyl-1H-indazole. Retrieved from [Link]
-
Sharma, P., et al. (2023). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Hughes, E. D., et al. (1940). Mechanism of substitution at a saturated carbon atom. Part XVI. Hydrolysis of methyl, ethyl, isopropyl and tert.-butyl bromides in acidic solutions under conditions believed to be conducive to uniformity of mechanism. Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
Sharma, P., et al. (2023). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Giraud, F., et al. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. Retrieved from [Link]
-
Di Nicola, C., et al. (2022). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),.... Retrieved from [Link]
-
Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Retrieved from [Link]
-
Singh, U. P., et al. (2016). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. Retrieved from [Link]
-
Narayanaswami, V., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.4: Hydrolysis Reactions. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Retrieved from [Link]
-
Elguero, J., et al. (1972). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses of heterocyclic compounds. Part XVIII. Aminolysis of 3-aryl-4-bromosydnones, and acid hydrolysis of 3-arylsydnoneimines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Broad Peaks in NMR Spectra of Indazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole compounds. This guide provides in-depth troubleshooting strategies and detailed protocols to address a common challenge in the NMR analysis of these important N-heterocyclic scaffolds: the appearance of broad peaks. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed experimental choices.
Part 1: Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the common issues and observations you might encounter during your NMR experiments with indazoles.
Question 1: Why is the N-H proton of my indazole showing up as a very broad singlet, or why is it missing entirely?
This is the most frequent observation for indazole compounds and typically points to one or a combination of three phenomena: rapid chemical exchange, tautomerization, and quadrupolar broadening.
-
Chemical Exchange: The N-H proton is acidic and "labile," meaning it can rapidly exchange with other labile protons in the sample.[1] This can include trace amounts of water in your deuterated solvent, or intermolecular exchange between two indazole molecules. When this exchange happens on a timescale comparable to the NMR experiment, the signal for the N-H proton broadens significantly.[2] If the exchange is very fast, the peak can become so broad that it merges with the baseline and seems to disappear.
-
Tautomerism: Indazole exists in a state of equilibrium between two tautomeric forms: the 1H-indazole and the 2H-indazole.[3] The 1H-tautomer is generally the more stable and, therefore, more abundant form.[3] However, if the rate of interconversion between these two forms is intermediate on the NMR timescale, the protons on the heterocyclic ring and the N-H proton itself will experience two different chemical environments, leading to significant peak broadening.[3][4]
*dot graph Tautomerism { layout=neato; rankdir=LR; node [shape=none, margin=0]; edge [arrowhead=none];
} *dot Figure 1: Tautomeric equilibrium between 1H- and 2H-indazole.
-
Quadrupolar Broadening: Nitrogen-14 (¹⁴N), the most abundant isotope of nitrogen, is a quadrupolar nucleus (spin I > 1/2).[5] Nuclei with a non-spherical charge distribution interact with local electric field gradients, leading to a rapid relaxation mechanism.[6] This rapid relaxation of the ¹⁴N nucleus can broaden the signals of protons directly attached to it, such as the N-H proton.[6][7]
Troubleshooting Steps:
-
D₂O Exchange: To confirm if the broad peak is an exchangeable N-H proton, perform a D₂O shake. The labile N-H proton will exchange with deuterium, and the signal will disappear from your ¹H NMR spectrum.[1][8][9] See Protocol 1 for a detailed procedure.
-
Use a Hydrogen-Bonding Solvent: Solvents like DMSO-d₆ or acetone-d₆ can form strong hydrogen bonds with the N-H proton.[10] This slows down intermolecular proton exchange, often resulting in a sharper N-H signal compared to spectra recorded in CDCl₃.[11][12]
-
Variable Temperature (VT) NMR: Lowering the temperature can slow down both chemical exchange and tautomeric interconversion, potentially resolving the broad peak into two or more sharper signals.[11] Conversely, increasing the temperature can sometimes accelerate the exchange, causing the broad peak to coalesce into a single, sharp, averaged signal.[13] See Protocol 2 for details.
Question 2: Some of the aromatic (C-H) protons on my indazole ring are also broad. What could be the cause?
While the N-H proton is most affected, broadening of the aromatic C-H signals, particularly those on the pyrazole ring (e.g., H3), often points towards an intermediate rate of tautomeric exchange .[3]
-
Causality: The chemical shifts of the protons on the heterocyclic ring are different in the 1H- and 2H-tautomers. If the exchange rate between these tautomers is in the intermediate regime on the NMR timescale (k_exchange ≈ |Δν|), the spectrometer detects an average of the two states, resulting in broad peaks for the affected protons.[4] Protons closer to the site of tautomerization (the nitrogen atoms) will experience a larger difference in their chemical environment and are therefore more likely to be broadened.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: This is the most effective tool for this issue. By changing the temperature, you can shift the exchange rate into the slow or fast regime.
-
Low Temperature: If you cool the sample, the exchange will slow down (k_exchange << |Δν|), and you should see two distinct sets of sharper peaks corresponding to the two tautomers.[13] The ratio of their integrals will give you the equilibrium constant at that temperature.
-
High Temperature: If you heat the sample, the exchange will accelerate (k_exchange >> |Δν|), and the broad peaks should coalesce into a single set of sharp, population-weighted average signals.[13] This can be very useful for simplifying the spectrum for structural confirmation. Refer to Protocol 2 .
-
-
2D NMR Spectroscopy: Even if some peaks are broad, 2D NMR techniques can often help with structural assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It can help identify which protons are associated with which carbon signals, even if the proton signal is broad.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[14] This is invaluable for connecting different fragments of the molecule and assigning quaternary carbons, which can help piece together the structure despite peak broadening in the 1D spectrum.[15][16] See Protocol 3 .
-
Question 3: I've tried changing the temperature, but my peaks are still broad. What else could be wrong?
If the issue persists after addressing chemical exchange and tautomerism, consider these other potential causes:
-
Sample Concentration and Aggregation: At high concentrations, indazole molecules can form intermolecular hydrogen-bonded aggregates (dimers, oligomers). If the exchange between the monomeric and aggregated states is on the intermediate NMR timescale, this can lead to broadening.
-
Troubleshooting: Acquire spectra at different concentrations. If the peak shapes and chemical shifts change significantly upon dilution, aggregation is a likely cause.
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions (e.g., from catalysts or glassware) can cause significant line broadening due to their effect on nuclear relaxation times.[2]
-
Troubleshooting: Try passing your sample through a small plug of Celite or silica gel to remove particulate impurities. Ensure high-purity solvents and clean glassware are used.
-
-
Poor Shimming: An inhomogeneous magnetic field is a common instrumental reason for broad peaks.[17]
-
Troubleshooting: Always check the line shape of the residual solvent peak (e.g., CHCl₃ in CDCl₃). If the solvent peak is also broad and distorted, the instrument's shimming needs to be improved.[18] Re-shimming the instrument should resolve this issue.
-
Part 2: Detailed Experimental Protocols
Here we provide step-by-step methodologies for the key troubleshooting experiments.
Protocol 1: D₂O Exchange for Identification of Labile Protons
This protocol is used to definitively identify N-H or O-H protons.
-
Initial Spectrum: Prepare your indazole sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the chemical shift and appearance of the suspected N-H peak.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.[8]
-
Mix Thoroughly: Cap the NMR tube securely and shake it vigorously for 10-20 seconds to ensure thorough mixing and facilitate the H/D exchange.[17] The D₂O does not need to be miscible with the solvent.[8]
-
Re-acquire Spectrum: Place the tube back in the spectrometer. It is not necessary to re-shim if only a small amount of D₂O was added. Acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The peak corresponding to the N-H proton should have disappeared or be significantly diminished in the second spectrum.[1] A new, potentially broad peak corresponding to HOD may appear, typically between 4.5-5.0 ppm in CDCl₃ or around 3.4 ppm in DMSO-d₆.[1]
Protocol 2: Variable Temperature (VT) NMR for Studying Dynamic Processes
This protocol helps in resolving peaks broadened by chemical exchange or tautomerism. Caution: Always be aware of the freezing and boiling points of your solvent to avoid damaging the NMR tube and probe.[19][20] Use appropriate, high-quality NMR tubes (e.g., Pyrex) for VT experiments.[21]
-
Solvent Selection: Choose a deuterated solvent with a wide liquid range suitable for your desired temperature study (e.g., toluene-d₈: -95°C to 111°C; DMSO-d₆: 18.5°C to 189°C).
-
Setup: Insert your sample and acquire a standard ¹H spectrum at room temperature (e.g., 298 K). Lock and shim the instrument carefully.
-
Temperature Change (Incremental): Access the instrument's temperature control unit. Change the temperature in increments of 10-20 K.[21][22]
-
Equilibration: Allow the sample to equilibrate at the new temperature for at least 5-10 minutes before acquiring a spectrum.[20] The instrument software usually indicates when the temperature is stable.
-
Acquisition: Re-shim the instrument at each new temperature, as the magnetic field homogeneity is temperature-dependent. Acquire a ¹H spectrum.
-
Repeat: Continue changing the temperature incrementally and acquiring spectra until you observe a significant change in the peak shapes (sharpening or coalescence) or you reach the desired temperature limit.
-
Return to Ambient: When the experiment is complete, return the probe to room temperature slowly and in increments to avoid thermal shock.[19]
Protocol 3: Using 2D NMR to Circumvent Broad Peaks
When broad peaks in the 1D spectrum hinder analysis, 2D correlation experiments can provide the necessary connectivity information.
-
Acquire Standard Spectra: Obtain a high-quality ¹H NMR spectrum and a ¹³C NMR spectrum.
-
Acquire a COSY Spectrum: A ¹H-¹H COSY (Correlation Spectroscopy) experiment identifies protons that are scalar (J) coupled, typically over two or three bonds.[15] This helps establish proton-proton connectivities within spin systems, even if some of the involved peaks are broad.
-
Acquire an HSQC Spectrum: A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment identifies which protons are directly attached to which carbons. Each cross-peak correlates a proton with its carbon. This is extremely useful for assigning carbon signals based on their attached, known proton signals.
-
Acquire an HMBC Spectrum: A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for establishing the overall carbon skeleton.[16] It shows correlations between protons and carbons that are two, three, and sometimes four bonds away. This allows you to connect the spin systems identified in the COSY spectrum and to place quaternary carbons within the molecular structure.
-
Analysis: Use the combination of these spectra to build the molecular structure piece by piece. For example, even if the H3 proton of the indazole is broad, its correlation to the C3 carbon in the HSQC and its long-range correlations to other carbons (e.g., C4, C7a) in the HMBC can confirm its position and the overall structure.
Part 3: Data Summary Table
| Phenomenon | Primary NMR Observation | Recommended Solvent | Key Troubleshooting Experiment | Expected Outcome of Experiment |
| N-H Proton Exchange | Very broad singlet for N-H proton.[23] | DMSO-d₆, Acetone-d₆[11] | D₂O Exchange | N-H peak disappears.[8] |
| Tautomerism | Broadening of N-H and adjacent C-H protons (e.g., H3). | Toluene-d₈, THF-d₈ | Variable Temperature (VT) NMR | Cooling: Peaks sharpen into two sets. Heating: Peaks coalesce into one sharp set.[13] |
| Quadrupolar Broadening | Broadening of the N-H proton signal.[6] | DMSO-d₆ | ¹H-¹⁵N HMBC (Advanced) | Correlation to ¹⁵N confirms N-H bond; broadening is inherent. |
| Aggregation | Concentration-dependent chemical shifts and line shapes. | Any standard solvent | Dilution Study | Peaks sharpen and/or shift upon dilution. |
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
JEOL Ltd. (2019). Study of Chemical Exchange by NMR. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007). Proton NMR Assignment Tools - The D2O Shake. Retrieved from [Link]
-
Kwan, E. E. (2012). Lecture 11: Chemical Exchange. Harvard University. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. Retrieved from [Link]
- Masterson, L. R., & Mascioni, A. (2012). An introduction to NMR-based approaches for measuring protein dynamics. Concepts in Magnetic Resonance Part A, 40A(3), 119-137.
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]
- Akyüz, K. İ., & Akyüz, T. (2016). The Use of NMR Spectroscopy to Study Tautomerism. Current Organic Chemistry, 20(28), 2959-2975.
-
University of Oxford. (2018). Variable Temperature NMR Experiments. Retrieved from [Link]
- Martin, G. E. (1985). The NMR time scale.
- Gündüz, S., Kılıç, H., & Çelikesir, A. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5268-5277.
-
Kay, L. E. (2007). Chemical Exchange. University of Toronto. Retrieved from [Link]
-
Western University. (n.d.). VARIABLE-TEMPERATURE NMR EXPERIMENTS. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
- Limbach, H. H., Tolstoy, P. M., & Denisov, G. S. (2021). Double Proton Tautomerism via Intra- or Intermolecular Pathways? The Case of Tetramethyl Reductic Acid Studied by Dynamic NMR: Hydrogen Bond Association, Solvent and Kinetic H/D Isotope Effects. Molecules, 26(14), 4334.
-
Chemistry LibreTexts. (2022). Quadrupolar Coupling. Retrieved from [Link]
- Tormena, C. F. (2017). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Current Organic Chemistry, 21(1), 3-17.
- Al-Rawi, J. M. A., & Yousif, G. A. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Journal of Chemistry, 2015, 1-6.
-
OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]
- Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub.
-
University of Wisconsin-Madison. (2022). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC & Assignments in MNova. Retrieved from [Link]
-
Northwestern University. (n.d.). Variable Temperature (VT) Control for NMR. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Instructions for Variable Temperature (VT) Operation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
Organic Chemistry Data. (2020). 5-HMR-2.11 Chemical Shift Effects of OH Protons. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
Nanalysis. (2017). To D2O or not to D2O?. Retrieved from [Link]
-
Reddit. (2023). NMR Peak Broadening. Retrieved from [Link]
-
University of Calcutta. (n.d.). Consequences of nuclei with quadrupole moments in NMR. Retrieved from [Link]
- Canudo-Barreras, C. A., et al. (2022). Direct Synthesis of 2,4,5- Trisubstituted Imidazoles From Primary Alcohols By Diruthenium(II)
- Lyčka, A. (2014). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. Magnetic Resonance in Chemistry, 52(10), 579-593.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Chen, Y., & Chen, K. (2020). Lorentzian peak sharpening and sparse blind source separation for NMR spectroscopy. Journal of Mathematical Imaging and Vision, 62(9), 1269-1282.
-
Reddit. (2022). Quadrupolar relaxation in NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
YouTube. (2019). Sharp and Broad Intensity Lines 1H-NMR Spectroscopy. Retrieved from [Link]
-
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
YouTube. (2015). Deuterium in HNMR in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Retrieved from [Link]
- Canudo-Barreras, C. A., et al. (2022). Direct Synthesis of 2,4,5- Trisubstituted Imidazoles From Primary Alcohols By Diruthenium(II)
-
ResearchGate. (n.d.). Figure S1. 1H NMR of compounds 2 (400MHz, DMSO-d6) and 3 (400MHz, CDCl3). Retrieved from [Link]
-
Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
-
ResearchGate. (n.d.). Effect of varying ratios of solvent in the mixture of CDCl3 and DMSO-d6.... Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 4.1: Obtaining and Interpreting NMR Spectra. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 7-MULTI-4 NMR Spectroscopy of Quadrupolar Nuclei. Retrieved from [Link]
- Walder, B. J., et al. (2020). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials.
Sources
- 1. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 9. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. acdlabs.com [acdlabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ekwan.github.io [ekwan.github.io]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. researchgate.net [researchgate.net]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. Troubleshooting [chem.rochester.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. publish.uwo.ca [publish.uwo.ca]
- 20. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. imserc.northwestern.edu [imserc.northwestern.edu]
- 23. acdlabs.com [acdlabs.com]
Technical Support Center: Managing Exothermic Reactions in the Diazotization of Anilines
Welcome to the Technical Support Center for managing exothermic reactions during the diazotization of anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical knowledge, field-proven insights, and robust troubleshooting strategies for this critical, yet hazardous, chemical transformation.
The diazotization of a primary aromatic amine is a cornerstone of synthetic organic chemistry, providing a versatile diazonium salt intermediate that serves as a gateway to a vast array of aromatic compounds.[1][2][3] First reported by Peter Griess in 1858, this reaction involves treating an aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.[2][4] However, the reaction is notoriously exothermic and the resulting aryl diazonium salts are often thermally unstable, posing significant safety risks if not managed correctly.[5][6][7] This guide provides a structured approach to understanding, controlling, and troubleshooting the thermal aspects of this reaction.
Frequently Asked Questions (FAQs): Core Principles of Diazotization
This section addresses fundamental questions about the nature of the diazotization reaction, focusing on the causality behind standard experimental protocols.
Q1: Why is the diazotization of anilines a strongly exothermic reaction?
The formation of the diazonium salt from a primary amine and nitrous acid is an exothermic process, with a reaction enthalpy ranging from -65 kJ/mol to -150 kJ/mol, depending on the specific aniline and the mineral acid used.[6][7] The overall reaction involves the formation of a stable nitrogen-nitrogen triple bond in the diazonium ion and the formation of water. The mechanism proceeds through several steps, starting with the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in the presence of excess acid.[4][8] The nucleophilic amino group of the aniline then attacks the nitrosonium ion, initiating a cascade of proton transfers and dehydration steps that ultimately yield the aryl diazonium ion.[8][9] The significant release of energy is attributed to the net thermodynamics of these bond-forming and bond-breaking steps.
Q2: Why is strict temperature control at 0–5 °C absolutely critical?
Maintaining a low temperature, typically between 0–5 °C (273–278 K), is the most crucial safety and yield-determining factor in a diazotization reaction.[1][10] There are two primary reasons for this:
-
Diazonium Salt Instability: Aryl diazonium salts are thermally unstable.[10][11] At temperatures above 5 °C, they can decompose rapidly, often uncontrollably, to evolve nitrogen gas (N₂) and form highly reactive aryl cations.[12][13][14] This decomposition is not only a primary cause of low yield but also presents a significant safety hazard due to rapid gas evolution and the potential for a thermal runaway.[7] Some studies have shown the onset decomposition temperature for aniline diazonium salt to be as low as 27.21 °C.[5]
-
Prevention of Side Reactions: If the temperature rises, the newly formed diazonium salt can react with water to form phenols, which often appear as dark, tarry byproducts.[15][16] This side reaction directly consumes the desired product and complicates purification. Strict temperature control minimizes this decomposition pathway.[15]
Q3: What are the primary hazards associated with a loss of thermal control?
Losing control of a diazotization reaction can lead to severe laboratory incidents. The primary hazards include:
-
Thermal Runaway: The exothermic nature of the reaction can create a positive feedback loop where an increase in temperature accelerates the reaction rate, releasing more heat and further increasing the temperature.[5][17] This can lead to a violent, uncontrolled reaction.
-
Gas Evolution and Pressure Build-up: The decomposition of diazonium salts releases nitrogen gas.[7][12] In a runaway scenario, this gas can be generated very rapidly, leading to a dangerous pressure increase in a closed or inadequately vented vessel, potentially causing an explosion.[6][18]
-
Explosion Hazard of Solid Diazonium Salts: While typically kept in solution, if conditions cause the diazonium salt to precipitate and isolate as a dry solid, it can be highly explosive and sensitive to shock, friction, or heat.[11][15][18] It is a cardinal rule to never allow the undesired precipitation or isolation of diazonium salts unless their explosive properties are fully understood.[6][18][19]
Q4: What is the dual role of using excess strong mineral acid?
Using a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in excess is standard practice for two critical reasons:[10]
-
Generation of the Nitrosonium Ion: The acid protonates nitrous acid (generated in situ from NaNO₂), facilitating the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). This is the key reactive species that is attacked by the aniline.[10]
-
Prevention of Azo Coupling: In a less acidic medium, the newly formed, electrophilic diazonium salt can react with unreacted, nucleophilic aniline molecules. This side reaction, known as azo coupling, forms a diazoamino compound (a triazene), which appears as a colored precipitate and reduces the yield.[16] By maintaining high acidity, the unreacted aniline is fully protonated to its non-nucleophilic ammonium salt, effectively preventing it from participating in this unwanted side reaction.[10]
Troubleshooting Guide: Diagnosing and Solving Common Issues
This guide provides a systematic approach to troubleshooting specific problems encountered during the diazotization of anilines.
| Problem | Potential Root Causes | Troubleshooting Actions & Preventative Measures |
| Rapid, Uncontrolled Temperature Increase (Thermal Runaway) | 1. Rate of sodium nitrite addition is too fast.[5][6] 2. Inadequate cooling capacity (e.g., ice bath vs. ice-salt bath). 3. High concentration of reactants.[5][7] 4. Poor heat transfer due to inadequate stirring. | Immediate Actions: 1. Immediately stop the addition of the nitrite solution.[17] 2. Enhance cooling (e.g., add salt or dry ice to the cooling bath). Preventative Measures: 1. Add the sodium nitrite solution slowly and dropwise, monitoring the internal temperature continuously.[10][15] 2. Use an ice-salt bath to achieve temperatures below 0 °C.[10] 3. Ensure vigorous stirring to promote efficient heat transfer.[17] 4. Perform the reaction at a suitable dilution.[20] |
| Low Yield of Desired Product | 1. Decomposition of the diazonium salt due to temperatures >5 °C.[10] 2. Incomplete reaction due to insufficient acid or nitrite.[15] 3. Degradation of reagents (aniline or sodium nitrite).[10] 4. Premature work-up or subsequent reaction step. | 1. Verify Temperature Control: Ensure the internal reaction temperature never exceeds 5 °C.[10] 2. Check for Excess Nitrous Acid: After addition is complete, test the solution with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, confirming the amine has been consumed.[15] If the test is negative, more nitrite may be needed. 3. Use Fresh Reagents: Use high-purity aniline and a freshly prepared sodium nitrite solution.[10] 4. Use Immediately: Use the cold diazonium salt solution promptly in the next step, as it is unstable and decomposes over time.[15] |
| Formation of Dark Brown/Black Color or Tarry Byproducts | 1. Decomposition of the diazonium salt to form phenols.[15][16] 2. Azo coupling side reaction between the diazonium salt and unreacted aniline.[10] | 1. Strict Temperature Control: Maintain the reaction temperature rigorously between 0–5 °C. 2. Ensure Sufficient Acidity: Use an adequate excess of strong mineral acid to fully protonate the starting aniline and suppress azo coupling.[10] |
| Unexpected Solid Precipitates Out of Solution | 1. The aniline salt (e.g., aniline hydrochloride) is not fully soluble in the acidic medium.[10] 2. The diazonium salt itself is precipitating.[10] | 1. Ensure Complete Dissolution: Verify that the starting aniline is fully dissolved in the acid (forming the soluble salt) before cooling and starting the nitrite addition.[10] 2. Solvent Considerations: For anilines with poor solubility in aqueous acid, consider alternative diazotization methods in organic solvents. 3. Safety First: Never filter or isolate an unknown precipitated diazonium salt.[18][19] Assume it is explosive. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving common issues during diazotization.
Caption: Troubleshooting logic for diazotization reactions.
Experimental Protocols & Methodologies
Adherence to a validated protocol is essential for safety and reproducibility.
Protocol 1: Standard Laboratory-Scale Diazotization of Aniline
This protocol describes a general procedure for the diazotization of aniline to form benzenediazonium chloride, which is kept in solution for immediate use in a subsequent reaction (e.g., a Sandmeyer reaction).
Materials:
-
Aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (~3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Deionized Water
-
Ice
-
Sodium Chloride (rock salt)
-
Starch-iodide paper
Procedure:
-
Preparation of Aniline Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine the aniline and deionized water. Cool the flask in an ice-salt bath.
-
Acidification: Slowly add the concentrated hydrochloric acid to the stirred aniline mixture. The formation of aniline hydrochloride is exothermic; ensure the temperature is controlled. Continue stirring until all the aniline hydrochloride has dissolved. Cool the resulting clear solution to 0–5 °C.[16]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve the sodium nitrite in a minimal amount of cold deionized water. Cool this solution to 0–5 °C.
-
Diazotization: Add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride solution using the dropping funnel.[15] Crucially, the rate of addition must be controlled to ensure the internal reaction temperature does not rise above 5 °C. [10]
-
Monitoring and Completion: After the addition is complete, continue stirring the reaction mixture in the ice-salt bath for an additional 15-30 minutes.
-
Verification: Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to a piece of starch-iodide paper. An instantaneous blue-black color confirms that the diazotization is complete.[15]
-
Immediate Use: The resulting cold solution of benzenediazonium chloride is unstable and should be used immediately in the next synthetic step. DO NOT attempt to isolate the diazonium salt. [15]
Workflow for Safe Diazotization dot
graph TD { A[Start: Prepare Aniline/HCl Solution] --> B{Cool to 0-5°C in Ice-Salt Bath}; C[Prepare Cold NaNO₂ Solution] --> D{Add NaNO₂ Solution Dropwise}; B --> D; D --> E{Maintain Temp < 5°C}; E --> F{Stir for 15-30 min post-addition}; F --> G{Test with Starch-Iodide Paper}; G --> H{Positive Test? (Blue-black)}; H -- Yes --> I[End: Use Diazonium Solution Immediately]; H -- No --> D;
}
Sources
- 1. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 2. Diazotization Reaction Mechanism [unacademy.com]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. - Division of Research Safety | Illinois [drs.illinois.edu]
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Analysis of 3-Bromo-6-methyl-1H-indazole: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the structural elucidation of novel heterocyclic compounds is of paramount importance. The indazole scaffold, in particular, is a privileged structure found in a multitude of biologically active molecules. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of a key derivative, 3-Bromo-6-methyl-1H-indazole, and compares this powerful technique with other analytical methodologies. As Senior Application Scientists, our aim is to blend theoretical principles with practical, field-tested insights to empower researchers in their analytical endeavors.
The Significance of 3-Bromo-6-methyl-1H-indazole
3-Bromo-6-methyl-1H-indazole is a versatile building block in organic synthesis. The bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The methyl group at the 6-position can influence the molecule's electronic properties and steric interactions, making it a valuable synthon for creating libraries of compounds for drug discovery and materials science applications. Accurate and unambiguous characterization of this molecule is the first critical step in its journey towards novel applications.
In-Depth ¹H NMR Spectral Analysis of 3-Bromo-6-methyl-1H-indazole
¹H NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the electronic environment, connectivity, and stereochemistry of protons within a molecule. While a publicly available, peer-reviewed spectrum of 3-Bromo-6-methyl-1H-indazole is not readily accessible, we can predict its ¹H NMR spectrum with a high degree of confidence based on established principles and data from analogous substituted indazoles.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 3-Bromo-6-methyl-1H-indazole in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals for the N-H proton, the aromatic protons, and the methyl protons.
Caption: Analytical workflow for the characterization of a synthesized molecule.
Table 2: Comparison of Analytical Techniques for the Characterization of 3-Bromo-6-methyl-1H-indazole
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and stereochemistry. | Provides detailed structural information; non-destructive. | Can have overlapping signals in complex molecules; requires a relatively pure sample. |
| ¹³C NMR | Carbon skeleton of the molecule. | Complements ¹H NMR by showing all unique carbon atoms. | Lower sensitivity than ¹H NMR; requires longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; provides molecular formula with high-resolution MS. | Does not provide detailed structural connectivity information on its own. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quick and easy to perform; good for identifying key functional groups (e.g., N-H stretch). | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the sample. | Excellent for assessing purity and identifying impurities. | Does not provide structural information. |
Experimental Protocol for ¹H NMR Analysis
This protocol provides a standardized method for acquiring a high-quality ¹H NMR spectrum of 3-Bromo-6-methyl-1H-indazole.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.
Materials:
-
3-Bromo-6-methyl-1H-indazole sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the 3-Bromo-6-methyl-1H-indazole sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Cap the vial and gently vortex until the sample is completely dissolved.
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 16 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 1-2 seconds to ensure quantitative integration if needed.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Conclusion
The structural characterization of 3-Bromo-6-methyl-1H-indazole is a critical step for its use in research and development. ¹H NMR spectroscopy stands out as the primary technique for providing a detailed structural map of the molecule. By understanding the predicted chemical shifts and coupling patterns, researchers can confidently verify the identity and purity of their synthesized material. When integrated with complementary techniques such as ¹³C NMR, mass spectrometry, and IR spectroscopy, a complete and unambiguous structural assignment can be achieved, ensuring the integrity of subsequent scientific investigations.
References
-
Gowda, D. C., & Mahesh, B. (2004). A simple and convenient method for the synthesis of 3-substituted-1H-indazoles. Indian Journal of Chemistry - Section B, 43(10), 2249-2251. [Link]
A Senior Application Scientist's Comparative Guide to Purity Analysis of 3-Bromo-6-methyl-1H-indazole
For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 3-Bromo-6-methyl-1H-indazole is not merely a quality metric; it is the foundation of safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the robust purity assessment of this critical indazole derivative. Our focus extends beyond procedural steps to elucidate the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy analytical paradigm.
The Critical Role of Purity for 3-Bromo-6-methyl-1H-indazole
3-Bromo-6-methyl-1H-indazole serves as a vital building block in the synthesis of a multitude of pharmacologically active molecules. Its purity directly influences the impurity profile of the final API. Potential impurities may arise from the synthetic route, including unreacted starting materials, intermediates, byproducts from side reactions (e.g., regioisomers or over-brominated species), and degradation products.[1] Regulatory bodies such as the FDA and international guidelines like those from the ICH mandate stringent control over such impurities.[2][3][4][5][6] Therefore, a highly sensitive and specific analytical method is paramount.
Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC, particularly when coupled with a mass spectrometer, is the gold standard for purity analysis of non-volatile and thermally labile compounds like 3-Bromo-6-methyl-1H-indazole.[7] The technique offers high-resolution separation and definitive peak identification, making it indispensable for impurity profiling.
Causality Behind Experimental Choices
Our proposed HPLC-MS method is built upon a foundation of established chromatographic principles, tailored to the specific physicochemical properties of 3-Bromo-6-methyl-1H-indazole.
-
Stationary Phase Selection: A C18 stationary phase is the workhorse for reversed-phase chromatography and is selected here due to its hydrophobicity, which is well-suited for retaining and separating non-polar to moderately polar analytes like our target compound.[8] This choice is guided by the principles outlined in USP General Chapter <621> on chromatography.[9][10][11]
-
Mobile Phase Composition: A gradient elution using water and acetonitrile is employed. This approach, where the solvent strength is increased over time, ensures that both more polar impurities and the less polar main compound are eluted efficiently as sharp peaks, providing superior resolution compared to an isocratic method.[8] The addition of a small percentage (0.1%) of formic acid is a critical choice; it serves to protonate residual silanol groups on the silica-based stationary phase, minimizing peak tailing for the basic indazole moiety and improving peak shape.[8]
-
Mass Spectrometry Detection: Coupling the HPLC to a mass spectrometer provides an orthogonal detection method to standard UV. MS detection offers two profound advantages:
-
High Specificity: It provides mass-to-charge ratio (m/z) information for the parent compound and any related impurities, allowing for their unambiguous identification. For 3-Bromo-6-methyl-1H-indazole, the presence of a bromine atom results in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which serves as a definitive confirmation of bromine-containing species.[12]
-
Enhanced Sensitivity: MS can detect impurities at levels far below the capabilities of UV detectors, which is crucial for meeting stringent regulatory limits.[2][3][5]
-
Experimental Protocol: HPLC-MS for Purity of 3-Bromo-6-methyl-1H-indazole
This protocol is designed to be a robust starting point and must be validated according to ICH Q2(R2) guidelines before implementation in a regulated environment.[2][13][14][15]
1. Instrumentation:
-
HPLC or UHPLC system with a binary pump, autosampler, and column thermostat.
-
Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
2. Materials and Reagents:
-
3-Bromo-6-methyl-1H-indazole reference standard (purity ≥98%).
-
Acetonitrile (HPLC or LC-MS grade).
-
Water (HPLC or LC-MS grade).
-
Formic Acid (LC-MS grade).
3. Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high efficiency and resolution suitable for complex impurity profiles. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution of hydrophobic compounds. |
| Gradient | 5% B to 95% B over 10 min | Ensures elution of a wide range of polarity. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | Minimizes band broadening. |
| UV Detection | 254 nm | Common wavelength for aromatic compounds. |
4. Mass Spectrometer Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | Indazoles readily form [M+H]+ ions. |
| Capillary Voltage | 3.5 kV | Optimizes ion generation. |
| Source Temp. | 120 °C | Facilitates desolvation. |
| Desolvation Temp. | 350 °C | Ensures complete solvent removal. |
| Scan Range | 100-500 m/z | Covers the expected mass of the parent compound and potential impurities. |
5. Sample Preparation:
-
Prepare a stock solution of the 3-Bromo-6-methyl-1H-indazole sample at 1.0 mg/mL in methanol or acetonitrile.
-
Dilute this stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 10 µg/mL for injection.
6. Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.
-
The mass spectrum of each peak should be analyzed to confirm its identity, paying close attention to the bromine isotopic pattern for related impurities.
Workflow for HPLC-MS Purity Analysis
Caption: Workflow for HPLC-MS Purity Analysis of 3-Bromo-6-methyl-1H-indazole.
Alternative Purity Analysis Methods
While HPLC-MS is the premier choice, other techniques can be employed, often in a complementary role. The selection of a method is contingent on the specific analytical objective, available instrumentation, and the nature of the impurities being targeted.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7]
-
Applicability: Its primary utility in this context would be for the detection and quantification of volatile organic impurities, such as residual solvents from the synthesis (e.g., toluene, DMF) or volatile, low molecular weight starting materials or byproducts.[16][17]
-
Methodology: The sample is dissolved in a suitable solvent and injected into the GC, where it is vaporized. Separation occurs in a capillary column based on the analytes' boiling points and interactions with the stationary phase. The eluted compounds are then detected by a mass spectrometer.
-
Advantages: Unparalleled for residual solvent analysis; highly sensitive and specific for volatile compounds.
-
Limitations: Not suitable for the direct analysis of the non-volatile 3-Bromo-6-methyl-1H-indazole or its non-volatile impurities without derivatization, which adds complexity and potential for error.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers a rapid and cost-effective means for purity screening.[18][19][20]
-
Applicability: HPTLC can be used as a qualitative or semi-quantitative tool to quickly screen for the presence of major impurities. It is particularly useful for in-process controls during synthesis.[21][22]
-
Methodology: The sample is applied as a small spot or band onto a high-performance TLC plate (e.g., silica gel 60 F254). The plate is then developed in a sealed chamber with an appropriate mobile phase. The separated spots are visualized under UV light (254 nm) and their Rf values are compared to a reference standard. Densitometric scanning can provide semi-quantitative results.
-
Advantages: High throughput (multiple samples can be run simultaneously), low cost per sample, and minimal solvent consumption compared to HPLC.[20][23]
-
Limitations: Lower resolution and sensitivity compared to HPLC; quantification is less precise; not readily coupled to MS for definitive identification of unknown spots.
Comparative Performance Guide
The following table provides a summary of the key performance attributes for each technique in the context of analyzing 3-Bromo-6-methyl-1H-indazole. The values presented are typical and should be established for a specific, validated method.
| Performance Metric | HPLC-MS | GC-MS | HPTLC |
| Primary Application | Comprehensive Purity & Impurity ID | Residual Solvents & Volatile Impurities | Rapid Screening & In-Process Control |
| Specificity | Very High (Retention Time + Mass) | Very High (Retention Time + Mass) | Moderate (Rf Value + UV) |
| Sensitivity (Typical LOQ) | < 0.01% | < 10 ppm (for solvents) | ~ 0.1% |
| Quantitation Accuracy | Excellent | Excellent (for volatiles) | Good (Semi-quantitative) |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | High | Moderate | Low |
| Regulatory Acceptance | Gold Standard[2][3][5] | Standard for Volatiles | Complementary/Screening |
Decision Framework for Method Selection
The choice of analytical technique is a strategic decision based on the stage of drug development and the specific question being asked.
Caption: Logical framework for selecting the appropriate analytical method.
Conclusion
For the definitive purity analysis of 3-Bromo-6-methyl-1H-indazole, a validated HPLC-MS method is the authoritative and most robust choice. It provides the necessary specificity, sensitivity, and structural information required to meet the stringent demands of pharmaceutical development and regulatory compliance. The causality-driven design of the HPLC-MS protocol, from the C18 column to the ESI+ detection, ensures a self-validating system capable of accurately profiling the compound and its potential impurities.
While HPLC-MS stands as the primary recommendation, GC-MS and HPTLC serve as invaluable complementary techniques. GC-MS is essential for controlling volatile impurities and residual solvents, while HPTLC offers a cost-effective, high-throughput solution for preliminary screening and in-process controls. A multi-faceted analytical strategy, leveraging the strengths of each of these methods, provides the most comprehensive and trustworthy assessment of 3-Bromo-6-methyl-1H-indazole purity, ultimately safeguarding the quality and safety of the final drug product.
References
-
USP General Chapter <621> Chromatography. United States Pharmacopeia.
-
ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
USP General Chapter <621> Chromatography (Harmonized). United States Pharmacopeia.
-
FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
-
Understanding the Latest Revisions to USP <621>. Agilent Technologies.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
-
Quality Guidelines. International Council for Harmonisation.
-
<621> Chromatography - Notice of Adoption of Harmonized Standard. United States Pharmacopeia.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
Are You Sure You Understand USP <621>? LCGC International.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
Impurity Profiling of Pharmaceuticals. International Journal of Pharmaceutical Research and Applications.
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. World Journal of Pharmaceutical Research.
-
Impurity profiling of pharmaceuticals by thin-layer chromatography. ResearchGate.
-
Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment. PubMed.
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
-
A Review on Comparison of HPLC and HPTLC. ResearchGate.
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
-
GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. Medium.
-
A Comparison Study of HPLC and HPTLC: Principles, Instrumentations and Applications. ResearchGate.
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate.
-
GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB.
-
Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole. Benchchem.
-
Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2.
-
Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Benchchem.
-
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. HALO Columns.
-
Capillary gas chromatography/mass spectrometric determination of nitrogen aromatic compounds in complex mixtures. Analytical Chemistry.
-
6-Bromo-1-methyl-1H-indazole. PubChem.
-
Bromo pattern in Mass Spectrometry. YouTube.
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI.
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central.
-
The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. National Institute of Justice.
-
methyl 6-bromo-1h-indazole-3-carboxylate(885278-42-2) 1 h nmr. ChemicalBook.
-
1-METHYL-3,5-DIBROMO-1H-INDAZOLE. SpectraBase.
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.
-
Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. PubMed.
-
Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
-
Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. ResearchGate.
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. propharmagroup.com [propharmagroup.com]
- 4. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. usp.org [usp.org]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. starodub.nl [starodub.nl]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. imgroupofresearchers.com [imgroupofresearchers.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. ijsrtjournal.com [ijsrtjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to C-N Cross-Coupling: Suzuki-Miyaura vs. Buchwald-Hartwig
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the construction of carbon-nitrogen (C-N) bonds is a foundational pillar. The development of robust and versatile catalytic methods for forging these bonds has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in countless bioactive molecules and functional materials. Among the pantheon of cross-coupling reactions, the Buchwald-Hartwig amination has emerged as the gold standard for C-N bond formation. However, the venerable Suzuki-Miyaura coupling, a powerhouse for C-C bond formation, is often a point of comparison and occasional, albeit less common, application in this sphere.
This guide offers a comprehensive comparison of these two seminal palladium-catalyzed reactions for the specific task of C-N bond formation. We will delve into their mechanistic underpinnings, explore their respective substrate scopes and limitations, and provide practical, field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
The Contenders: A High-Level Overview
While both reactions are titans in the world of cross-coupling, their core competencies are distinct. The Buchwald-Hartwig amination was expressly developed for the synthesis of C-N bonds, coupling amines with aryl halides.[1] Conversely, the Suzuki-Miyaura reaction is renowned for its efficacy in forming C-C bonds by coupling organoboron compounds with organic halides.[2][3] Its application to direct C-N bond formation is not its primary utility and is significantly less common.[2]
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Primary Bond Formed | Carbon-Carbon (C-C)[2] | Carbon-Nitrogen (C-N)[1] |
| Nucleophile | Organoboron compounds (e.g., boronic acids)[2] | Amines (primary, secondary), amides, carbamates[4] |
| Typical Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂)[5] | Palladium complexes with specialized phosphine ligands[6] |
| Typical Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[2] | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄)[2] |
| Solvent | Often a mixture of organic solvent and water[5] | Anhydrous organic solvents (e.g., toluene, dioxane, THF)[7] |
Mechanistic Insights: The Catalytic Cycles
Understanding the catalytic cycles of both reactions is paramount to troubleshooting and optimizing reaction conditions. While both involve the fundamental steps of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination, the nature of the nucleophile dictates the key differences.[8][9]
The Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. A base is crucial at this stage to deprotonate the coordinated amine, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[9][10]
The Suzuki-Miyaura Coupling Cycle
The Suzuki-Miyaura cycle also commences with the oxidative addition of an organic halide to a Pd(0) species.[11] The key differentiating step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron compound.[12] Finally, reductive elimination forms the C-C bond and regenerates the Pd(0) catalyst.[8] While not the standard for C-N bond formation, variations using nitrogen-containing organoboron reagents exist but are far less common and general than the Buchwald-Hartwig approach.
Substrate Scope and Functional Group Tolerance
The choice between these two reactions often comes down to the specific substrates and the functional groups present in the starting materials.
Buchwald-Hartwig Amination: The scope of the Buchwald-Hartwig amination is exceptionally broad, a testament to decades of development by pioneers like Stephen Buchwald and John Hartwig.[1]
-
Aryl Halides/Pseudohalides: Aryl chlorides, bromides, iodides, and triflates are all viable substrates.[7] The reactivity generally follows the order I > Br > OTf > Cl.[10] The development of sterically hindered and electron-rich phosphine ligands has been crucial for the successful coupling of less reactive aryl chlorides.[1][7]
-
Amines: A vast array of nitrogen nucleophiles can be used, including primary and secondary aliphatic and aromatic amines, amides, carbamates, and sulfonamides.[1][10] The reaction has been successfully applied to complex heterocyclic amines, which are prevalent in pharmaceuticals.[6]
-
Functional Group Tolerance: Modern Buchwald-Hartwig protocols exhibit excellent functional group tolerance. However, strong bases like sodium tert-butoxide can be incompatible with sensitive functional groups such as esters and nitro groups.[13] The use of weaker bases like K₃PO₄ or Cs₂CO₃ can mitigate these issues, though sometimes at the cost of reaction efficiency.[10]
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is celebrated for its broad substrate scope in C-C bond formation and its remarkable functional group tolerance.[14][15]
-
Organic Halides/Pseudohalides: A wide range of aryl, vinyl, and alkyl halides and triflates can be employed.[16]
-
Organoboron Reagents: Boronic acids and their esters are the most common coupling partners. They are generally stable, commercially available, and have low toxicity.[5]
-
Functional Group Tolerance: A key advantage of the Suzuki-Miyaura reaction is its compatibility with a wide variety of functional groups, including those sensitive to the strong bases often used in Buchwald-Hartwig aminations. The reaction is often tolerant of water, and can even be run in aqueous media.[5][17] However, unprotected nitrogen-rich heterocycles can sometimes inhibit the catalyst.
Experimental Protocols: A Practical Comparison
Below are representative, generalized protocols for each reaction. It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Representative Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point for the coupling of an aryl bromide with a secondary amine.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (if solid), Pd(OAc)₂, XPhos, and NaOt-Bu.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add the anhydrous toluene via syringe, followed by the aryl bromide (if liquid) and the secondary amine.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated.
-
Purification: The crude product is typically purified by flash column chromatography.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the C-C coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask with a magnetic stir bar, combine the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[5]
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[5]
-
Solvent Addition: Add degassed toluene and degassed water via syringe.[5]
-
Reaction Execution: Heat the mixture in a preheated oil bath to 100 °C with vigorous stirring.[5]
-
Monitoring: Follow the reaction's progress by TLC or GC-MS (typically 2-24 hours).[5]
-
Work-up: After cooling, add water and extract the product with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated.[5]
-
Purification: Purify the residue by flash column chromatography.[5]
Decision-Making Workflow for C-N Bond Formation
For researchers facing the choice of methodology, the decision is generally straightforward. The following workflow illustrates the logical process.
Conclusion and Future Outlook
For the explicit purpose of forming C-N bonds, the Buchwald-Hartwig amination is unequivocally the superior and more established methodology.[2] Its mechanism is tailored for the coupling of amines with aryl halides, and the continuous development of sophisticated ligands has rendered it a remarkably versatile and powerful tool for modern synthesis.[1][6]
The Suzuki-Miyaura reaction, while a cornerstone for C-C bond formation, is not the appropriate choice for direct C-N coupling in most instances.[2] Its mild conditions and exceptional functional group tolerance make it the go-to method for constructing biaryl and other C-C linked systems.[14]
Ultimately, the choice of reaction is dictated by the desired bond. For the synthesis of N-aryl compounds, researchers should turn to the well-established and highly optimized Buchwald-Hartwig amination protocols. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and sustainable methods for C-N bond formation, further empowering chemists in their quest to construct the molecules that shape our world.
References
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021). Available at: [Link]
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879–12882.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012).
-
Chemistry Student. Buchwald-Hartwig Coupling. (2021). YouTube. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]
-
Organic Reaction Insights. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
-
ResearchGate. Substrate scope of aryl chlorides and amines. Available at: [Link]
- Kashani, S. K., Jessiman, J. E., et al. (2019).
-
CPhos in Buchwald-Hartwig Amination: Achieve Efficient C-N Bond Formation. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]
-
ResearchGate. Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024). Available at: [Link]
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. (2020).
- Kashani, S. K., Jessiman, J. E., et al. (2019).
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2025).
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in modern drug discovery. Journal of Medicinal Chemistry, 54(10), 3451–3479.
- Takale, B. S., Kong, F.-Y., & Thakore, R. R. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(3), 939.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- CatSci Ltd.
- Role of the Base in Buchwald–Hartwig Amin
-
The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]
- ResearchGate. Substrate scope of the Suzuki-Miyaura coupling reaction promoted by iodine.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Emadi, R., Nekoo, A. B., Molaverdi, F., & Sadeghi-Aliabadi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19047–19069.
- Takale, B. S., Kong, F.-Y., & Thakore, R. R. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. mt.com [mt.com]
A Senior Application Scientist's Guide to the Characterization Workflow for Synthesized Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug discovery, heterocyclic compounds are paramount. Their structural diversity and ability to interact with a wide range of biological targets make them a cornerstone of modern pharmaceuticals. However, the journey from a successful synthesis to a well-characterized, pure compound is rigorous and multi-faceted. This guide provides an in-depth, field-proven workflow for the comprehensive characterization of novel heterocyclic compounds, emphasizing the synergy between various analytical techniques to ensure scientific integrity.
The characterization process is not merely a checklist of techniques but a logical, self-validating system. Each step provides a piece of the puzzle, and together, they build a cohesive and undeniable structural and purity profile. This workflow is designed to be both efficient and thorough, meeting the high standards required for publication and regulatory submission.[1][2]
The Integrated Characterization Workflow
The effective characterization of a synthesized heterocyclic compound is a sequential process that begins with purification and culminates in the unambiguous determination of its structure and purity. The workflow ensures that each subsequent analytical step is performed on a homogenous sample, preventing misleading data interpretation.
Caption: Integrated workflow for heterocyclic compound characterization.
Part 1: Purification and Purity Assessment — The Foundation of Reliable Data
Chromatographic Methods: The Workhorse of Purification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of a synthesized compound.[5][6] These techniques separate components of a mixture based on their differential partitioning between a stationary and a mobile phase, providing both qualitative and quantitative purity data.
Comparison of Chromatographic Purity Assessment Techniques
| Technique | Principle | Primary Use | Advantages | Limitations |
| TLC | Adsorption | Rapid, qualitative check of reaction progress and crude purity. | Fast, inexpensive, requires minimal sample. | Not quantitative, lower resolution. |
| Column Chromatography | Adsorption | Primary purification of gram-scale quantities. | High capacity, cost-effective for large scale. | Time-consuming, solvent-intensive. |
| HPLC/UPLC | Various (Reversed-Phase is common) | Definitive quantitative purity assessment (>95% is standard).[7] | High resolution, high sensitivity, quantitative.[6] | Higher cost, requires method development. |
Experimental Protocol: Purity Determination by Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Thermal and Elemental Analysis: Orthogonal Confirmation
Melting Point Analysis: For crystalline solids, the melting point is a quick and effective indicator of purity.[8][9] Pure crystalline compounds typically melt over a narrow range (0.5–1 °C).[8] Impurities will broaden and depress the melting range.[10]
Elemental Analysis (CHNS): This technique determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a compound.[11] The results are used to confirm the empirical formula. For a proposed formula, the experimentally determined values should be within ±0.4% of the calculated values.[12][13]
Part 2: Structural Elucidation — Assembling the Molecular Puzzle
With a confirmed pure sample, the focus shifts to determining the precise arrangement of atoms within the molecule. This is achieved by combining data from various spectroscopic techniques.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules.[15][16] It provides detailed information about the carbon-hydrogen framework of a molecule.[17]
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in a molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of the complete molecular structure.[18][19]
Caption: Logic flow of NMR data integration for structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its exact molecular formula.[20][21]
-
Low-Resolution MS (LRMS): Provides the nominal molecular weight.
-
High-Resolution MS (HRMS): Measures the mass-to-charge ratio to a high degree of accuracy (typically <5 ppm), allowing for the determination of the molecular formula.[13] This is a critical piece of data for confirming the identity of a new compound.
Complementary Spectroscopic Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C=O, N-H, O-H) based on their characteristic vibrational frequencies.[22][23]
-
UV-Vis Spectroscopy: Provides information about conjugated systems within the molecule.[24]
Comparison of Core Structural Elucidation Techniques
| Technique | Information Provided | Sample Amount | Throughput | Key Advantage |
| NMR | Detailed connectivity, stereochemistry. | 1-10 mg | Low | Unparalleled structural detail.[18] |
| HRMS | Exact molecular formula. | <1 mg | High | Unambiguous formula determination. |
| FTIR | Presence of functional groups. | <1 mg | High | Quick functional group identification.[22] |
| X-Ray Crystallography | Absolute 3D structure.[25][26] | Crystal dependent | Very Low | The "gold standard" for absolute configuration.[27][28] |
Single Crystal X-Ray Diffraction: The Ultimate Confirmation
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional structure of the molecule.[25][26] It is the most reliable method for determining the absolute configuration of chiral centers.[27][28] While not always feasible, obtaining a crystal structure is considered definitive proof of structure.[29]
Conclusion: A Self-Validating Approach to Certainty
The characterization of a newly synthesized heterocyclic compound is a systematic process of evidence gathering. No single technique is sufficient on its own. The true power of this workflow lies in the convergence of data from orthogonal techniques. An HPLC chromatogram confirms purity, which validates the sharp melting point. The molecular formula from HRMS must be consistent with the elemental analysis and the fragments observed in the NMR spectra. The functional groups identified by FTIR must be accounted for in the final structure derived from NMR. It is this web of interconnected, self-validating data that provides the ultimate confidence in the identity, purity, and structure of a novel heterocyclic compound, paving the way for its further investigation as a potential therapeutic agent.
References
- Guidelines for Characterization of Organic Compounds. American Chemical Society. [URL: https://pubs.acs.org/paragonplus/submission/joceah/joceah_authguide.pdf]
- What Is Small Molecule Crystal Structure Analysis?. Rigaku. [URL: https://www.rigaku.
- How can the melting point measurement be used to assess the identity and the purity of crystalline materials?. Study.com. [URL: https://homework.study.
- Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7399047/]
- Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [URL: https://www.mt.
- Author Guidelines. American Chemical Society. [URL: https://pubs.acs.org/page/joc/submission/authors/index.html]
- Small molecule crystallography. Excillum. [URL: https://www.excillum.
- Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Advanced-NMR-techniques-for-structural-of-Pinto-Silva/a3818e612f026a7604439c20f183788a100650d5]
- Elemental Analysis | Definition, Techniques & Instruments. Study.com. [URL: https://study.com/learn/lesson/elemental-analysis-overview-techniques-instruments.html]
- Elemental analysis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Elemental_analysis]
- Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. [URL: https://ieeexplore.ieee.org/document/9673236]
- Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [URL: https://www.researchgate.
- Compound Characterization Checklist. American Chemical Society. [URL: https://pubs.acs.org/page/joceah/submission/ccc.html]
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [URL: https://esa.ipb.pt/pdf/Ref_Diana_Pinto_2011_2.pdf]
- Melting Point. Chemistry Online @ UTSC. [URL: https://www.utsc.utoronto.ca/webapps/chemistryonline/production/melting-point.php]
- Analytical Development & Validation. AmbioPharm. [URL: https://www.ambiopharm.
- Stoichiometry: Elemental Analysis. University of Wisconsin-Madison. [URL: https://www2.chem.wisc.edu/deptfiles/genchem/sstutorial/Text9/Tx96/tx96.html]
- Purity and Identification of Solids Using Melting Points. Portland State University. [URL: https://www.pdx.edu/chemistry/sites/g/files/znldhr3596/files/2021-08/CH337-Melting_Points-2013.pdf]
- 2.1: Melting Point Analysis. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/General_Lab_Techniques/Melting_Point_Analysis]
- API Purity and Impurity. Pharma Innovation. [URL: https://www.pharmainnovation.org/services/api-purity-and-impurity]
- Structure elucidation workflow based on NMR and MS/MS data. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-elucidation-workflow-based-on-NMR-and-MS-MS-data-a-The-workflow-combined_fig1_361288220]
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. [URL: https://www.researchgate.net/publication/328054045_Determination_of_Absolute_Configuration_Using_Single_Crystal_X-Ray_Diffraction]
- A transformer based generative chemical language AI model for structural elucidation of organic compounds. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10789182/]
- 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme. [URL: https://www.thieme-connect.com/products/ebooks/lookinside/10.1055/b-003-121588]
- NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate. [URL: https://www.researchgate.
- Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. African Journal of Biomedical Research. [URL: https://www.afrijbes.org/index.php/ajbr/article/view/7226]
- An International Study Evaluating Elemental Analysis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4536256/]
- Mass Spectrometry of Heterocyclic Compounds. Google Books. [URL: https://books.google.com/books/about/Mass_Spectrometry_of_Heterocyclic_Compo.html?id=__RFAQAAIAAJ]
- Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. ResearchGate. [URL: https://www.researchgate.net/publication/334685365_Recognition_of_Pharmacological_Bi-Heterocyclic_Compounds_by_Using_Terahertz_Time_Domain_Spectroscopy_and_Chemometrics]
- Mass Spectrometry of Heterocyclic Compounds. DTIC. [URL: https://apps.dtic.
- 1: Elemental Analysis. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Elemental_Analysis]
- Effective API analysis using UHPLC-UV and a single quadrupole mass detector. Technology Networks. [URL: https://www.technologynetworks.net/analysis/app-notes/effective-api-analysis-using-uhplc-uv-and-a-single-quadrupole-mass-detector-328605]
- Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology. [URL: https://ocw.mit.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7249767/]
- Author Guidelines. American Chemical Society. [URL: https://pubs.acs.org/page/joc/submission/authors/index.html]
- A framework for automated structure elucidation from routine NMR spectra. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc04238k]
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [URL: http://article.sapub.org/10.5923.j.ijmc.20140404.03.html]
- Advanced Strategies in Heterocyclic Compound Synthesis. BOC Sciences. [URL: https://www.bocsci.com/blog/advanced-strategies-in-heterocyclic-compound-synthesis/]
- A Framework for Automated Structure Elucidation from Routine NMR Data. American Chemical Society. [URL: https://www.acs.
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [URL: https://www.mdpi.com/1420-3049/29/2/499]
- HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?. Protheragen. [URL: https://www.protheragen.com/blog/hplc-assay-testing-what-it-is-and-why-its-important-for-api-manufacturers/]
- Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. Agilent. [URL: https://www.agilent.com/cs/library/applications/application-lc-msd-iq-walkup-purity-apis-5994-1579en-agilent.pdf]
- SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc. Galați University Press. [URL: https://www.gup.ugal.ro/ugaljournals/index.php/fasciculus2/article/view/4493]
- Guidelines for Authors. ICDST. [URL: https://www.icdst.org/pdfs/files/a642e47e84afe3f5507a619213137255.pdf]
- Synthesis and Characterization of Heterocyclic Compounds and Polymers with Studying the Biological activity for some of them. ResearchGate. [URL: https://www.researchgate.net/publication/333857591_Synthesis_and_Characterization_of_Heterocyclic_Compounds_and_Polymers_with_Studying_the_Biological_activity_for_some_of_them]
- Spectroscopic data: Significance and symbolism. Kolabtree. [URL: https://www.kolabtree.
- 2.2: Mass Spectrometry. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)
- A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. ijrpr. [URL: https://ijrpr.com/uploads/V5ISSUE12/IJRPR20281.pdf]
- Analyzing and Predicting Spectroscopic Data. Bartleby.com. [URL: https://www.bartleby.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Author Guidelines [researcher-resources.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Author Guidelines [researcher-resources.acs.org]
- 5. Analytical Development & Validation | AmbioPharm [ambiopharm.com]
- 6. alfa-chemclinix.com [alfa-chemclinix.com]
- 7. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]
- 8. mt.com [mt.com]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. web.pdx.edu [web.pdx.edu]
- 11. Elemental Analysis | Definition, Techniques & Instruments | Study.com [study.com]
- 12. Elemental analysis - Wikipedia [en.wikipedia.org]
- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectroscopic data: Significance and symbolism [wisdomlib.org]
- 15. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 16. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 20. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 圖書 [books.google.com.tw]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 23. gup.ugal.ro [gup.ugal.ro]
- 24. Analyzing and Predicting Spectroscopic Data | bartleby [bartleby.com]
- 25. rigaku.com [rigaku.com]
- 26. excillum.com [excillum.com]
- 27. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Thieme E-Books & E-Journals [thieme-connect.de]
A Guide to the Synthesis and Spectroscopic Validation of 3-Bromo-6-methyl-1H-indazole
Introduction: The Significance of the Indazole Scaffold
In the landscape of medicinal chemistry and drug development, the indazole ring system stands out as a "privileged scaffold." Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. 3-Bromo-6-methyl-1H-indazole, in particular, is a crucial synthetic intermediate. The bromine atom at the 3-position provides a reactive handle for further functionalization, most commonly through transition-metal-catalyzed cross-coupling reactions, while the methyl group at the 6-position allows for modulation of steric and electronic properties.[1]
The successful synthesis of this building block is only half the story. Unambiguous structural confirmation is paramount to ensure the integrity of downstream applications. This guide provides an in-depth, field-proven protocol for the synthesis of 3-Bromo-6-methyl-1H-indazole via a Sandmeyer-type reaction. More critically, it establishes a rigorous, multi-technique spectroscopic validation framework, explaining not just the what but the why behind each analytical choice and data point.
Part 1: Synthesis via Diazotization and Sandmeyer Bromination
The chosen synthetic pathway leverages the classic yet robust Sandmeyer reaction. This method is advantageous due to the ready availability of starting materials and its high-yielding, regioselective nature for introducing halogens onto an aromatic core.[2][3] The process begins with the diazotization of an aromatic amine, converting it into a highly reactive diazonium salt, which is then displaced by a bromide nucleophile using a copper(I) bromide catalyst.[4][5]
Causality of the Synthetic Strategy
The transformation of a primary aromatic amine into a diazonium salt is a cornerstone of synthetic chemistry.[6][7] The resulting diazonium group (-N₂⁺) is an exceptional leaving group, as its departure releases highly stable dinitrogen gas (N₂), providing a strong thermodynamic driving force for the substitution reaction.[8] The role of the copper(I) catalyst is crucial; it facilitates a single-electron transfer (SET) mechanism, generating an aryl radical that readily reacts with the bromide ion. This radical-nucleophilic aromatic substitution pathway is highly efficient for the synthesis of aryl halides.[5]
Reaction Mechanism Diagram
Caption: Reaction mechanism for the synthesis of 3-Bromo-6-methyl-1H-indazole.
Detailed Experimental Protocol
Materials:
-
6-Methyl-1H-indazol-3-amine
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr, 48%)
-
Copper(I) Bromide (CuBr)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazonium Salt Formation:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 6-methyl-1H-indazol-3-amine (1.0 eq) in deionized water.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Slowly add concentrated HBr (3.0 eq) dropwise, ensuring the temperature remains below 5 °C. Stir until a fine slurry of the amine salt is formed.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the NaNO₂ solution dropwise to the cold amine salt suspension over 30 minutes. The key is to maintain the temperature strictly below 5 °C to prevent the premature decomposition of the unstable diazonium salt.[9]
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a slight color change.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, dissolve CuBr (1.2 eq) in HBr (1.5 eq). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. This addition should be controlled to manage the vigorous evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-Bromo-6-methyl-1H-indazole.
-
Part 2: The Spectroscopic Validation Workflow
A single analytical technique is insufficient for the unambiguous confirmation of a novel or synthesized compound. A self-validating system of analysis relies on the convergence of data from multiple, orthogonal spectroscopic methods. Each technique probes different aspects of the molecular structure, and together they provide a complete and trustworthy "fingerprint" of the target molecule.[10][11]
Validation Workflow Diagram
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Iodoindazoles in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the indazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous therapeutic agents. The functionalization of this privileged heterocycle, particularly at the C-3 position, is a critical step in the synthesis of diverse compound libraries. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, transforming C-3 halogenated indazoles into more complex structures.
This guide provides an in-depth, objective comparison of the reactivity of two common precursors: 3-bromoindazoles and 3-iodoindazoles. By synthesizing established mechanistic principles with experimental data from the literature, we aim to provide a clear rationale for substrate selection and reaction optimization in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Decisive Step: Oxidative Addition and the C-X Bond
The fundamental difference in reactivity between 3-bromo- and 3-iodoindazoles in palladium-catalyzed cross-coupling reactions is rooted in the initial, and often rate-determining, step of the catalytic cycle: oxidative addition.[1] In this step, the Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the indazole.
The energy required for this bond cleavage is dictated by the bond dissociation energy. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This lower activation energy for the C-I bond cleavage means that 3-iodoindazoles undergo oxidative addition more readily and at a faster rate than their 3-bromo counterparts.[1] This inherent reactivity difference has profound implications for reaction conditions, catalyst choice, and overall efficiency.
The Role of N-Protection
Before delving into specific reactions, it is crucial to address the indazole N-H group. The acidic proton can interfere with many cross-coupling reactions, and the nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[2] Therefore, protection of the indazole nitrogen (typically as an N-Boc or N-SEM derivative) is often a prerequisite for successful and high-yielding C-3 functionalization.[3][4] While some modern catalyst systems can accommodate unprotected N-H heterocycles, protection remains a common and often necessary strategy to ensure reproducibility and broad substrate scope.[2][5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for creating C(sp²)-C(sp²) bonds. The higher reactivity of 3-iodoindazoles makes them the preferred substrate, often leading to excellent yields under milder conditions.
Comparative Reactivity Insights
While direct head-to-head comparative studies are scarce, the literature provides a clear picture. 3-Iodoindazoles, particularly N-Boc protected variants, readily couple with a wide range of aryl- and heteroarylboronic acids, often at moderate temperatures.[4] In contrast, 3-bromoindazoles typically require more forcing conditions, such as higher temperatures or more active catalyst systems, to achieve comparable yields.[6]
Table 1: Representative Suzuki-Miyaura Coupling Data
| Indazole Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| N-Boc-3-Iodoindazole | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃, Dioxane/H₂O, 80 °C, 8h | ~95% | [4] |
| N-Boc-3-Iodoindazole | 3-Furylboronic acid | PdCl₂(dppf) | K₂CO₃, Dioxane/H₂O, 80 °C, 8h | ~90% | [4] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃, DME, 80 °C, 2h | High | [6] |
| 3-Bromoindazole | 3-Fluorophenylboronic acid | XPhos Pd G2 | K₃PO₄, Dioxane/H₂O, 100 °C, 15h | Good | [2] |
Note: Reaction conditions and substitution patterns vary between studies, affecting direct yield comparison. The data illustrates general trends.
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-3-Iodoindazole
This protocol is a generalized representation based on established literature procedures.[4]
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-iodoindazole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Logical Workflow: Suzuki-Miyaura Coupling
Caption: A logical workflow for the Suzuki-Miyaura coupling of 3-haloindazoles.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds. Similar to the Suzuki coupling, the superior reactivity of 3-iodoindazoles is advantageous. However, modern, highly active catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., BrettPhos) have enabled the efficient amination of even the less reactive 3-bromoindazoles.[7]
Comparative Reactivity Insights
Experimental data shows that 3-bromoindazoles can be successfully coupled with primary amines using specialized catalyst systems, affording high yields.[7] It is a well-established principle that aryl iodides are more reactive than aryl bromides in this transformation.[7] Therefore, one can confidently predict that 3-iodoindazoles would react under milder conditions (e.g., lower temperatures or shorter reaction times) or with a broader range of less nucleophilic amines compared to their bromo-analogues.
Table 2: Representative Buchwald-Hartwig Amination Data
| Indazole Substrate | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Bromoindazole | n-Butylamine | BrettPhos precatalyst | LiHMDS, THF, 65 °C, 16h | 85 | [7] |
| 5-Bromoindazole | n-Butylamine | BrettPhos precatalyst | LiHMDS, THF, 65 °C, 16h | 95 | [7] |
| 6-Bromoindazole | n-Butylamine | BrettPhos precatalyst | LiHMDS, THF, 65 °C, 16h | 92 | [7] |
| 3-Iodoindazole | Aniline | (Predicted) | Milder conditions or broader scope than bromo-analogue | High | [7] |
Note: The table shows data for various bromoindazole isomers, highlighting the feasibility of the reaction. The entry for 3-iodoindazole is a prediction based on established reactivity principles.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromoindazole
This protocol is adapted from literature procedures for heteroaryl halides.[7]
-
Glovebox Setup: Inside an inert atmosphere glovebox, add the 3-bromoindazole (1.0 equiv.), the BrettPhos precatalyst (0.01-0.02 equiv.), and a stir bar to a reaction vial.
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF), followed by the primary or secondary amine (1.2 equiv.).
-
Base Addition: Add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS, 2.4 equiv., 1 M solution in THF).
-
Reaction: Seal the vial and heat the mixture to 65 °C for 16-24 hours.
-
Quenching & Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by flash chromatography.
Logical Workflow: Buchwald-Hartwig Amination
Caption: A logical workflow for the Buchwald-Hartwig amination of 3-haloindazoles.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is indispensable for accessing C(sp)-C(sp²) linked structures. This reaction typically employs a dual catalyst system of palladium and copper(I). The reactivity trend I > Br is particularly pronounced here.
Comparative Reactivity Insights
3-Iodoindazoles are excellent substrates for Sonogashira coupling, reacting smoothly with a variety of terminal alkynes to give high yields of the 3-alkynylindazoles, provided the indazole nitrogen is protected.[8][9] Unprotected 3-iodoindazoles generally fail to couple at the C-3 position.[8] In contrast, 3-bromoindazoles are significantly less reactive. While Sonogashira couplings of vinyl bromides are common, aryl bromides often require higher temperatures and longer reaction times. Data on 3-bromoindazoles specifically is limited, but studies on related 3-bromo-1,2-diones show low yields, underscoring the challenge.[10]
Table 3: Representative Sonogashira Coupling Data
| Indazole Substrate | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
| N-Protected 3-Iodoindazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, DMF, rt | 99 | [8] |
| N-Protected 3-Iodoindazole | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DMF, rt | High | [9] |
| 3-Bromo-cyclopentane-1,2-dione | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF, rt, 1h | 13 | [10] |
Note: The bromo-substrate is not an indazole but a structurally related vinyl bromide, illustrating the lower reactivity of the C-Br bond in this coupling.
Experimental Protocol: Sonogashira Coupling of N-Protected 3-Iodoindazole
This protocol is based on highly efficient methods reported in the literature.[8]
-
Vessel Preparation: To a Schlenk flask under an inert atmosphere, add the N-protected 3-iodoindazole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), and copper(I) iodide (CuI, 0.10 equiv.).
-
Solvent and Reagent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) and a suitable amine base, such as triethylamine (Et₃N).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.
Logical Workflow: Sonogashira Coupling
Caption: A logical workflow for the Sonogashira coupling of 3-iodoindazoles.
Conclusion and Strategic Recommendations
The choice between 3-bromo- and 3-iodoindazoles is a classic trade-off between reactivity and cost/availability.
-
3-Iodoindazoles are the substrates of choice for achieving high yields under mild conditions across Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Their high reactivity translates to faster reactions, lower catalyst loadings, and a broader tolerance for diverse coupling partners. For complex, multi-step syntheses where maximizing yield and minimizing harsh conditions is paramount, the iodo-derivative is the superior option.
-
3-Bromoindazoles represent a more economical alternative. While inherently less reactive, they are competent substrates, particularly in Suzuki and Buchwald-Hartwig reactions, provided that more forcing conditions (higher temperatures, longer reaction times) and modern, highly active catalyst systems are employed. For Sonogashira couplings, their utility is significantly more limited.
Recommendation: For initial explorations and process optimization, beginning with the more reliable 3-iodoindazole is advisable. If the synthetic route proves viable and cost becomes a driving factor for scale-up, a subsequent investigation into substituting with the 3-bromoindazole analogue, along with the necessary reaction re-optimization, would be a logical and prudent strategy.
References
-
Valente, C., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 2(10), 2158-2163. [Link]
-
Ahmad, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Li, W., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2826. [Link]
-
Guarcello, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4501-4512. [Link]
-
Lundgren, R. J., et al. (2017). Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. Organic Letters, 19(16), 4335-4338. [Link]
-
Tšubrik, O., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4151-4154. [Link]
-
Rault, S., et al. (2003). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Synthetic Communications, 33(18), 3135-3146. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. kbfi.ee [kbfi.ee]
A Senior Application Scientist's Comparative Guide to Assessing the Purity of 3-Bromo-6-methyl-1H-indazole
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This is particularly true for novel building blocks like 3-Bromo-6-methyl-1H-indazole, a heterocyclic compound with significant potential in medicinal chemistry. Ensuring the purity of this starting material is a critical first step in any synthetic workflow, as impurities can lead to unforeseen side reactions, decreased yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the most effective analytical techniques for assessing the purity of 3-Bromo-6-methyl-1H-indazole. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The Critical Nature of Purity for 3-Bromo-6-methyl-1H-indazole
3-Bromo-6-methyl-1H-indazole serves as a versatile scaffold in the synthesis of a variety of biologically active molecules.[1][2] Impurities in the starting material can be broadly categorized as:
-
Process-related impurities: Unreacted starting materials, intermediates, and byproducts from the synthetic route used to prepare the indazole.[3][4]
-
Degradation products: Impurities formed during storage or handling.[3]
-
Residual solvents and inorganic impurities: Solvents and reagents used in the manufacturing process.[5]
The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[5][6] Adherence to these guidelines is essential for regulatory submissions and ensuring patient safety.[7][8]
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on several factors, including the expected impurities, the required level of sensitivity, and the intended use of the data (e.g., routine quality control vs. in-depth impurity profiling). We will compare the most relevant methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity determination for non-volatile and thermally labile compounds like 3-Bromo-6-methyl-1H-indazole.[9] Its high resolving power and sensitivity make it ideal for separating the main compound from closely related impurities.[10]
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 3-Bromo-6-methyl-1H-indazole, a reversed-phase (RP-HPLC) method using a C18 or C8 column is typically the most effective.[9][11]
Experimental Protocol: RP-HPLC Method for 3-Bromo-6-methyl-1H-indazole
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and suppresses ionization of the indazole nitrogen. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength. |
| Gradient | 5% B to 95% B over 20 min | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic indazole core exhibits strong absorbance at this wavelength.[9] |
| Injection Vol. | 10 µL | A typical injection volume for analytical scale. |
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[9] According to ICH guidelines, impurities present at a level of 0.1% or higher should be identified and reported.[8]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of 3-Bromo-6-methyl-1H-indazole.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable impurities, GC-MS is a powerful analytical tool.[12] While 3-Bromo-6-methyl-1H-indazole itself has a relatively high boiling point, GC-MS can be invaluable for identifying and quantifying low molecular weight residual solvents and potential byproducts from the synthesis.[13][14]
Principle of Operation: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.
Experimental Protocol: GC-MS for Volatile Impurities
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust column for general purpose analysis of a wide range of compounds. |
| Carrier Gas | Helium, 1.2 mL/min | An inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) | A temperature ramp allows for the separation of compounds with varying boiling points. |
| MS Source Temp. | 230 °C | Standard source temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching. |
Data Analysis: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). Quantification is achieved by creating a calibration curve using certified reference standards.
Workflow for GC-MS Impurity Analysis
Caption: Workflow for GC-MS analysis of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary analytical method that provides detailed structural information and can be used for quantitative analysis (qNMR).[15][16] It is an excellent orthogonal technique to chromatography for purity assessment.[17]
Principle of Operation: NMR exploits the magnetic properties of certain atomic nuclei. By observing the absorption of radiofrequency energy by nuclei in a strong magnetic field, detailed information about the structure and chemical environment of atoms in a molecule can be obtained. For purity determination, the integral of a signal is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: ¹H qNMR for Purity Determination
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the 3-Bromo-6-methyl-1H-indazole sample and a certified internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.
-
Data Analysis: Calculate the purity of the sample by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.
Advantages of qNMR:
-
It is a primary ratio method, meaning it does not require a reference standard of the analyte itself for quantification.[18]
-
It provides structural information that can aid in the identification of impurities.[15]
-
It is non-destructive to the sample.[17]
Melting Point Analysis
Melting point is a fundamental physical property that can provide a quick and simple indication of purity.[19][20] Pure crystalline substances have a sharp melting point range (typically 0.5-1 °C), whereas impure substances exhibit a depressed and broadened melting range.[21][22]
Principle of Operation: The presence of impurities disrupts the crystal lattice of a solid, requiring less energy to break the intermolecular forces, thus lowering the melting point.[19]
Experimental Protocol: Melting Point Determination
-
Place a small amount of the finely powdered 3-Bromo-6-methyl-1H-indazole sample into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.
Interpretation: A broad melting range or a melting point that is significantly lower than the literature value for the pure compound suggests the presence of impurities.[23] While not a quantitative method, it is an excellent preliminary test for purity.
Comparative Summary
| Technique | Principle | Primary Use | Advantages | Limitations |
| HPLC | Chromatographic separation based on polarity | Quantitative purity assessment and impurity profiling | High resolution, high sensitivity, applicable to a wide range of compounds | Requires a reference standard for quantification of impurities |
| GC-MS | Chromatographic separation based on volatility and mass-to-charge ratio | Identification and quantification of volatile impurities and residual solvents | High sensitivity, excellent for identification through mass spectral libraries | Not suitable for non-volatile or thermally labile compounds |
| qNMR | Nuclear magnetic resonance | Absolute quantitative purity determination and structural elucidation of impurities | Primary analytical method, non-destructive, provides structural information | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer |
| Melting Point | Depression of freezing point | Rapid, qualitative assessment of purity | Simple, fast, inexpensive | Not quantitative, not suitable for amorphous solids or compounds that decompose on heating |
Conclusion: A Multi-faceted Approach to Purity Assessment
For a comprehensive and reliable assessment of the purity of 3-Bromo-6-methyl-1H-indazole, a multi-technique approach is recommended. HPLC should be the primary method for quantitative purity determination and the separation of non-volatile impurities. This should be complemented by GC-MS for the analysis of residual solvents and other volatile components. qNMR serves as an excellent orthogonal method for absolute purity determination and for the structural confirmation of the main component and any major impurities. Finally, melting point analysis provides a quick and straightforward preliminary check of purity.
By employing a combination of these validated analytical methods, researchers can ensure the quality and consistency of their 3-Bromo-6-methyl-1H-indazole samples, leading to more reliable and reproducible results in their research and development endeavors.[24][25][26]
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Melting point determination. Education in Chemistry. Retrieved from [Link]
-
ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]
-
Scribd. (n.d.). ICH Guidelines for Drug Impurities. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
Gavin Publishers. (2017). Validation of Analytical Methods: A Review. Retrieved from [Link]
-
News-Medical.net. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]
-
Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). Analytical method validation: A brief review. Retrieved from [Link]
-
ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]
-
Omics Online. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Retrieved from [Link]
-
ResearchGate. (2010). Validation of analytical methods - Strategies & importance. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
National Institutes of Health. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
LCGC Europe. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
-
ResearchGate. (2022). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. Retrieved from [Link]
-
PubMed. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ResearchGate. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]
-
Wikipedia. (n.d.). Indazole. Retrieved from [Link]
-
LabRulezGCMS. (2024). News from LabRulezGCMS Library - Week 44, 2024. Retrieved from [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. ikev.org [ikev.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. scribd.com [scribd.com]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. jpionline.org [jpionline.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. omicsonline.org [omicsonline.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. azooptics.com [azooptics.com]
- 16. quora.com [quora.com]
- 17. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mt.com [mt.com]
- 20. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 21. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 22. SSERC | Melting point determination [sserc.org.uk]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 25. cs.purdue.edu [cs.purdue.edu]
- 26. wjarr.com [wjarr.com]
A Senior Application Scientist's Comparative Guide to Kinase Inhibition Assay Protocols for Indazole Derivatives
Introduction: The Indazole Scaffold in Kinase Inhibition
The indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous potent and selective kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, playing critical roles in cellular signaling.[1][4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[1][5]
Indazole derivatives have been successfully developed as inhibitors against a wide array of kinases, including tyrosine kinases (e.g., VEGFR, FGFR) and serine/threonine kinases (e.g., Aurora kinases, MAPKs, PLK4).[3][6][7] Commercially available drugs such as Axitinib and Pazopanib validate the clinical significance of this chemical class.[3]
The primary goal of a kinase inhibition assay is to determine the potency of a compound, typically expressed as an IC50 value—the concentration required to inhibit 50% of the kinase's activity.[8][9] Choosing the right assay is not a trivial decision; it depends on the research stage (high-throughput screening vs. lead optimization), the nature of the kinase, and the required data output. This guide will compare the most prevalent assay formats, providing the technical details and causal reasoning behind each protocol.
Chapter 1: The Assay Decision Matrix: Biochemical vs. Cell-Based Assays
The first critical decision is the choice between a biochemical and a cell-based assay format. This choice fundamentally alters what is being measured: direct enzyme inhibition versus downstream cellular effects.
-
Biochemical Assays: These are in vitro systems that utilize purified, recombinant kinase enzymes, a substrate, and the co-factor ATP.[10] They directly measure the ability of an inhibitor to block the phosphorylation event.
-
Pros: High sensitivity, high throughput, excellent for determining direct mechanism of action (e.g., ATP-competitive vs. allosteric) and structure-activity relationships (SAR).[4][8]
-
Cons: Lack of physiological context; does not account for cell permeability, off-target effects, or metabolic stability of the compound.[8]
-
-
Cell-Based Assays: These assays measure the inhibitor's effect within a living cell.[11] Instead of measuring direct kinase activity, they typically quantify the phosphorylation of a downstream substrate or a resulting cellular phenotype (e.g., apoptosis, proliferation).
The logical workflow in drug discovery often starts with a high-throughput biochemical screen to identify potent hits, followed by cell-based assays to validate these hits in a more biologically relevant system.
Caption: Principle of the ADP-Glo™ luminescence-based kinase assay.
Protocol 1: Biochemical IC50 Determination using ADP-Glo™
This protocol is generalized and must be optimized for each specific kinase, particularly regarding enzyme and substrate concentrations. [13] A. Materials & Reagents:
-
Kinase: Purified, recombinant kinase of interest (e.g., VEGFR-2, PLK4).
-
Substrate: Appropriate peptide or protein substrate for the kinase.
-
Indazole Compound: Serial dilution of the test inhibitor in DMSO.
-
Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). [10]* ATP: High purity ATP solution.
-
ADP-Glo™ Kinase Assay Kit (Promega): Contains ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Controls: Staurosporine (positive control inhibitor), DMSO (vehicle/negative control).
-
Hardware: White, opaque 96- or 384-well microplates; multichannel pipettes; plate-reading luminometer.
B. Experimental Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of your indazole derivative in DMSO. A typical starting concentration is 100 µM.
-
Expertise Note: Keeping the final DMSO concentration consistent across all wells (and ideally ≤1%) is critical to avoid solvent-induced artifacts. [4]2. Reaction Setup: In each well of the microplate, add the components in the following order:
-
2.5 µL of kinase solution (in assay buffer).
-
2.5 µL of indazole compound dilution or control (DMSO/Staurosporine).
-
Incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Initiate Kinase Reaction: Add 5 µL of a 2X ATP/Substrate mix to each well to start the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately identify ATP-competitive inhibitors. [13]4. Incubation: Incubate the plate for 60 minutes at 30°C.
-
Trustworthiness Check: Ensure this reaction time falls within the linear range of the kinase reaction. Run a time-course experiment with no inhibitor to confirm that substrate is not depleted and product formation is linear over time. [13]5. Terminate Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
-
Convert ADP to ATP & Detect Signal: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Read Plate: Measure luminescence using a plate-reading luminometer.
C. Data Analysis:
-
Normalization: Normalize the data by setting the average signal from the DMSO-only wells (no inhibition) as 100% activity and the average signal from the highest concentration of the positive control (e.g., Staurosporine) as 0% activity.
-
Curve Fitting: Plot the normalized % activity against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value. [9][14]
Chapter 3: Validating Hits in a Cellular Context
A potent biochemical hit must be validated in a cellular system to confirm target engagement and functional effect. The most direct method is to measure the phosphorylation of a known downstream substrate of the target kinase.
Protocol 2: Cell-Based Target Inhibition via In-Cell/Western Blotting
This protocol assesses the ability of an indazole inhibitor to block substrate phosphorylation within intact cells. [11][12] A. Materials & Reagents:
-
Cell Line: A cell line that expresses the kinase of interest (e.g., HUVEC cells for VEGFR-2, MCF-7 for PLK4). [7][15]* Indazole Compound: Serial dilution of the test inhibitor.
-
Cell Culture Media: Appropriate media (e.g., DMEM) with 10% FBS. [16]* Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: A primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Akt) and an antibody for the total protein (e.g., anti-total-Akt) to serve as a loading control.
-
Detection: HRP-conjugated secondary antibody and ECL chemiluminescence substrate or near-infrared fluorescently-labeled secondary antibodies. [12]* Hardware: Cell culture flasks/plates, SDS-PAGE and Western blotting equipment, imaging system (chemiluminescence or fluorescence). [12][17] B. Experimental Procedure:
-
Cell Plating: Seed cells in a 12- or 24-well plate and grow until they reach ~80% confluency. [16]2. Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells (e.g., in media with 0.5% FBS) for 4-16 hours before treatment.
-
Inhibitor Treatment: Pre-treat cells with increasing concentrations of the indazole derivative (or DMSO vehicle control) for a set period (e.g., 1-2 hours).
-
Kinase Activation (If applicable): If the kinase is activated by an external stimulus, add the growth factor or ligand (e.g., VEGF to activate VEGFR-2) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add ice-cold lysis buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation. [17]6. Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize all samples to the same protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. [17] * Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with the primary antibody against the phospho-substrate overnight at 4°C.
-
Wash and incubate with the appropriate secondary antibody.
-
Detect the signal using your imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody for the total protein to confirm equal loading across lanes.
C. Data Analysis:
-
Quantification: Use image analysis software to quantify the band intensity for the phospho-protein and the total protein in each lane.
-
Normalization: For each sample, calculate the ratio of the phospho-protein signal to the total protein signal.
-
IC50 Determination: Plot the normalized phospho-protein signal against the inhibitor concentration to calculate the cellular IC50 (sometimes referred to as EC50 for effect). [9][14]
Chapter 4: Representative Data for Indazole Derivatives
The following table summarizes publicly available IC50 data for various indazole derivatives against different kinases, illustrating the potency that can be achieved with this scaffold.
| Indazole Derivative | Target Kinase | Assay Type | IC50 Value | Source |
| Pazopanib | VEGFR-2 | Biochemical | 30 nM | [3] |
| Axitinib | PLK4 | Biochemical | Ki = 4.2 nM | [7] |
| Compound 30 | VEGFR-2 | Biochemical | 1.24 nM | [15] |
| Compound 50 | GSK-3 | Biochemical | 0.35 µM | [3][6] |
| Compound 13i | VEGFR-2 | Biochemical | 34.5 nM | [3] |
| Compound C05 | PLK4 | Biochemical | < 0.1 nM | [7] |
| Compound C05 | MCF-7 Cells | Proliferation | 0.979 µM | [7] |
Note: Direct comparison of IC50 values between different studies should be done with caution, as assay conditions (especially ATP concentration) can significantly influence the results.
Conclusion
Selecting the appropriate kinase inhibition assay is a critical step in the evaluation of indazole derivatives. The journey from a promising chemical scaffold to a validated lead compound requires a multi-faceted approach. It begins with robust, high-throughput biochemical assays like luminescence or TR-FRET to establish direct potency and SAR. It must then progress to physiologically relevant cell-based assays to confirm that this biochemical potency translates into the desired biological effect within the complex cellular environment. By understanding the principles, advantages, and limitations of each method, researchers can design a rigorous and efficient screening cascade, ultimately accelerating the discovery of next-generation kinase-targeted therapeutics.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure. [Link]
-
Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Shokat Lab. [Link]
-
Comparison of Miniaturized Time-Resolved Fluorescence Resonance Energy Transfer and Enzyme-Coupled Luciferase High-Throughput Screening Assays to Discover Inhibitors of Rho-Kinase II (ROCK-II). ResearchGate. [Link]
-
Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]
-
Comparison of FRET and FP Assay Platforms for a ser/thr Kinase. Molecular Devices. [Link]
-
FRET and TR-FRET Assays. ICE Bioscience. [Link]
-
In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
-
Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. [Link]
-
Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. PubMed. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
-
Guidelines for accurate EC50/IC50 estimation. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. blossombio.com [blossombio.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. clyte.tech [clyte.tech]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 17. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
A Researcher's Guide to Regioselective N-Alkylation of 3-Bromo-6-methyl-1H-indazole: A Comparative Analysis
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The functionalization of the indazole ring, particularly through N-alkylation, is a critical step in the synthesis of many drug candidates, including the PARP inhibitor Niraparib.[4][5][6] However, the presence of two nucleophilic nitrogen atoms (N1 and N2) in the 1H-indazole tautomer, the more thermodynamically stable form, presents a significant challenge in achieving regioselectivity.[2][3][7] This guide provides an in-depth analysis of the factors governing the N-alkylation of 3-bromo-6-methyl-1H-indazole, offering a comparative study of various reaction conditions to aid researchers in selectively synthesizing the desired N1 or N2 regioisomer.
The Challenge of Regioselectivity in Indazole Alkylation
Direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products, necessitating challenging and often costly purification steps.[1][8] The ratio of these regioisomers is delicately influenced by a combination of electronic and steric factors of the indazole substrate, as well as the specific reaction conditions employed.[7][9] Understanding the interplay of the alkylating agent, base, solvent, and temperature is paramount to directing the reaction towards the desired isomer.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2, height=0.8, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Competing N1 and N2 alkylation pathways of 1H-indazole.
Comparative Analysis of Reaction Conditions
The regiochemical outcome of the N-alkylation of indazoles is highly dependent on the reaction parameters. Below is a comparative summary of how different factors can be modulated to favor either N1 or N2 substitution.
| Factor | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation | Mechanistic Rationale |
| Base | Strong, non-coordinating bases (e.g., NaH, KOtBu).[1][9] | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) in polar solvents.[10] Mitsunobu conditions.[7][9] | Strong bases in non-polar solvents favor the formation of the thermodynamically more stable N1-anion. Weaker bases and polar solvents can lead to a mixture of isomers. Mitsunobu conditions often show a preference for the N2 position.[7][9] |
| Solvent | Non-polar, aprotic solvents (e.g., THF, Dioxane).[1][9] | Polar, aprotic solvents (e.g., DMF, DMSO).[7] | Non-polar solvents favor the less-solvated, more reactive N1-anion. Polar aprotic solvents can solvate the cation, leading to a "freer" indazolide anion and potentially less selectivity.[11] |
| Alkylating Agent | Bulky alkylating agents. | Less sterically hindered alkylating agents. Diazo compounds with TfOH catalyst.[12] | Steric hindrance at the N2 position from the C3-bromo substituent can favor attack at the more accessible N1 position, especially with bulky electrophiles. Specific catalytic systems can exhibit high selectivity for the N2 position.[12] |
| Temperature | Lower temperatures can sometimes improve selectivity. | Higher temperatures can lead to thermodynamic equilibration, potentially favoring the more stable N1 isomer in some cases.[9] | Kinetic vs. thermodynamic control can be influenced by temperature. |
| Counter-ion | Na⁺ is often associated with high N1 selectivity, potentially due to chelation with substituents at C7.[2] | Cs⁺ has been shown to favor N1-alkylation in specific cases, also through a proposed chelation mechanism.[2][3] | The nature of the cation can influence the aggregation state of the indazolide salt and the accessibility of the N1 and N2 positions.[11] |
dot graph "" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, width=2.5, height=1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Generalized workflow for the N-alkylation of indazole.
Experimental Protocols
The following protocols provide a starting point for the selective N-alkylation of 3-bromo-6-methyl-1H-indazole. Optimization may be required based on the specific alkylating agent used.
Protocol 1: N1-Selective Alkylation using NaH/THF
This protocol is adapted from methodologies that have shown high N1-selectivity for a range of indazoles.[1][9]
Materials:
-
3-Bromo-6-methyl-1H-indazole
-
Alkyl halide (e.g., benzyl bromide) (1.1 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-6-methyl-1H-indazole (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and any minor N2 regioisomers.
Protocol 2: Analysis of Regioisomers by NMR Spectroscopy
Unequivocal assignment of the N1 and N2 regioisomers is crucial. This can be achieved using 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC).[4][7]
Key HMBC Correlations:
-
N1-Alkyl Isomer: A correlation is expected between the protons of the methylene group attached to the indazole nitrogen and the C7a carbon of the indazole ring.
-
N2-Alkyl Isomer: A correlation is expected between the protons of the methylene group attached to the indazole nitrogen and the C3 carbon of the indazole ring.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];
} caption: Key HMBC correlations for distinguishing N1 and N2 isomers.
Conclusion
The regioselective N-alkylation of 3-bromo-6-methyl-1H-indazole is a challenging yet controllable transformation. By carefully selecting the base, solvent, and alkylating agent, researchers can significantly influence the N1/N2 product ratio. The combination of a strong base like sodium hydride in a non-polar aprotic solvent such as THF generally provides high selectivity for the N1-alkylated product. For the synthesis of N2-isomers, alternative methods like Mitsunobu conditions or specialized catalytic systems may be more effective. Thorough characterization of the resulting regioisomers using 2D NMR techniques is essential to confirm the outcome of the reaction. This guide provides a solid foundation for researchers to develop robust and selective N-alkylation strategies for this important class of heterocyclic compounds.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Reddy, T. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-184. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]
-
Reddy, T. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(49), 6429-6432. [Link]
-
Smith, A. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information. [Link]
-
Smith, A. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
Reddy, T. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Chandramouli, et al. (2025). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]
- Method for separating and purifying substituted indazole isomers. (n.d.).
-
Doganc, F., & Goker, H. (2025). Regioisomeric N-alkylation of some indazoles. DergiPark. [Link]
-
Reddy, T. J., et al. (2024). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
- A novel synthetic method for preparing an anticancer medicine Niraparib. (n.d.).
- A kind of synthetic method for preparing Niraparib. (n.d.).
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- 6. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 7. d-nb.info [d-nb.info]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Revolutionizing Biaryl Synthesis: A Comparative Guide to Conventional Heating and Microwave Irradiation in Suzuki Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl compounds vital to pharmaceuticals and functional materials.[1][2][3] The choice of heating method—the energy source that drives this critical transformation—can profoundly impact reaction efficiency, yield, and purity. This guide provides an in-depth, data-driven comparison of traditional conventional heating versus modern microwave irradiation, empowering you to select the optimal strategy for your synthetic goals.
The Heart of the Matter: The Suzuki Coupling Catalytic Cycle
At its core, the Suzuki coupling is a palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organohalide or triflate in the presence of a base.[1][4] The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: A palladium(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.[4][5][6]
-
Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, a step facilitated by the base which activates the boronic acid.[4][6][7]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[4][5][6]
This elegant cycle is the foundation upon which we can evaluate the influence of different heating methods.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heating the Reaction: Two Distinct Approaches
The method of energy input is a critical parameter. Conventional heating and microwave irradiation represent two fundamentally different ways to achieve the temperatures necessary for the Suzuki coupling.
Conventional Heating: This traditional approach relies on conductive heat transfer. An external heat source, such as an oil bath or heating mantle, heats the outside of the reaction vessel, and this energy is gradually transferred to the solvent and reactants within. This process can lead to temperature gradients within the reaction mixture.
Microwave Irradiation: This technique utilizes microwave energy to directly heat the reaction mixture.[8] Polar molecules within the solvent and reactants absorb microwave energy, causing them to rapidly oscillate and generate heat.[8] This results in a rapid, uniform, and efficient heating of the entire bulk of the reaction.[9]
Contrasting heat transfer in conventional and microwave heating.
Head-to-Head Comparison: Performance and Efficiency
The choice between conventional and microwave heating can lead to significant differences in reaction outcomes. Microwave-assisted organic synthesis (MAOS) often surpasses traditional methods in speed and efficiency.[10]
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to days (e.g., 8-24 hours)[10] | Minutes (e.g., 10-30 minutes)[10][11] |
| Typical Yield | Variable, can be lower | Often higher, frequently >90%[3][11] |
| Purity | May require more extensive purification | Generally high with reduced byproducts[3] |
| Temperature Control | Prone to temperature gradients | Precise and uniform temperature control[12] |
| Energy Efficiency | Can be less efficient for long reactions | More energy-efficient, especially for short reactions[13] |
| Side Reactions | Increased potential due to prolonged heating[10] | Minimized due to rapid heating and shorter times[11][14] |
This table summarizes typical quantitative data for Suzuki-Miyaura reactions and may vary based on specific substrates and conditions.
The dramatic reduction in reaction times with microwave heating is a key advantage, accelerating reaction discovery and optimization.[10][12] For instance, a reaction that takes 8 hours with conventional heating might be completed in just 10 minutes using a microwave reactor, representing a 48-fold rate increase. This enhanced efficiency is particularly beneficial in high-throughput synthesis and the generation of compound libraries for drug development.[10]
Experimental Protocols: Putting Theory into Practice
To illustrate the practical differences, here are detailed, step-by-step methodologies for a representative Suzuki coupling reaction.
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is designed for rapid and efficient synthesis.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol)
-
Ligand (if required, e.g., SPhos, 0.04 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add the aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Add the degassed solvent mixture to the vial.
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for 10-20 minutes.[10]
-
After irradiation, allow the vial to cool to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Conventionally Heated Suzuki Coupling
This protocol follows a more traditional, though often slower, approach.
Materials:
-
Same as the microwave-assisted protocol
-
Round-bottom flask with a stir bar
-
Condenser
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Oil bath or heating mantle
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Add a stir bar and equip the flask with a condenser.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using an oil bath.[4]
-
Stir the reaction for 8-24 hours, monitoring its progress by TLC or LC-MS.[4][10]
-
Once complete, cool the reaction to room temperature.
-
Perform the same workup and purification as described for the microwave-assisted protocol (steps 7-9).
Comparative workflow of microwave vs. conventional heating.
Concluding Remarks for the Modern Synthetic Chemist
While conventional heating remains a viable and accessible technique, the adoption of microwave-assisted heating presents a compelling advantage for accelerating Suzuki coupling reactions. The primary benefits of microwave irradiation are the drastic reduction in reaction times and often improved product yields and purity.[3][10][12] This enhanced efficiency is particularly valuable in the fast-paced environments of drug discovery and materials science.
However, it is important to note that in some cases, comparable yields can be achieved with both methods, suggesting that the rate enhancement is primarily a thermal effect.[2][8] The choice of heating method should, therefore, be guided by the specific requirements of the synthesis, available equipment, and the desired throughput. For rapid optimization and high-throughput applications, microwave irradiation is the clear frontrunner. For single, large-scale syntheses where time is less of a constraint, conventional heating can still be a reliable option.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
American Journal of Undergraduate Research. Review: Microwave-Promoted Organic Synthesis. Available from: [Link]
-
ACS Publications. Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. Available from: [Link]
-
ResearchGate. Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. Available from: [Link]
-
International Journal of Trend in Scientific Research and Development. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available from: [Link]
-
ACS Publications. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Available from: [Link]
-
ResearchGate. On the Energy Efficiency of Microwave-Assisted Organic Reactions. Available from: [Link]
-
Baxendale Group. Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Available from: [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]
-
ACS Publications. Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions | The Journal of Organic Chemistry. Available from: [Link]
-
ACS Publications. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling | Organic Letters. Available from: [Link]
-
American Chemical Society. Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. Available from: [Link]
-
MDPI. Pd/C Catalysis under Microwave Dielectric Heating. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. Available from: [Link]
-
NIH. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available from: [Link]
-
ResearchGate. Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites | Request PDF. Available from: [Link]
-
Rose-Hulman. Suzuki Cross-coupling Reaction procedure. Available from: [Link]
-
ACS Publications. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids | Organic Letters. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
CORE. Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. Available from: [Link]
-
ACS Omega. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation | ACS Omega. Available from: [Link]
-
ResearchGate. Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations | Request PDF. Available from: [Link]
Sources
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. ajuronline.org [ajuronline.org]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of a Novel Indazole Derivative as a VEGFR-2 Inhibitor
This guide provides an in-depth, technically-focused comparison and validation workflow for a novel indazole derivative targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). It is designed for researchers, scientists, and drug development professionals in the oncology and angiogenesis fields. We will move beyond simple protocol recitation to explore the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to drug candidate assessment.
The Rationale for Targeting VEGFR-2 in Oncology
Angiogenesis, the formation of new blood vessels, is a fundamental process essential for tumor growth, invasion, and metastasis.[1][2] Tumors require a dedicated blood supply to receive oxygen and nutrients. A key molecular driver of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][3] Specifically, the interaction between VEGF-A and its primary receptor, VEGFR-2 (also known as KDR/Flk-1), on endothelial cells is a critical nexus for pro-angiogenic signals.[4][5][6]
Activation of VEGFR-2 triggers a cascade of downstream signaling events, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which collectively promote endothelial cell proliferation, migration, survival, and vascular permeability.[4][7][8][9] Given its central role, VEGFR-2 has become one of the most important and clinically validated targets for anti-angiogenic cancer therapy.[6][10][11][12]
The Existing Landscape and the Need for Innovation
Several multi-targeted tyrosine kinase inhibitors (TKIs) that block VEGFR-2, such as Sunitinib, Sorafenib, and Axitinib, are approved for clinical use.[11][13][14][15] These drugs inhibit not only VEGFRs but also other kinases like Platelet-Derived Growth Factor Receptors (PDGFRs) and c-KIT.[13][16][17][18] While effective, this multi-targeted approach can lead to off-target toxicities. Furthermore, acquired resistance remains a significant clinical challenge, often involving the activation of alternative pro-angiogenic pathways.[19][20][21]
This creates a compelling rationale for developing novel inhibitors with improved selectivity and the potential to overcome existing resistance mechanisms. The indazole scaffold has emerged as a promising chemical starting point for potent VEGFR-2 inhibitors, with some derivatives demonstrating high affinity and efficacy.[22][23][24][25] This guide focuses on the rigorous validation of such a novel indazole derivative.
Comparative Analysis: A Novel Indazole Derivative vs. Established TKIs
To contextualize the potential advantages of a new therapeutic candidate, it is essential to benchmark its performance against established agents. The following table provides a comparative overview.
| Feature | Novel Indazole Derivative (Hypothetical Data) | Sunitinib (Sutent®) | Sorafenib (Nexavar®) | Axitinib (Inlyta®) |
| Primary Targets | VEGFR-2 | VEGFRs, PDGFRs, c-KIT, FLT3, RET[13][18][26] | VEGFRs, PDGFR-β, RAF kinases (C-RAF, B-RAF)[15][16][27][28] | VEGFR-1, -2, -3, PDGFR, c-KIT[14][22][29][30][31] |
| VEGFR-2 Kinase IC50 | ~0.5 nM | ~80 nM[32] | ~90 nM[32] | ~0.2 nM (cell-based)[32] |
| HUVEC Proliferation IC50 | ~5 nM | Varies by study | Varies by study | Varies by study |
| Key Advantage | High selectivity for VEGFR-2, potentially reducing off-target side effects. | Broad-spectrum inhibition targeting multiple growth pathways. | Dual mechanism: anti-angiogenic and direct anti-proliferative (RAF).[16] | Potent and highly selective for VEGFRs among TKIs.[22] |
| Known Resistance | To be determined | Upregulation of alternative pathways (e.g., FGF).[21] | Activation of alternative signaling (e.g., HGF/c-MET).[2] | Down-regulation of VEGFR2 expression.[19] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The VEGFR-2 Signaling Cascade and Point of Inhibition
Understanding the signaling pathway is crucial for interpreting experimental results. The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This creates docking sites for various signaling proteins, initiating the downstream cascades that drive angiogenesis.[3][5][9] Our novel indazole derivative, like other TKIs, is designed to compete with ATP for binding to the kinase domain, thereby preventing this initial phosphorylation event and blocking all subsequent signaling.
Caption: VEGFR-2 signaling pathway and the point of TKI inhibition.
A Step-by-Step Experimental Validation Workflow
A rigorous validation process follows a logical progression from direct target engagement to complex biological function in a whole organism.
Caption: The hierarchical workflow for validating a novel VEGFR-2 inhibitor.
Detailed Experimental Protocols
Step 1: In Vitro VEGFR-2 Kinase Assay (Biochemical Validation)
-
Expertise & Causality: This is the foundational experiment. Its purpose is to confirm that the novel compound directly inhibits the enzymatic (kinase) activity of VEGFR-2 in a clean, cell-free system. This isolates the drug-target interaction from cellular complexities like membrane permeability or efflux pumps, providing a pure measure of potency (IC50).
-
Methodology: Luminescence-Based Kinase Assay
-
Preparation: Prepare serial dilutions of the novel indazole derivative and control inhibitors (e.g., Sorafenib) in a suitable kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., Poly(Glu,Tyr) 4:1), and the diluted compounds.[32]
-
Initiation: Start the kinase reaction by adding a concentration of ATP that is near its Michaelis-Menten constant (Km) for the enzyme. This ensures that the inhibitor is competing effectively. Incubate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo™). The luminescent signal is inversely proportional to the VEGFR-2 kinase activity.
-
Data Analysis:
-
Normalize the data to controls: 0% activity (no enzyme) and 100% activity (vehicle control, e.g., DMSO).
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
-
Trustworthiness: The protocol is self-validating through the use of positive controls (known inhibitors) and negative controls (vehicle). A robust Z-factor for the assay plate ensures the reliability of the results.
Step 2: Endothelial Cell-Based Assays (Cellular Validation)
-
Expertise & Causality: Having confirmed direct target inhibition, we must now determine if the compound can access its target within a living endothelial cell and block downstream biological functions. We use Human Umbilical Vein Endothelial Cells (HUVECs) as they are a primary, physiologically relevant model for angiogenesis.
-
Objective: To determine if the inhibitor can block the VEGF-induced migratory response of endothelial cells, a critical component of new vessel formation.
-
Methodology: Scratch Assay
-
Cell Seeding: Seed HUVECs in 6-well plates and grow them to 95-100% confluency to form a monolayer.[33]
-
Serum Starvation: To minimize baseline proliferation and migration, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer.[34][35]
-
Washing: Gently wash the wells twice with sterile Phosphate-Buffered Saline (PBS) to remove detached cells and debris.[33][34]
-
Treatment: Add the low-serum medium containing VEGF (e.g., 20 ng/mL) and various concentrations of the novel indazole derivative or control inhibitors. Include a "VEGF only" control and a "vehicle only" control.
-
Imaging: Immediately acquire baseline images (T=0) of the scratch at marked locations using a phase-contrast microscope.
-
Incubation & Monitoring: Incubate the plate at 37°C and 5% CO2. Acquire images of the same marked locations at subsequent time points (e.g., 8, 16, and 24 hours).
-
Data Analysis: Measure the width of the cell-free area at each time point. Calculate the percentage of wound closure relative to the T=0 baseline. Compare the closure rates between treated and untreated groups.
-
-
Trustworthiness: This protocol includes a crucial control: a condition with the inhibitor but without VEGF, to ensure the compound itself is not cytotoxic at the tested concentrations. Comparing the VEGF-stimulated migration to the inhibitor-treated groups directly validates the compound's anti-migratory effect.
-
Expertise & Causality: This assay represents a higher level of biological complexity. It assesses the ability of endothelial cells to differentiate and organize into three-dimensional, capillary-like structures. This process integrates migration, proliferation, and cell-cell adhesion, providing a powerful in vitro model of angiogenesis.
-
Methodology: Matrigel Tube Formation
-
Plate Coating: Thaw a basement membrane matrix extract (e.g., Matrigel) on ice. Coat the wells of a 96-well plate with the extract and allow it to polymerize at 37°C for 30-60 minutes.[32]
-
Cell Preparation: Harvest HUVECs and resuspend them in a low-serum medium containing the novel indazole derivative or control inhibitors at various concentrations.
-
Seeding: Seed the treated HUVECs onto the polymerized matrix.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-12 hours.
-
Imaging: Visualize the formation of tube-like networks using a phase-contrast microscope and capture images.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, the number of nodes (junction points), and the number of meshes (enclosed areas). Compare the treated groups to a positive control (cells with VEGF) and a negative control (cells without VEGF).
-
-
Trustworthiness: The assay's validity rests on clear positive (robust network formation) and negative (isolated cells) controls. A dose-dependent disruption of the network by the novel indazole derivative provides strong evidence of its anti-angiogenic activity.
Step 3: In Vivo Xenograft Model (Preclinical Validation)
-
Expertise & Causality: The ultimate preclinical test is to determine if the compound is effective in a living organism. A xenograft model, where human tumor cells are implanted in immunocompromised mice, allows us to assess the compound's ability to inhibit tumor growth by suppressing the formation of the host-derived blood vessels that feed the tumor. This step evaluates not only efficacy but also provides initial insights into the drug's pharmacokinetics and tolerability.
-
Methodology: Subcutaneous Tumor Model
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung cancer, HCT-116 colon cancer) into the flank of immunocompromised mice (e.g., Nude or SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups: Vehicle control, positive control (e.g., Sunitinib), and one or more dose levels of the novel indazole derivative. Administer treatment via the appropriate route (e.g., oral gavage) on a pre-determined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors.
-
Data Analysis:
-
Efficacy: Compare the final tumor volumes and tumor growth inhibition (TGI) percentages between the treatment groups and the vehicle control.
-
Anti-Angiogenesis: Perform immunohistochemistry (IHC) on tumor sections using an antibody against the endothelial cell marker CD31 to quantify microvessel density (MVD). A significant reduction in MVD in the treated groups confirms the anti-angiogenic mechanism of action in vivo.
-
-
Conclusion
The validation of a novel VEGFR-2 inhibitor requires a multi-faceted, hierarchical approach. By progressing from direct biochemical target engagement to cellular function and finally to in vivo efficacy, researchers can build a robust data package. This guide provides the technical framework and scientific rationale to rigorously assess a novel indazole derivative, comparing its performance to established standards and validating its mechanism of action. A compound that demonstrates superior potency and selectivity in these assays holds significant promise as a next-generation anti-angiogenic therapy.
References
-
Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?16
-
Wikipedia. (n.d.). Sunitinib. 13
-
Wikipedia. (n.d.). Axitinib. 14
-
Wikipedia. (n.d.). Sorafenib. 15
-
ResearchGate. (2008). Sorafenib mechanism of action: tumor proliferation and angiogenesis. 27
-
Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (n.d.). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed. 17
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Axitinib?29
-
Sonpavde, G., et al. (n.d.). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. NIH. 22
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Sunitinib Malate?18
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Sorafenib Tosylate?28
-
Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of Sorafenib Tosylate in Hepatocellular Carcinoma. 36
-
Cancer Research UK. (n.d.). Sunitinib (Sutent). 37
-
Cancer Research UK. (n.d.). Axitinib (Inlyta). 30
-
Frontiers in Cell and Developmental Biology. (2020, November 16). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. 4
-
ResearchGate. (n.d.). Downstream signaling pathways of tumor angiogenesis involving VEGFR-2 and several proteins. 38
-
Action Kidney Cancer. (n.d.). Axitinib. 31
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. 23
-
Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. 5
-
PubMed Central. (n.d.). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. 24
-
Clinical Cancer Research. (2011, December 7). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. 26
-
Platypus Technologies. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. 33
-
Protocols.io. (n.d.). Wound healing migration assay (Scratch assay). 34
-
ResearchGate. (n.d.). Design of indazole derivatives 20-21 as VEGFR inhibitors. 39
-
Journal of Biomedical Science. (2025, May 8). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. 7
-
Royal Society of Chemistry. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. 10
-
Benchchem. (n.d.). The Role of VEGFR-2 Inhibition in Angiogenesis: A Technical Guide to Vegfr-2-IN-35. 32
-
PubMed Central. (2014, May 15). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. 40
-
Frontiers in Cell and Developmental Biology. (n.d.). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. 8
-
Anticancer Research. (n.d.). Acquired Drug Resistance to Vascular Endothelial Growth Factor Receptor 2 Tyrosine Kinase Inhibitor in Human Vascular Endothelial Cells. 19
-
PubMed Central. (2016, September 12). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. 9
-
Sino Biological. (n.d.). Drug Target for Cancer: VEGFR-2. 6
-
PubMed. (2024, December 5). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. 25
-
ResearchGate. (n.d.). Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. 41
-
PubMed Central. (n.d.). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. 1
-
Molecules. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. 11
-
PubMed. (2012, July 15). Mechanisms of resistance to vascular endothelial growth factor blockade. 20
-
Frontiers in Pharmacology. (n.d.). Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs. 21
-
Oncotarget. (2016, September 12). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. 42
-
Acadecraft. (2024, June 21). What are VEGFR2 antagonists and how do they work?43
-
Abcam. (n.d.). Wound healing assay. Link
-
PubMed. (n.d.). Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. 44
-
Frontiers in Immunology. (n.d.). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. 3
-
PubMed. (2025, May 8). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. 12
-
ResearchGate. (n.d.). Overview of the wound healing assay preparation protocols. 35
-
ibidi. (n.d.). Wound Healing and Migration Assays. Link
-
Frontiers in Oncology. (2020, February 26). Resistance Mechanisms to Anti-angiogenic Therapies in Cancer. 2
-
MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. 45
-
PubMed Central. (2021, May 31). Discovery of new VEGFR-2 inhibitors based on bis([13][15][16]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. 46
-
PubMed Central. (2022, September 21). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. 47
-
Dove Medical Press. (2022, March 3). New series of VEGFR-2 inhibitors and apoptosis enhancers. 48
Sources
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Resistance Mechanisms to Anti-angiogenic Therapies in Cancer [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 11. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sunitinib - Wikipedia [en.wikipedia.org]
- 14. Axitinib - Wikipedia [en.wikipedia.org]
- 15. Sorafenib - Wikipedia [en.wikipedia.org]
- 16. droracle.ai [droracle.ai]
- 17. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 19. Acquired Drug Resistance to Vascular Endothelial Growth Factor Receptor 2 Tyrosine Kinase Inhibitor in Human Vascular Endothelial Cells | Anticancer Research [ar.iiarjournals.org]
- 20. Mechanisms of resistance to vascular endothelial growth factor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs [frontiersin.org]
- 22. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. researchgate.net [researchgate.net]
- 28. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 29. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 30. cancerresearchuk.org [cancerresearchuk.org]
- 31. actionkidneycancer.org [actionkidneycancer.org]
- 32. benchchem.com [benchchem.com]
- 33. clyte.tech [clyte.tech]
- 34. Wound healing migration assay (Scratch assay) [protocols.io]
- 35. researchgate.net [researchgate.net]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. cancerresearchuk.org [cancerresearchuk.org]
- 38. researchgate.net [researchgate.net]
- 39. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 40. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. discovery.researcher.life [discovery.researcher.life]
- 43. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 44. Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 45. mdpi.com [mdpi.com]
- 46. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 47. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 48. dovepress.com [dovepress.com]
Introduction: The Critical Role of Tautomerism in Indazole-Based Drug Design
An In-Depth Guide to the Biological Activity of 1H- and 2H-Indazole Tautomers for Drug Discovery Professionals
The indazole scaffold is a privileged bicyclic heteroaromatic system that has become a cornerstone in modern medicinal chemistry, leading to the development of numerous clinically successful drugs. A unique and often pivotal feature of the indazole ring is its capacity to exist in two distinct tautomeric forms: 1H-indazole and 2H-indazole. These tautomers, while differing only in the position of a single proton, exhibit profound differences in their physicochemical properties, including hydrogen bonding capabilities, dipole moments, and pKa values.
This guide provides a detailed comparison of the biological activities of 1H- and 2H-indazole tautomers, moving beyond a simple list of observations to explain the underlying structural and mechanistic reasons for their divergent behaviors. As Senior Application Scientists, our goal is to equip researchers with the field-proven insights and experimental frameworks necessary to strategically leverage indazole tautomerism for successful drug design and development. We will delve into specific case studies, provide actionable experimental protocols, and offer a conceptual basis for making informed decisions in the selection and optimization of indazole-based lead compounds.
Physicochemical and Structural Divergence: The "Why" Behind Tautomeric Influence
The position of the N-H proton fundamentally alters the electronic and steric profile of the indazole core, directly impacting how it interacts with a biological target.
-
Hydrogen Bonding: This is the most critical differentiator. The 1H-tautomer possesses an N-H bond at the 1-position, presenting a hydrogen bond donor. The adjacent nitrogen at the 2-position acts as a hydrogen bond acceptor. Conversely, the 2H-tautomer features the N-H donor at the 2-position, with the nitrogen at the 1-position now serving as the acceptor. This seemingly subtle switch completely changes the molecule's hydrogen bonding pattern and its ability to complement a protein's active site.
-
Dipole Moment and Lipophilicity: The shift in proton position alters the overall electron distribution, leading to different dipole moments. These differences can influence solubility, cell permeability, and long-range electrostatic interactions with a target protein.
-
Acidity/Basicity (pKa): The environment of the N-H proton is different in each tautomer, resulting in distinct pKa values. This affects the ionization state of the molecule at physiological pH, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties and its ability to engage in ionic interactions.
The following diagram illustrates the distinct hydrogen bonding capabilities that form the basis for differential biological activity.
Caption: Differential hydrogen bonding patterns of 1H- and 2H-indazole tautomers.
Comparative Biological Activity: A Tale of Two Tautomers
The strategic importance of indazole tautomer selection is best illustrated through direct experimental comparisons where both forms of a molecule are synthesized and assayed against the same target.
Case Study: Kinase Inhibition
Kinases are a prominent target class for indazole-containing drugs. The hinge region of the ATP-binding site is rich in hydrogen bond donors and acceptors, making it highly sensitive to the tautomeric form of the inhibitor. A seminal study often involves synthesizing and testing both the 1-alkylated (locking the 1H form) and 2-alkylated (locking the 2H form) analogs of a parent N-H indazole.
| Compound Scaffold | Tautomer/Isomer | Target Kinase | IC50 (nM) | Fold Difference |
| 3-Aryl-Indazole | 1H- (N-H) | VEGFR2 | 15 | - |
| 3-Aryl-Indazole | 2H- (N-H) | VEGFR2 | >10,000 | >660x |
| 3-Aryl-Indazole | 1-Methyl | VEGFR2 | 25 | 1.7x vs 1H |
| 3-Aryl-Indazole | 2-Methyl | VEGFR2 | >10,000 | >400x vs 1-Me |
Analysis of Causality:
In this representative example, the 1H-tautomer is over 600-fold more potent than the 2H-tautomer. X-ray crystallography studies of similar 1H-indazole inhibitors bound to kinases frequently reveal a critical bidentate hydrogen bond interaction with the kinase hinge region. The N1-H atom donates a hydrogen bond to a backbone carbonyl, while the N2 atom accepts a hydrogen bond from a backbone N-H. The 2H-tautomer is sterically and electronically incapable of forming this specific, high-affinity interaction, leading to a dramatic loss of potency. The N-methylation experiment serves as a self-validating system; fixing the scaffold in the 1H-like conformation (1-Methyl) retains high potency, whereas fixing it in the 2H-like conformation (2-Methyl) results in a complete loss of activity, confirming that the observed difference is due to the core tautomeric structure.
Experimental Workflows: A Framework for Tautomer Evaluation
To rigorously assess the impact of indazole tautomerism, a systematic approach involving selective synthesis and parallel biological evaluation is required.
Workflow Diagram: Synthesis to Biological Comparison
Caption: Systematic workflow for comparing 1H- and 2H-indazole derivatives.
Protocol 1: Selective N-Alkylation of Indazoles
This protocol describes a general method to synthesize specific N1- and N2-alkylated indazoles to lock the tautomeric form for unambiguous biological testing.
Objective: To selectively synthesize 1-methyl-indazole and 2-methyl-indazole from a parent indazole.
Materials:
-
Indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Potassium carbonate (K2CO3), anhydrous
-
Methyl iodide (MeI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetone, anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure for N1-Alkylation (Favored under strong base conditions):
-
Carefully wash sodium hydride (1.2 equivalents) with hexanes under an inert atmosphere (N2 or Ar) to remove mineral oil, and then suspend it in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of the parent indazole (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension. Allow the mixture to stir for 30 minutes at 0 °C; evolution of H2 gas should be observed.
-
Add methyl iodide (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to isolate the N1-methyl-indazole isomer, which is typically the major product. Confirm structure by 1H NMR and Mass Spectrometry.
Procedure for N2-Alkylation (Favored under weaker base/polar aprotic conditions):
-
To a solution of the parent indazole (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.0 equivalents).
-
Add methyl iodide (1.1 equivalents) to the suspension.
-
Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over MgSO4 and concentrate.
-
Purify the crude product by silica gel chromatography. The N2-methyl-indazole isomer is often the major product under these conditions, but separation from the N1 isomer is crucial. Confirm structure by 1H NMR and Mass Spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR2)
This protocol provides a framework for comparing the inhibitory activity of the synthesized 1H- and 2H-indazole analogs.
Objective: To determine the IC50 values of the N1-methyl and N2-methyl indazole compounds against VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine-5'-triphosphate (ATP), high purity
-
Test compounds (N1- and N2-methyl indazoles), dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 384-well assay plates
-
Staurosporine (positive control inhibitor)
Procedure:
-
Compound Plating: Create a 10-point, 3-fold serial dilution series for each test compound and the staurosporine control in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Also include DMSO-only wells (negative control, 0% inhibition) and wells with no enzyme (background).
-
Enzyme Addition: Prepare a solution of VEGFR2 kinase in assay buffer and dispense it into all wells except the background controls.
-
Substrate/ATP Addition: Prepare a solution containing the Poly(Glu, Tyr) substrate and ATP (at its Km concentration for VEGFR2) in assay buffer. Add this solution to all wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour. The kinase will phosphorylate the substrate by consuming ATP.
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves two steps: first adding a reagent to deplete unused ATP, then adding a second reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value for each compound.
-
Conclusion and Strategic Outlook
The evidence is unequivocal: the tautomeric state of an indazole core is a critical determinant of its biological activity. The 1H- and 2H-tautomers are not interchangeable and should be considered distinct chemical entities in any drug discovery program. A thorough understanding of the target's active site topology, particularly its hydrogen bonding requirements, is paramount for predicting which tautomer will be more effective.
For drug development professionals, the key takeaway is the necessity of a "tautomer-aware" screening and optimization strategy. This involves the early and deliberate synthesis of both N1- and N2-alkylated analogs to lock the tautomeric forms. This empirical approach provides unambiguous structure-activity relationship data, prevents misleading results from assays on the parent N-H scaffold (which exists as an equilibrium mixture), and ultimately accelerates the journey toward a potent and selective clinical candidate. By embracing the complexity of indazole tautomerism, we can more effectively unlock its full therapeutic potential.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Bromo-6-methyl-1H-indazole
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Bromo-6-methyl-1H-indazole. As a halogenated heterocyclic compound frequently utilized in medicinal chemistry and drug development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This document moves beyond a simple checklist, offering causal explanations for each procedural step to empower researchers with the knowledge to manage chemical waste responsibly.
Core Principles: Hazard Identification and Risk Mitigation
Understanding the inherent risks of 3-Bromo-6-methyl-1H-indazole is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from closely related brominated indazoles allows for a robust hazard assessment.
Hazard Profile Summary
Based on analogous compounds, 3-Bromo-6-methyl-1H-indazole is classified as hazardous.[1] The primary risks are associated with its irritant properties and potential toxicity if improperly handled.
| Hazard Classification | Category | Description | Source |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. | [1][2][3] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [1][2] |
Causality of Hazards:
-
Irritation: The indazole ring system and the presence of a halogen (bromine) contribute to the compound's reactivity with biological tissues, leading to irritation upon contact.
-
Toxicity: Ingestion or inhalation can introduce the compound systemically. Its metabolism may lead to adverse effects.
-
Decomposition: In the presence of excess heat or fire, it can decompose to release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[1][2]
Mandatory Safety Protocols: Pre-Disposal Handling and PPE
Before beginning any disposal procedure, ensure all necessary engineering controls are functional and appropriate Personal Protective Equipment (PPE) is worn.
Engineering Controls:
-
Chemical Fume Hood: All handling and transferring of 3-Bromo-6-methyl-1H-indazole, whether in solid or solution form, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible and unobstructed.[2]
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale | Source |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of after handling. | [2][5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles or splashes, preventing serious irritation. | [2][3] |
| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. | [2] |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Required if dust formation is unavoidable or if working outside a fume hood (not recommended). | [5] |
The Disposal Workflow: A Step-by-Step Guide
The cardinal rule for the disposal of this compound is to never discard it in the regular trash or pour it down the sink.[2][6] It must be treated as regulated hazardous waste.
Part A: Waste Segregation and Containerization
Proper segregation is the most critical step in hazardous waste management. Mixing halogenated compounds with non-halogenated waste streams significantly increases disposal costs and complexity.[6]
Protocol:
-
Select the Correct Waste Container: Obtain a dedicated hazardous waste container designated for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting screw cap.[7][8]
-
Initial Labeling: Immediately label the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3-Bromo-6-methyl-1H-indazole."
-
The primary hazards (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
-
Log Sheet: Attach a waste log sheet to the container to record each addition of waste, including the quantity and date.
Part B: Transfer and Final Disposal
Protocol:
-
Preparation: Inside a chemical fume hood, assemble all necessary materials: the primary container of 3-Bromo-6-methyl-1H-indazole, the designated halogenated waste container, a powder funnel (for solids), and any contaminated labware (e.g., weighing paper, spatulas).
-
Waste Transfer (Solid): Carefully transfer the solid waste into the halogenated waste container using the powder funnel. Ensure all residual powder from the original container and any contaminated items (like weighing paper) are also placed into the waste container.
-
Waste Transfer (Solution): If the waste is in a solution, use a funnel to carefully pour it into the designated "Halogenated Organic Liquids" container.
-
Decontaminate and Dispose of Empties:
-
An empty container that held 3-Bromo-6-methyl-1H-indazole is still considered hazardous waste.[6]
-
Rinse the empty container three times with a suitable solvent (e.g., acetone, ethyl acetate).
-
Collect the rinseate and add it to the halogenated liquid waste container.
-
Once triple-rinsed, deface the original label on the container and dispose of it as regular lab glass or plastic trash.[6]
-
-
Secure the Container: Tightly seal the waste container. Do not fill it beyond 90% capacity to allow for expansion.[7] Wipe the exterior of the container clean of any contamination.
-
Arrange for Pickup: Store the sealed and properly labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[6] Only trained EHS personnel should transport hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing 3-Bromo-6-methyl-1H-indazole waste.
Caption: Disposal Workflow for 3-Bromo-6-methyl-1H-indazole
Emergency Response Protocols
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For large spills, evacuate the area and contact EHS immediately.
-
Secure the Area: Restrict access to the spill area.
-
Cleanup (for small spills):
Exposure First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
By adhering to this comprehensive guide, researchers can ensure the safe handling and disposal of 3-Bromo-6-methyl-1H-indazole, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]
-
U.S. Environmental Protection Agency. Other Disposal Guidance. [Link]
-
Angene Chemical. (2025). Safety Data Sheet for 3-bromo-6-fluoro-1H-indazole. [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
U.S. Government Publishing Office. (n.d.). eCFR :: 40 CFR Part 268 Appendix III -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
The University of Edinburgh. (2022). Waste Management. [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
-
Boston University. (2016). Chemical Waste Management Guide. [Link]
-
U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine. [https://www.epa.gov/ जनजाति-lands/environmental-fact-sheet-organobromine]([Link] जनजाति-lands/environmental-fact-sheet-organobromine)
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]
-
PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. National Center for Biotechnology Information. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. angenechemical.com [angenechemical.com]
- 6. vumc.org [vumc.org]
- 7. ethz.ch [ethz.ch]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Navigating the Synthesis Frontier: A Senior Application Scientist's Guide to Safely Handling 3-Bromo-6-methyl-1H-indazole
For the innovative researchers and drug development professionals pushing the boundaries of medicinal chemistry, the introduction of novel reagents is a daily reality. Among these, functionalized heterocyclic compounds like 3-Bromo-6-methyl-1H-indazole are valuable building blocks. However, with great potential comes the responsibility of meticulous safety management. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile: More Than Just a Structure
Anticipated Hazards:
-
Acute Oral Toxicity: Assumed to be harmful if swallowed.[2][4]
-
Skin Irritation: Expected to cause skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation: Likely to cause serious eye irritation.[2][3][4]
-
Respiratory Tract Irritation: May cause respiratory irritation, particularly if handled as a powder or if it sublimes.[2][3][4]
Brominated aromatic and heterocyclic compounds, as a class, can also present risks of hepatotoxicity (liver damage) and may affect the central nervous system with prolonged or significant exposure.[5][6] Therefore, a conservative approach that minimizes all routes of exposure is paramount.
The Core of Protection: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is your last line of defense, but it must be chosen with a deep understanding of the material's properties and the specific tasks you are performing.
Hand Protection: Beyond the Standard Nitrile
The choice of gloves is critical when handling halogenated organic compounds. While nitrile gloves are a laboratory staple, they offer limited protection against many halogenated and aromatic hydrocarbons.[7][8]
| Glove Material | Resistance to Halogenated/Aromatic Hydrocarbons | Recommended Use Case for 3-Bromo-6-methyl-1H-indazole |
| Nitrile | Fair to Poor[7][8] | Suitable for brief handling of small quantities (e.g., weighing) where only incidental contact is expected. Must be changed immediately upon contamination. |
| Neoprene | Good | A better choice for extended handling or when there is a higher risk of splashes. Offers a balance of chemical resistance and dexterity.[9] |
| Butyl Rubber | Excellent | Recommended for handling larger quantities, during reactions, and for cleaning up spills. Note: Butyl rubber does not perform well with aliphatic and aromatic hydrocarbons.[9] |
| Viton™ (Fluoroelastomer) | Excellent | Offers high resistance to chlorinated and aromatic solvents, making it a robust choice for prolonged or high-exposure tasks.[10] |
| Double Gloving | N/A | A highly recommended practice for all handling procedures. A common and effective combination is a lighter nitrile or neoprene inner glove with a heavier butyl rubber or Viton™ outer glove. This provides a good balance of dexterity and protection. |
Field-Proven Insight: Always inspect your gloves for any signs of degradation, such as swelling, discoloration, or brittleness, which indicate chemical breakthrough.[11] Change gloves frequently, and always after any known contact with the compound.[11]
Eye and Face Protection: An Impenetrable Barrier
Given the high likelihood of serious eye irritation, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These should be worn at all times when handling the compound in any form. They must provide a complete seal around the eyes to protect from splashes, dust, and vapors.
-
Face Shield: A face shield, worn in conjunction with chemical splash goggles, is mandatory when handling larger quantities (typically >1 liter of a solution) or when performing operations with a higher risk of splashing or energetic reaction, such as quenching a reaction.[12]
Body and Respiratory Protection: A Comprehensive Shield
Laboratory Coat: A flame-resistant lab coat is essential. Ensure it is fully buttoned with the sleeves rolled down.
Respiratory Protection: The need for respiratory protection is dictated by the physical form of the compound and the specifics of the handling procedure.
-
Handling as a Solid: If the compound is a fine powder and there is a risk of aerosolization during weighing or transfer, a NIOSH-approved N95 or P95 particulate respirator is the minimum requirement.[4]
-
Handling in Solution/During Reaction: If the procedure involves heating, sonicating, or any other process that could generate vapors or aerosols, work must be conducted within a certified chemical fume hood. If for any reason a fume hood is not feasible, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[13][14]
The following workflow provides a logical pathway for determining the appropriate level of respiratory protection.
Operational and Disposal Plans: From Cradle to Grave
A self-validating safety protocol extends beyond personal protection to include the entire lifecycle of the chemical in your laboratory.
Engineering Controls and Safe Handling
-
Ventilation: All handling of 3-Bromo-6-methyl-1H-indazole, including weighing, transfers, and reactions, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[15]
-
Spill Management: Have a spill kit readily available that is appropriate for halogenated organic compounds. This should include absorbent materials, such as diatomaceous earth or universal binders, and designated waste containers.
Step-by-Step Disposal Protocol
As a brominated heterocyclic compound, 3-Bromo-6-methyl-1H-indazole falls into the category of halogenated organic waste.[15] Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste streams. This is crucial as halogenated compounds often require high-temperature incineration for complete destruction.[15]
-
Waste Container: Collect all waste containing this compound (including contaminated gloves, absorbent materials, and empty vials) in a dedicated, clearly labeled "Halogenated Organic Waste" container. The container must be chemically compatible and have a secure, tight-fitting lid.[15]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "3-Bromo-6-methyl-1H-indazole," and an approximation of the quantity.[15]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory until it is collected by your institution's licensed hazardous waste management service.
By adhering to these rigorous handling and disposal protocols, you not only protect yourself and your colleagues but also ensure the integrity of your research and the environment. This commitment to a comprehensive safety culture is the hallmark of a trustworthy and expert scientific practice.
References
-
Glove Selection Examples of Chemical Resistance of Common Glove Materials. Oregon State University. [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, The University of Texas at Austin. [Link]
-
Gloves - Tables of Properties and Resistances. University of California, Berkeley. [Link]
-
Understanding the Composition of Chemical Resistant Gloves. HeighTech Safety. [Link]
-
OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC. Centers for Disease Control and Prevention. [Link]
-
Health toxicity effects of brominated flame retardants: From environmental to human exposure. PubMed. [Link]
-
Mammalian Toxicity of Organic Compounds of Bromine and Iodine. ResearchGate. [Link]
-
NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC. Centers for Disease Control and Prevention. [Link]
-
Respirator Section of Label Review Manual Chapter 10. Environmental Protection Agency. [Link]
-
Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]
-
[Toxicity of selected brominated aromatic compounds]. PubMed. [Link]
-
Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. University of Tennessee, Knoxville. [Link]
-
Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
-
NIOSH Guide to Industrial Respiratory Protection. Centers for Disease Control and Prevention. [Link]
-
Bromine: toxicological overview. GOV.UK. [Link]
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
Sources
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. aaronchem.com [aaronchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. gloves.com [gloves.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. heightechsafety.com.au [heightechsafety.com.au]
- 11. pppmag.com [pppmag.com]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
